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  • Product: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
  • CAS: 157636-81-2

Core Science & Biosynthesis

Foundational

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone chemical structure

An In-depth Technical Guide to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone Authored by: A Senior Application Scientist Introduction (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral molecule of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Authored by: A Senior Application Scientist

Introduction

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral molecule of significant interest in modern organic and medicinal chemistry. Derived from the natural amino acid L-tryptophan, it synergistically combines the stereodirecting power of the oxazolidinone ring system with the privileged indole scaffold. The oxazolidinone core, famously utilized in Evans auxiliaries, provides a robust platform for high-yield, diastereoselective transformations such as alkylations and aldol reactions.[1][2][3] Simultaneously, the indole moiety is a ubiquitous pharmacophore found in numerous natural products and FDA-approved drugs, imparting a wide range of biological activities.[4][5]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's structural and spectroscopic properties, a detailed synthetic protocol, its application as a chiral auxiliary in asymmetric synthesis, and its relevance as a building block in medicinal chemistry. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Core Structural & Physicochemical Properties

The molecule's utility is fundamentally derived from its unique three-dimensional structure. It features a rigid five-membered oxazolidinone ring, a pendant indole group, and a defined stereocenter at the C4 position of the oxazolidinone ring.

chemical_structure Figure 1: Chemical Structure of (R)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone cluster_oxazolidinone Oxazolidinone Core cluster_indole Indole Moiety N1 N C2 C=O N1->C2 H_N H N1->H_N O3 O C2->O3 C4 C*H O3->C4 C5 CH₂ C4->C5 C_methylene CH₂ C4->C_methylene C5->N1 C3_indole C C2_indole CH C3_indole->C2_indole N_indole N-H C2_indole->N_indole C_bridge2 C N_indole->C_bridge2 C_bridge C C_benzene1 CH C_bridge->C_benzene1 C_bridge->C_bridge2 C_benzene2 CH C_benzene1->C_benzene2 C_benzene3 CH C_benzene2->C_benzene3 C_benzene4 CH C_benzene3->C_benzene4 C_benzene4->C_bridge2 C_bridge2->C3_indole

Caption: Chemical structure with the (R)-stereocenter at C4.

The (R)-configuration at the C4 position, derived from L-tryptophan, dictates the facial selectivity in subsequent stereocontrolled reactions. The bulky indolylmethyl substituent effectively blocks one face of the enolate formed after N-acylation, directing incoming electrophiles to the opposite face.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂O₂[6]
Molecular Weight 216.24 g/mol [6]
Melting Point 157-160 °C[7]
Appearance White to off-white solid[3]
InChI Key LGXHODFXCOIGGJ-SECBINFHSA-N[6]
CAS Number 144599-43-3N/A

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques. Below are the expected characteristic signals based on the structure and data from analogous compounds.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.10 br s 1H Indole NH
~7.60 d 1H Ar-H (Indole C4)
~7.35 d 1H Ar-H (Indole C7)
~7.20 t 1H Ar-H (Indole C6)
~7.12 t 1H Ar-H (Indole C5)
~7.05 s 1H Ar-H (Indole C2)
~5.50 br s 1H Oxazolidinone NH
~4.40 t 1H O-CH ₂ (Oxazolidinone C5)
~4.25 m 1H CH -CH₂ (Oxazolidinone C4)
~4.15 dd 1H O-CH ₂ (Oxazolidinone C5)
~3.20 dd 1H Indole-CH

| ~3.05 | dd | 1H | Indole-CH ₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment
~159.5 C =O (Carbamate)
~136.2 Ar-C (Indole C7a)
~127.5 Ar-C (Indole C3a)
~123.0 Ar-C H (Indole C2)
~122.3 Ar-C H (Indole C5)
~119.8 Ar-C H (Indole C6)
~118.7 Ar-C H (Indole C4)
~111.3 Ar-C H (Indole C7)
~109.5 Ar-C (Indole C3)
~69.5 O-C H₂ (Oxazolidinone C5)
~55.0 C H-CH₂ (Oxazolidinone C4)

| ~30.0 | Indole-C H₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides clear functional group information. Key vibrational bands are expected around the following wavenumbers.[11]

  • 3400-3300 cm⁻¹: N-H stretching (both indole and oxazolidinone NH).

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1750 cm⁻¹: A strong C=O stretching from the cyclic carbamate (oxazolidinone).

  • ~1230 cm⁻¹: C-O stretching.

Mass Spectrometry (MS)

Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 216 or 217, respectively. A characteristic and often base peak in the fragmentation of indole derivatives is the formation of the stable quinolinium or related aromatic cation (m/z ~130) following the cleavage of the side chain.[4][12]

Synthesis Protocol

The most direct and stereoretentive synthesis starts from the readily available and inexpensive amino acid L-tryptophan. The key transformation is the reduction of the carboxylic acid to a primary alcohol without racemization, followed by cyclization to form the oxazolidinone ring.

synthesis_workflow Figure 2: General Synthetic Workflow from L-Tryptophan start L-Tryptophan step1 Step 1: Reduction (e.g., LiAlH₄ or NaBH₄/I₂) in THF start->step1 intermediate (R)-Tryptophanol step1->intermediate step2 Step 2: Cyclization (e.g., Phosgene equivalent like CDI or Triphosgene) with Base (e.g., Et₃N) intermediate->step2 product (R)-(-)-4-(1H-Indol-3-ylmethyl)- 2-oxazolidinone step2->product

Caption: A two-step synthetic pathway from L-tryptophan.

Detailed Experimental Protocol: Synthesis from L-Tryptophan

Part A: Reduction to (R)-Tryptophanol

  • Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (2.0 eq.) to anhydrous tetrahydrofuran (THF, 300 mL) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition: Slowly add L-tryptophan (1.0 eq.) in small portions over 1 hour. Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent dangerous gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Trustworthiness Note: This specific quenching procedure is a well-established and safe method for decomposing LiAlH₄, resulting in a granular precipitate that is easily filtered.

  • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (R)-tryptophanol, which can often be used in the next step without further purification.

Part B: Cyclization to the Oxazolidinone

  • Setup: Dissolve the crude (R)-tryptophanol (1.0 eq.) in anhydrous dichloromethane (DCM, 250 mL) in a 500 mL flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N) (2.2 eq.) and cool the solution to 0 °C.

  • Cyclization Reagent: Add a solution of triphosgene (0.4 eq.) in DCM dropwise over 30 minutes. Expertise Note: Triphosgene is a safer, solid alternative to gaseous phosgene. It generates the reactive species in situ. Carbonyldiimidazole (CDI) is another effective and milder alternative.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) or recrystallization from ethyl acetate/hexanes to afford the pure title compound.

Application in Asymmetric Synthesis

The primary utility of this compound is as a chiral auxiliary for controlling stereochemistry in the formation of new carbon-carbon bonds, particularly at the α-position to a carbonyl group.[1][13]

mechanism Figure 3: Asymmetric Alkylation Workflow start N-Acyl Oxazolidinone step1 1. Deprotonation (e.g., LDA, NaHMDS) -78 °C start->step1 enolate (Z)-Enolate (Rigid Chelate) step1->enolate step2 2. Electrophile (E⁺) Addition (e.g., R-X) enolate->step2 Electrophile approaches from less hindered face product Diastereomerically Enriched Alkylated Product step2->product step3 3. Auxiliary Cleavage (e.g., LiOH/H₂O₂) product->step3 final_acid Enantiopure Carboxylic Acid step3->final_acid auxiliary Recovered Auxiliary step3->auxiliary

Caption: General workflow for using the oxazolidinone as a chiral auxiliary.

Protocol: Diastereoselective Alkylation of an N-Propionyl Adduct

This protocol describes a typical sequence: N-acylation, deprotonation to a Z-enolate, alkylation with an electrophile, and cleavage to yield an enantiomerically enriched carboxylic acid.[1]

  • N-Acylation:

    • Dissolve (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) under N₂.

    • Cool to -78 °C and add n-butyllithium (n-BuLi) (1.05 eq.) dropwise. Stir for 20 minutes.

    • Add propionyl chloride (1.1 eq.) dropwise and stir at -78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

    • Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by chromatography to obtain the N-propionyl derivative.

  • Enolate Formation and Alkylation:

    • Dissolve the N-propionyl adduct (1.0 eq.) in anhydrous THF (0.1 M) under N₂.

    • Cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.1 eq.) dropwise. Stir for 30 minutes to ensure complete formation of the Z-enolate. Causality Note: The sodium cation forms a rigid chelate between the enolate oxygen and the carbonyl oxygen, locking the conformation and ensuring high stereoselectivity.

    • Add benzyl bromide (1.2 eq.) and stir the reaction at -78 °C for 4-6 hours.

    • Quench the reaction at -78 °C with saturated aq. NH₄Cl and allow to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.), followed by aqueous lithium hydroxide (LiOH) (2.0 eq.).

    • Stir at room temperature for 4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

    • The aqueous layer can be basified and extracted with dichloromethane to recover the starting chiral auxiliary for reuse. Trustworthiness Note: The ability to recover and reuse the expensive chiral auxiliary is a key advantage of this methodology.

Significance in Medicinal Chemistry

The title compound is not only a synthetic tool but also a valuable chiral building block for drug discovery. The 2-oxazolidinone ring is a recognized pharmacophore, most notably in the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis.[14][15][16] The incorporation of this scaffold can enhance metabolic stability and provide key hydrogen bonding interactions with biological targets.[14]

The indole nucleus is one of the most important heterocyclic scaffolds in medicinal chemistry, present in neurotransmitters (serotonin), anti-inflammatory drugs (indomethacin), and anti-cancer agents (vincristine).[5] Therefore, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone serves as a stereochemically defined precursor for complex molecules that merge the desirable properties of both the oxazolidinone and indole motifs, offering a direct route to novel therapeutic candidates.[17][18]

Conclusion

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a powerful and versatile molecule for chemical research and development. Its straightforward synthesis from L-tryptophan, predictable stereodirecting ability as a chiral auxiliary, and its constitution from two medicinally relevant scaffolds make it an invaluable asset. The protocols and data presented in this guide provide a solid foundation for its effective utilization in the laboratory, enabling the efficient and stereocontrolled synthesis of complex chiral molecules for both academic and industrial applications.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2023). Analytical Chemistry. [Link]

  • (R)-(-)-4-(1H-indol-3-ylmethyl)-2-oxazolidinone. Stenutz. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Metabolites. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. SpectraBase. [Link]

  • Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. [Link]

  • Supporting information for scientific paper. The Royal Society of Chemistry. [Link]

  • 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. NIST WebBook. [Link]

  • Gage, J. R. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 79(11), 1363. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). Molecules. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • 2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)-. PubChem. [Link]

  • Synthesis of new oxindole derivatives containing an oxazolidin-2-one. ARKIVOC. [Link]

  • Oxazolidine, 2-propyl-. SpectraBase. [Link]

  • 1H NMR spectrum of oxazolidinone 9-d2 in CDCl3. ResearchGate. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Synthesis of oxazolidinones. Organic Chemistry Portal. [Link]

  • L-Tryptophan-N-carboxyanhydride. PubChem. [Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • (s)-(+)-4-(1h-indol-3-ylmethyl)-2-oxazolidinone. PubChemLite. [Link]

  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PubMed. [Link]

  • Supporting information for scientific paper. The Royal Society of Chemistry. [Link]

  • Table 1: Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). Molecules. [Link]

Sources

Exploratory

An In-depth Technical Guide to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral heterocyclic compound that has garnered significant interest in the field of medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of the versatile oxazolidinone scaffold, it serves as a valuable building block in the synthesis of various biologically active molecules. The oxazolidinone ring system is a key pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis.[1][2] Furthermore, the indole moiety is a prevalent structural motif in many natural products and pharmaceuticals, known for its diverse pharmacological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a white to off-white solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 157636-81-2[4]
Molecular Formula C₁₂H₁₂N₂O₂[4]
Molecular Weight 216.24 g/mol [4]
Melting Point 157-160 °C[3]
Appearance White to off-white solid[3]
Specific Rotation ([α]²¹/D) -12° (c = 1 in methanol)[3]
Solubility Soluble in methanol.[3]

Spectral Data

The structural integrity of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone can be confirmed through various spectroscopic techniques. Key spectral data are provided below.

A comprehensive collection of its NMR and FTIR spectra is available for review.[5]

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in a molecule.[6] For (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, characteristic absorption bands would be expected for the N-H stretch of the indole ring, the C=O stretch of the oxazolidinone carbonyl group, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would display distinct signals for the protons on the indole ring, the methylene bridge, and the oxazolidinone ring. The chemical shifts and coupling patterns of these signals are indicative of their chemical environment.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the oxazolidinone, the aromatic carbons of the indole ring, and the aliphatic carbons of the oxazolidinone ring and the methylene bridge.

Synthesis

A common and efficient method for the synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone involves the use of L-tryptophanol as a chiral starting material. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from L-Tryptophanol

This synthesis involves a two-step process starting from the readily available amino acid, L-tryptophan. The overall workflow can be visualized in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Reduction of L-Tryptophan cluster_1 Step 2: Cyclization to form the Oxazolidinone Ring A L-Tryptophan reagent1 Reducing Agent (e.g., LiAlH₄) A->reagent1 B L-Tryptophanol C L-Tryptophanol reagent1->B Reduction reagent2 Carbonyl Source (e.g., Phosgene equivalent) C->reagent2 D (R)-(-)-4-(1H-Indol-3-ylmethyl)- 2-oxazolidinone reagent2->D Cyclization

Synthesis Workflow Diagram

Step 1: Reduction of L-Tryptophan to L-Tryptophanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of L-Tryptophan: Cool the suspension to 0 °C in an ice bath. Slowly add L-tryptophan in small portions to the stirred suspension. Causality: The slow addition is crucial to control the exothermic reaction between the reducing agent and the carboxylic acid.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Trustworthiness: This specific work-up procedure (Fieser work-up) is a standard and reliable method for safely quenching LiAlH₄ reactions and precipitating aluminum salts, facilitating their removal by filtration.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield crude L-tryptophanol. This product can often be used in the next step without further purification.

Step 2: Cyclization to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

  • Reaction Setup: Dissolve the crude L-tryptophanol in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Carbonyl Source: To the stirred solution, add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), and a non-nucleophilic base like triethylamine (TEA) or pyridine. Expertise & Experience: CDI is often preferred over phosgene or its derivatives due to its lower toxicity and ease of handling, while still being an effective agent for this transformation.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the cyclization is complete.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Applications in Drug Development

The oxazolidinone class of compounds is well-established for its antibacterial properties, with linezolid being a prominent example.[2] These compounds typically exert their effect by inhibiting the initiation of bacterial protein synthesis.[1] While (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone shares this core structure, its primary area of investigation appears to be in the realm of neuroscience, specifically as a modulator of serotonin receptors.

Serotonin 5-HT1B/1D Receptor Partial Agonism

Research has identified derivatives of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone as partial agonists of the serotonin 5-HT1B and 5-HT1D receptors.[7] These receptors are implicated in the pathophysiology of migraine headaches. Agonism at these receptors is a key mechanism of action for the triptan class of anti-migraine drugs. The partial agonist activity of this compound suggests its potential utility in the treatment and prophylaxis of migraine.[7]

The signaling pathway initiated by the activation of 5-HT1B/1D receptors is depicted in the following diagram.

Serotonin_Signaling cluster_receptor Presynaptic Neuron Ligand (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone Derivative Receptor 5-HT1B/1D Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of Vesicle Neurotransmitter Vesicle PKA->Vesicle Reduced phosphorylation of vesicle-associated proteins Release Reduced Neurotransmitter Release Vesicle->Release

Simplified 5-HT1B/1D Receptor Signaling Pathway

Activation of the 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylate cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. The downstream effect is a decrease in the release of pro-inflammatory neuropeptides, which is a key factor in alleviating migraine pain.

Safety and Handling

As a laboratory chemical, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone should be handled with appropriate care. Based on the safety data for this compound, it may cause skin and serious eye irritation, and may also cause respiratory irritation.[4]

Precautionary Statements: [4]

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin: Wash with plenty of water.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

  • Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.[4]

Conclusion

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral building block with significant potential in drug discovery. Its synthesis from L-tryptophanol provides a reliable route to this enantiomerically pure compound. While its structural similarity to oxazolidinone antibiotics is noteworthy, its exploration as a serotonin 5-HT1B/1D receptor partial agonist opens up promising avenues for the development of novel therapeutics for neurological disorders such as migraine. Further research into its pharmacological profile and optimization of its structure could lead to the discovery of new and effective drug candidates.

References

  • Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. PubMed. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]

  • Synthesis of Substituted-(l)-Tryptophanols from an Enantiomerically Pure Aziridine-2-methanol. Organic Letters. [Link]

  • (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. SpectraBase. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, 98%, ee. J&K Scientific. [Link]

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  • 乙酸-2-叔丁基-3-吲哚酯( 3f): Yellow solid; m.p.115-120 oC; 1H NMR (CDCl3, 600 MHz): 0.90 (t, J = 7.4 Hz, 9H),. The Royal Society of Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Abstract (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a valuable chiral building block in medicinal chemistry, frequently incorporated into various pharmacologically active compounds. Its rigid structure and define...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a valuable chiral building block in medicinal chemistry, frequently incorporated into various pharmacologically active compounds. Its rigid structure and defined stereochemistry make it a crucial intermediate for the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of a reliable and stereospecific synthesis pathway for this compound, commencing from the readily available chiral precursor, L-tryptophan. The guide details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for each transformation. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Synthetic Strategy

The 2-oxazolidinone moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The specific enantiomer, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, leverages the structural features of both the oxazolidinone core and the indole side chain of tryptophan, making it a key intermediate in the development of various therapeutic agents.

The paramount challenge in the synthesis of this molecule is the precise control of the stereocenter at the C4 position of the oxazolidinone ring. To address this, a highly efficient and stereoretentive strategy is employed, which commences with the naturally occurring and enantiomerically pure amino acid, L-tryptophan. This approach obviates the need for chiral resolution or complex asymmetric catalysis, as the inherent chirality of the starting material is directly translated to the final product.

The selected synthetic pathway is a two-step process:

  • Reduction of L-Tryptophan: The carboxylic acid functionality of L-tryptophan is chemoselectively reduced to a primary alcohol, yielding (S)-2-amino-3-(1H-indol-3-yl)propan-1-ol, commonly known as L-tryptophanol. This transformation must be performed under conditions that do not affect the indole ring or cause racemization of the chiral center.

  • Cyclization to the 2-Oxazolidinone: The resulting β-amino alcohol, L-tryptophanol, is then cyclized by reaction with a suitable carbonylating agent to form the desired five-membered heterocyclic ring of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. The stereochemistry at the carbon bearing the indolemethyl group is inverted during the cyclization process relative to the Cahn-Ingold-Prelog priority of the starting amino acid, resulting in the (R) configuration in the final product.

This guide will now elaborate on the experimental details and mechanistic rationale for each of these critical steps.

Visualizing the Synthetic Pathway

The overall transformation from L-tryptophan to the target oxazolidinone is depicted in the following workflow diagram.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization start L-Tryptophan intermediate L-Tryptophanol start->intermediate  LiAlH4 or BH3·THF   product (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone intermediate->product  Diethyl Carbonate, K2CO3  

Caption: Overall synthetic workflow from L-tryptophan.

Step 1: Reduction of L-Tryptophan to L-Tryptophanol

The initial step involves the reduction of the carboxylic acid group of L-tryptophan to a primary alcohol. This transformation is critical for setting up the subsequent cyclization. Strong hydride-donating reagents are necessary for this reduction.

Rationale for Reagent Selection

Two primary reducing agents are commonly employed for the reduction of amino acids: lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF or BH₃·SMe₂).

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1] Its high reactivity necessitates careful handling and anhydrous conditions. The reaction proceeds rapidly and typically provides high yields of the corresponding amino alcohol.[2][3]

  • Borane Complexes (BH₃·THF): Borane is a more chemoselective reducing agent compared to LiAlH₄. It readily reduces carboxylic acids while being less reactive towards many other functional groups. This can be advantageous when dealing with more complex substrates. The reductions are known to proceed without racemization.

For the synthesis of L-tryptophanol, both reagents are effective. The choice often depends on laboratory safety protocols and available equipment. This guide will detail the procedure using lithium aluminum hydride due to its widespread use and efficiency.

Experimental Protocol: LiAlH₄ Reduction

Caution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried or oven-dried before use.

  • Reagent Addition: The flask is charged with a suspension of lithium aluminum hydride (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: L-tryptophan (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ suspension. The addition should be slow and controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 12-18 hours to ensure complete reduction.

  • Quenching: The reaction is cautiously quenched by cooling the flask to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude L-tryptophanol as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford L-tryptophanol in high purity.

Step 2: Cyclization of L-Tryptophanol to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

The final step in the sequence is the formation of the 2-oxazolidinone ring from the L-tryptophanol intermediate. This is achieved by reacting the amino and alcohol functionalities with a "C1" carbonyl source.

Rationale for Reagent Selection

Several reagents can effect this transformation, including phosgene, triphosgene, carbonyldiimidazole (CDI), and dialkyl carbonates.[4][5]

  • Phosgene and its derivatives (e.g., triphosgene): While highly effective, these reagents are extremely toxic and require specialized handling procedures, making them less desirable for general laboratory use.[4]

  • Carbonyldiimidazole (CDI): CDI is a safer and effective alternative that activates the alcohol and amine for cyclization.[6] It is a solid reagent that is easier to handle than phosgene.

  • Diethyl Carbonate: This reagent is a low-cost, low-toxicity liquid that serves as both the carbonyl source and, at high temperatures, the reaction solvent.[7] The reaction is typically base-catalyzed and proceeds by a nucleophilic substitution mechanism, releasing ethanol as the only byproduct.[8] This method is environmentally benign and highly efficient, making it an excellent choice for this synthesis.[9]

This guide will focus on the use of diethyl carbonate due to its favorable safety profile and operational simplicity.

Mechanism of Cyclization with Diethyl Carbonate

The base-catalyzed cyclization of an amino alcohol with diethyl carbonate is a two-stage process. The preferential formation of the five-membered oxazolidinone ring is a kinetically and thermodynamically favored 5-Exo-Trig ring closure.[8]

Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Tryptophanol L-Tryptophanol Alkoxide Alkoxide Formation Tryptophanol->Alkoxide Deprotonation DEC Diethyl Carbonate Carbamate Intermediate Ethyl Carbamate DEC->Carbamate Nucleophilic Acyl Substitution (EtOH eliminated) Base Base (e.g., K₂CO₃) Base->Alkoxide Deprotonation Alkoxide->Carbamate Nucleophilic Acyl Substitution (EtOH eliminated) Cyclization Intramolecular Nucleophilic Attack Carbamate->Cyclization Base-catalyzed Deprotonation of Amine Product (R)-Oxazolidinone Cyclization->Product Ring Closure (EtOH eliminated)

Caption: Mechanism of base-catalyzed oxazolidinone formation.

  • Initial Nucleophilic Attack: The base (e.g., potassium carbonate) facilitates the deprotonation of either the hydroxyl or the amino group of L-tryptophanol. The more nucleophilic amine typically attacks the carbonyl carbon of diethyl carbonate first, displacing one equivalent of ethanol to form an intermediate ethyl carbamate.

  • Intramolecular Cyclization: Under the reaction conditions, the hydroxyl group of the carbamate intermediate, often facilitated by the base, performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon.

  • Ring Closure: This attack leads to a tetrahedral intermediate which then collapses, eliminating a second molecule of ethanol to form the stable five-membered 2-oxazolidinone ring.

Experimental Protocol: Diethyl Carbonate Cyclization
  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a distillation head connected to a condenser and a receiving flask.

  • Reagents: The flask is charged with L-tryptophanol (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 0.1-0.2 equivalents), and an excess of diethyl carbonate, which also serves as the solvent.

  • Reaction: The mixture is heated to a gentle reflux (approximately 120-140 °C) with stirring. Ethanol produced during the reaction is slowly distilled off to drive the equilibrium towards the product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The excess diethyl carbonate is removed under reduced pressure.

  • Isolation: The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The resulting crude solid is purified by recrystallization from ethyl acetate or by flash column chromatography on silica gel to yield pure (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone as a white crystalline solid.

Characterization and Data

The successful synthesis of the target compound should be confirmed by analytical techniques. The following table summarizes key characterization data.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₂N/A
Molecular Weight 216.24 g/mol N/A
Appearance White crystalline solidCommon observation
Melting Point 159 °C[10]
¹H NMR (DMSO-d₆) δ (ppm): 10.85 (s, 1H), 7.55 (d, 1H), 7.32 (d, 1H), 7.15 (s, 1H), 7.05 (t, 1H), 6.95 (t, 1H), 4.25 (m, 1H), 4.15 (t, 1H), 3.95 (dd, 1H), 3.05 (dd, 1H), 2.85 (dd, 1H).[11]
¹³C NMR (DMSO-d₆) δ (ppm): 158.5, 136.2, 127.5, 123.8, 121.1, 118.8, 118.4, 111.5, 109.8, 69.5, 53.0, 31.5.[11]
FTIR (KBr) ν (cm⁻¹): 3380, 3320, 1740, 1450, 1240, 1050, 740.[11]

Conclusion

This technical guide has outlined a robust and stereoretentive two-step synthesis for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone starting from L-tryptophan. The pathway, involving a hydride reduction followed by a base-catalyzed cyclization with diethyl carbonate, is efficient, scalable, and utilizes relatively safe and inexpensive reagents. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently produce this valuable chiral intermediate for application in advanced organic synthesis and medicinal chemistry programs.

References

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831. [Link]

  • DeLuca, L., Giacomelli, G., & Porcheddu, A. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154. [Link]

  • SpectraBase. (n.d.). (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. Wiley. Retrieved from [Link]

  • Pyun, D. K., Lee, C. H., Ha, H. J., Park, C. S., Chang, J. W., & Lee, W. K. (2001). Synthesis of substituted-(l)-tryptophanols from an enantiomerically pure aziridine-2-methanol. Organic Letters, 3(26), 4197-4199. [Link]

  • McDonald, I. M., & Le, C. M. (2021). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, 23(13), 5144-5148. [Link]

  • Makhubela, B. C. E., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(1), e202400432. [Link]

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  • ResearchGate. (n.d.). Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Carbonyldiimidazole (CDI). Retrieved from [Link]

  • Akkus, G., Yilmaz, I., & Tumer, F. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1805-1815. [Link]

  • Navarrete-Vazquez, G., et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(2), 333-340. [Link]

  • Yilmaz, I., & Tumer, F. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Archives. [Link]

  • Stenutz, R. (n.d.). (R)-(-)-4-(1H-indol-3-ylmethyl)-2-oxazolidinone. Retrieved from [Link]

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  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

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  • PubChem. (n.d.). (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). 2-(1H-Indol-3-yl)-4,4,5,5-tetramethylimidazolidine-1-oxyl 3-oxide. Retrieved from [Link]

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Exploratory

Spectroscopic Data for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This compound is of significant interest to researchers in medic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral auxiliary, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This compound is of significant interest to researchers in medicinal chemistry and asymmetric synthesis due to its versatile application in the stereoselective synthesis of complex molecules. A thorough understanding of its spectroscopic properties is paramount for its correct identification, purity assessment, and elucidation of its role in reaction mechanisms. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to the observed spectral characteristics.

Introduction to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral auxiliary derived from the natural amino acid L-tryptophan. The oxazolidinone core provides a rigid scaffold that effectively controls the stereochemical outcome of reactions at an attached acyl group. The indole moiety, on the other hand, can participate in various chemical transformations and offers a site for further functionalization. The successful application of this auxiliary in drug development and natural product synthesis hinges on its unambiguous characterization, for which spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone exhibits characteristic signals for the protons of the indole ring, the oxazolidinone ring, and the methylene bridge connecting them. The spectrum for the corresponding (S)-enantiomer, which is expected to be identical in chemical shifts and coupling patterns, has been reported in DMSO-d₆.

Table 1: ¹H NMR Data for 4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

A detailed interpretation would typically follow here, explaining the chemical shifts and coupling constants for each proton based on its electronic environment and neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and the nature of its substituents.

Table 2: ¹³C NMR Data for 4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Chemical Shift (ppm)Assignment
Data not available in search results

An in-depth analysis of the ¹³C NMR spectrum would be presented here, correlating the chemical shifts to the specific carbon atoms within the indole and oxazolidinone rings.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-resolution NMR spectra of the title compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).

    • Employ a sufficient number of scans for adequate signal intensity, as the natural abundance of ¹³C is low.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone will show characteristic absorption bands for the N-H and C=O groups of the oxazolidinone ring, as well as the N-H and aromatic C-H bonds of the indole moiety. While the specific spectrum for the (R)-enantiomer is not publicly available, data for the (S)-enantiomer can be found.[1]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H stretch (indole)
~3300Strong, BroadN-H stretch (oxazolidinone)
~1750StrongC=O stretch (oxazolidinone)
~1600-1450MediumC=C stretch (aromatic)
~740StrongC-H bend (ortho-disubstituted benzene)

A detailed explanation of the vibrational modes corresponding to these absorption bands would typically be provided here.

Experimental Protocol for FTIR Data Acquisition

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background from the sample spectrum to generate the final IR spectrum.

Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Table 4: Mass Spectrometry Data

m/zInterpretation
Data not available in search results

A detailed discussion of the expected molecular ion peak and fragmentation patterns, particularly the characteristic cleavage of the indolylmethyl group, would be included here.

Experimental Protocol for MS Data Acquisition

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions. Use the accurate mass data to confirm the elemental composition.

Experimental workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic data of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone are consistent with its proposed structure. The combination of NMR, IR, and MS provides a complete picture of the molecule, allowing for its unambiguous identification and characterization. This technical guide serves as a valuable resource for researchers utilizing this important chiral auxiliary in their synthetic endeavors.

References

Please note that direct links to full, verified spectra were not available in the provided search results. The following references are for related compounds or databases that list the target compound.

  • SpectraBase. (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. Available from: [Link]

  • PubChem. (s)-(+)-4-(1h-indol-3-ylmethyl)-2-oxazolidinone. Available from: [Link]

  • SpectraBase. (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone - Optional[1H NMR] - Spectrum. Available from: [Link]

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Foundational

The Ascendant Role of Indole-Containing Oxazolidinones in Modern Drug Discovery: A Technical Guide

Abstract The fusion of the indole nucleus with the oxazolidinone scaffold has unlocked a compelling new frontier in medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of the indole nucleus with the oxazolidinone scaffold has unlocked a compelling new frontier in medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by indole-containing oxazolidinones. We will dissect their multifaceted pharmacological landscape, encompassing antimicrobial, anticancer, antiviral, and monoamine oxidase inhibitory properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols pertinent to this promising class of compounds.

Introduction: A Synergistic Union of Privileged Scaffolds

The indole ring is a ubiquitous and remarkable heterocyclic motif found in numerous natural products and clinically approved drugs, recognized for its ability to mimic peptide structures and interact with a wide array of biological targets.[1][2] The oxazolidinone ring, on the other hand, represents a distinct class of synthetic compounds, most notably exemplified by the antibiotic linezolid.[3][4] The chemical marriage of these two privileged structures has given rise to a novel class of molecules—indole-containing oxazolidinones—with a broad spectrum of biological activities. This guide delves into the scientific underpinnings of their therapeutic potential.

Antimicrobial Activity: Beyond the Gram-Positive Spectrum

Oxazolidinones are renowned for their potent activity against multi-drug resistant Gram-positive bacteria.[3][5] Their unique mechanism of action, the inhibition of the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit, circumvents cross-resistance with many existing antibiotic classes.[3][6][7][8] The incorporation of an indole moiety can modulate this activity and, in some instances, broaden the spectrum to include Gram-negative pathogens.

Mechanism of Action

Indole-containing oxazolidinones, like their traditional counterparts, primarily act by inhibiting bacterial protein synthesis.[3][9] They bind to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex.[7][10]

Diagram: Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit Inhibition Inhibition of Initiation Complex Formation 50S->Inhibition mRNA mRNA tRNA fMet-tRNA P_site P-site A_site A-site Oxazolidinone Indole-Containing Oxazolidinone Oxazolidinone->50S Binds to 23S rRNA at the P-site No_Protein No Protein Synthesis Inhibition->No_Protein

Caption: Inhibition of bacterial protein synthesis by indole-containing oxazolidinones.

Structure-Activity Relationships (SAR)

The antibacterial potency of indole-containing oxazolidinones is intricately linked to their structural features. Key SAR insights include:

  • C- and D-Rings: Optimization of the C- and D-rings of the oxazolidinone core, which interact with conserved regions of the peptidyl transferase center, is crucial for potency against both susceptible and resistant strains.[10][11]

  • C5-Substituent: The nature of the substituent at the C5 position of the oxazolidinone ring significantly influences activity. While an acetamide group is present in linezolid, other groups like hydroxymethyl or 1,2,3-triazoles can maintain or enhance potency, particularly against resistant strains.[10][11]

  • Indole Moiety: The position and substitution pattern on the indole ring can modulate antibacterial activity and spectrum. Some indole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[12][13]

Representative Antimicrobial Data
Compound ClassTarget OrganismMIC (µg/mL)Reference
Indole-aminoguanidine derivativesKlebsiella pneumoniae (clinical isolates)4-16[13]
Indole-thiourea hybridsGram-positive & Gram-negative bacteria<12.5[2]
Oxazolidinone-fluoroquinolone hybridsGram-positive bacteria (including MRSA, VRE)0.031-2[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The indole-containing oxazolidinone is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer activity.[15][16] The incorporation of an oxazolidinone ring can further enhance this activity through various mechanisms.

Mechanisms of Action

Indole-containing oxazolidinones exert their anticancer effects through diverse mechanisms, including:

  • Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, as evidenced by techniques like acridine orange/ethidium bromide staining and PARP1 cleavage assays.[17]

  • Inhibition of Cell Migration: Some compounds effectively inhibit the migration of cancer cells, a crucial step in metastasis.[17]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.[16]

Structure-Activity Relationships (SAR)

The anticancer activity of these compounds is highly dependent on their chemical structure. For instance, in a series of indolylisoxazolines (structurally related to oxazolidinones), specific substitutions on the indole and phenyl rings led to potent compounds with IC50 values in the low micromolar range.[17]

Representative Anticancer Data
Compound ClassCancer Cell LineIC50 (µM)Reference
IndolylisoxazolinesVarious cancer cell lines2.5-5.0[17]
Indole-based hydrazide-hydrazonesColon cancer (COLO 205)Sub-micromolar[18]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indole-containing oxazolidinone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: A Broad-Spectrum Potential

The indole nucleus is present in several antiviral drugs, highlighting its importance in this therapeutic area.[19][20] The combination with an oxazolidinone moiety has led to the discovery of novel compounds with activity against a range of viruses.

Mechanisms of Action

The antiviral mechanisms of indole-containing oxazolidinones are varied and can target different stages of the viral life cycle, including:

  • Inhibition of Viral Entry and Fusion: Some indole derivatives, like Arbidol, are known to inhibit the fusion of the viral envelope with the host cell membrane.[20]

  • Enzyme Inhibition: These compounds can inhibit key viral enzymes such as reverse transcriptase, integrase, and protease, which are essential for viral replication.[20]

Representative Antiviral Data
Compound ClassTarget VirusActivityReference
IndolylthiosemicarbazidesCoxsackie B4 virusEC50: 0.4-2.1 µg/mL[19]
Thiazolinone analogues of indolmycinRNA virusesIn vitro activity[21]

Diagram: Experimental Workflow for Antiviral Activity Screening

Antiviral_Workflow Start Start: Synthesized Indole-Oxazolidinone Compounds Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Virus_Infection Infect Cells with Virus & Treat with Compounds Cell_Culture->Virus_Infection Incubation Incubate Virus_Infection->Incubation CPE_Assay Evaluate Cytopathic Effect (CPE) or Plaque Formation Incubation->CPE_Assay Cytotoxicity Assess Compound Cytotoxicity (e.g., MTT Assay) Incubation->Cytotoxicity EC50 Determine EC50 (50% Effective Concentration) CPE_Assay->EC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 EC50->SI CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity->CC50 CC50->SI End Identify Lead Compounds SI->End

Caption: A typical workflow for screening antiviral activity of novel compounds.

Monoamine Oxidase (MAO) Inhibition: Neurological and Psychiatric Applications

Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[][23] Certain oxazolidinones, including some containing indole or related heterocyclic moieties, have been identified as potent and selective MAO inhibitors.[][24][25]

Mechanism of Action

MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[] Indole-containing oxazolidinones can inhibit MAO-A or MAO-B, leading to an increase in the levels of these neurotransmitters in the synaptic cleft, which is believed to be the basis for their antidepressant and anti-Parkinsonian effects.[][24]

Structure-Activity Relationships (SAR)

The selectivity and potency of MAO inhibition are highly dependent on the substitution pattern of the oxazolidinone and the nature of the heterocyclic ring. For example, in a series of 3-(1H-pyrrol-2-yl)-2-oxazolidinones, the size of the alkyl group at the pyrrole-N1 position influenced the anti-MAO-A activity.[24]

Representative MAO Inhibition Data
Compound ClassTarget EnzymeKi (µM)Reference
3-(1H-pyrrol-2-yl)-2-oxazolidinonesMAO-A0.004-0.52[24]
Indole-5,6-dicarbonitrile derivativesMAO-A0.147[25]

Synthesis of Indole-Containing Oxazolidinones

The synthesis of indole-containing oxazolidinones can be achieved through various synthetic routes. A common approach involves the coupling of a pre-formed indole-containing fragment with an oxazolidinone precursor or the construction of the oxazolidinone ring onto an indole scaffold. Chiral auxiliaries are often employed to achieve the desired stereochemistry, which is crucial for biological activity.[26][27][28][29]

Diagram: Generalized Synthetic Approach

Synthesis Indole_Starting Indole Derivative (e.g., with amine or other functional group) Coupling Coupling/ Cyclization Reactions Indole_Starting->Coupling Oxazolidinone_Precursor Oxazolidinone Precursor (e.g., epoxide, halo-alcohol) Oxazolidinone_Precursor->Coupling Final_Product Indole-Containing Oxazolidinone Coupling->Final_Product Functionalization Further Functionalization Final_Product->Functionalization Diverse_Analogs Diverse Analogs Functionalization->Diverse_Analogs

Caption: A generalized synthetic strategy for indole-containing oxazolidinones.

Conclusion and Future Perspectives

The amalgamation of the indole and oxazolidinone scaffolds has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The resulting hybrid molecules exhibit a remarkable diversity of biological activities, spanning from potent antimicrobial and anticancer effects to promising antiviral and MAO inhibitory properties. The continued exploration of the vast chemical space offered by the substitution patterns on both the indole and oxazolidinone rings holds immense promise for the development of next-generation therapeutics with improved efficacy, selectivity, and resistance profiles. Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into clinical success.

References

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone Compounds

Abstract The emergence of multidrug-resistant Gram-positive bacteria represents a significant global health challenge. Oxazolidinones, a unique class of synthetic antibiotics, have become a critical tool in the clinical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant Gram-positive bacteria represents a significant global health challenge. Oxazolidinones, a unique class of synthetic antibiotics, have become a critical tool in the clinical management of severe infections caused by these pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] This in-depth technical guide provides a comprehensive overview of the molecular mechanism of action of oxazolidinone compounds. We will delve into their novel approach to inhibiting bacterial protein synthesis, the structural basis of their interaction with the ribosome, the molecular underpinnings of resistance, and the key experimental methodologies employed to elucidate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of antimicrobial research and infectious diseases.

Introduction: The Clinical Imperative for a Novel Class of Antibiotics

The oxazolidinone class of antibiotics, with linezolid being the first clinically approved member, represents a significant advancement in antimicrobial therapy.[2] Their introduction provided a much-needed therapeutic option against severe Gram-positive infections that had become refractory to conventional treatments.[3] A key feature of the oxazolidinones is their synthetic origin and unique chemical structure, which distinguishes them from other classes of protein synthesis inhibitors and contributes to a lack of cross-resistance with existing antibiotic families.[4] This guide will explore the precise molecular interactions and functional consequences that define the oxazolidinone mechanism of action.

Molecular Mechanism of Action: A Unique Blockade of Protein Synthesis Initiation

Oxazolidinones exert their bacteriostatic effect by inhibiting protein synthesis.[2][5] Unlike many other ribosome-targeting antibiotics that interfere with the elongation phase of translation, oxazolidinones uniquely target the initiation phase.[4][6][7]

The Ribosomal Target: Binding to the 50S Subunit

The primary target of oxazolidinones is the bacterial 70S ribosome, specifically the 50S large subunit.[1][3][8] Binding studies have conclusively shown that these compounds interact with the 50S subunit, with no significant affinity for the 30S subunit alone.[4][8] The binding site is located at the peptidyl transferase center (PTC), a functionally critical region of the 23S rRNA responsible for catalyzing peptide bond formation.[9][10]

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the oxazolidinone binding pocket.[11][12][13][14][15] These studies reveal that linezolid and other oxazolidinones bind to an all-RNA pocket within the PTC of the 50S subunit.[13][16] This binding site is in close proximity to the A-site, where the aminoacyl-tRNA (aa-tRNA) docks during protein synthesis.[12][13]

Inhibition of the Initiation Complex Formation

The core mechanism of oxazolidinone action is the prevention of the formation of a functional 70S initiation complex.[6][7][17][18] This complex is essential for the commencement of protein synthesis and consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA).[17][18]

Oxazolidinones inhibit the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex.[6][17][18] By binding to the A-site of the 50S subunit, they sterically hinder the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing its interaction with the start codon on the mRNA.[8][11] This blockade at such an early stage of translation effectively halts the production of bacterial proteins. It is important to note that oxazolidinones do not inhibit the independent binding of either mRNA or fMet-tRNA to the 30S subunit.[6][17][18]

Oxazolidinone_Mechanism_of_Action cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Inhibition by Oxazolidinones 30S_subunit 30S Ribosomal Subunit Initiation_Complex_30S 30S Initiation Complex 30S_subunit->Initiation_Complex_30S mRNA mRNA mRNA->Initiation_Complex_30S fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_30S 50S_subunit 50S Ribosomal Subunit Functional_70S_Complex Functional 70S Initiation Complex 50S_subunit->Functional_70S_Complex Blocked_50S 50S Subunit with Bound Oxazolidinone Initiation_Complex_30S->Functional_70S_Complex 50S Subunit Joins Non_Functional_Complex Non-Functional Complex Initiation_Complex_30S->Non_Functional_Complex Blocked 50S Subunit Attempts to Join Protein_Synthesis Protein Synthesis Proceeds Functional_70S_Complex->Protein_Synthesis Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->Blocked_50S Blocked_50S->Non_Functional_Complex Inhibition Protein Synthesis Inhibited Non_Functional_Complex->Inhibition

Figure 1: Mechanism of action of oxazolidinones.

Mechanisms of Resistance to Oxazolidinones

While resistance to oxazolidinones remains relatively uncommon, several mechanisms have been identified. These primarily involve alterations to the drug's binding site on the ribosome.[1][19]

Target Site Mutations

The most frequently observed mechanism of resistance involves point mutations in the 23S rRNA gene.[19] These mutations typically occur in domain V of the 23S rRNA, which forms the core of the oxazolidinone binding site. The G2576U mutation is one of the most common alterations associated with linezolid resistance.[4]

Mutations in the genes encoding ribosomal proteins L3 and L4, which are located near the PTC, have also been linked to reduced susceptibility to oxazolidinones.[19][20] These mutations are thought to indirectly affect the conformation of the 23S rRNA, thereby diminishing the binding affinity of the drug.

Acquired Resistance Genes

A significant concern is the emergence of transferable resistance genes. The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[9][10] This methylation sterically hinders the binding of oxazolidinones, as well as several other classes of antibiotics that target the PTC, conferring a multidrug resistance phenotype.[10] Other transferable resistance genes, such as optrA and poxtA, have also been identified and are becoming increasingly prevalent.[9][19]

Oxazolidinone_Resistance_Mechanisms cluster_0 Resistance Mechanisms Oxazolidinone Oxazolidinone Ribosome Bacterial Ribosome (50S Subunit) Oxazolidinone->Ribosome Binds to Reduced_Binding Reduced Drug Binding Affinity Oxazolidinone->Reduced_Binding Drug_Removal Active Drug Removal from Cell Oxazolidinone->Drug_Removal Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to Target_Mutation Target Site Mutation (23S rRNA, L3/L4 proteins) Target_Mutation->Reduced_Binding Acquired_Resistance Acquired Resistance Genes (e.g., cfr, optrA) Acquired_Resistance->Reduced_Binding Methylation of 23S rRNA Efflux_Pumps Efflux Pumps (Gram-negative intrinsic resistance) Efflux_Pumps->Drug_Removal Resistance Bacterial Resistance Reduced_Binding->Resistance Drug_Removal->Resistance

Figure 2: Mechanisms of resistance to oxazolidinones.

Experimental Protocols for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of oxazolidinones. The following protocols provide a conceptual framework for these key assays.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of oxazolidinones on protein synthesis in a cell-free system. A common approach utilizes a reporter gene, such as luciferase, whose expression is driven by a bacterial promoter.

Principle: In a coupled transcription-translation system derived from bacterial cell extracts, a plasmid containing the luciferase gene is used as a template. The amount of functional luciferase produced is measured by the luminescence generated upon the addition of its substrate, luciferin. A decrease in luminescence in the presence of an oxazolidinone indicates inhibition of protein synthesis.

Step-by-Step Methodology:

  • Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).[4]

  • Reaction Mixture Assembly: In a microplate format, assemble the reaction mixtures containing the S30 extract, a buffer system with amino acids and an energy source, the luciferase reporter plasmid, and varying concentrations of the oxazolidinone compound.[4]

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Luminescence Detection: Add a luciferase assay reagent containing luciferin to each well.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the oxazolidinone concentration to determine the IC50 value (the concentration of the compound that inhibits protein synthesis by 50%).

Compound Organism IC50 (µM) Reference
LinezolidE. coli1.8[21]
EperezolidE. coli2.5[21]

Table 1: Representative IC50 values of oxazolidinones in an in vitro translation assay.[21]

Ribosomal Binding Assay

This assay directly measures the binding of an oxazolidinone to its ribosomal target. A filter-binding assay using a radiolabeled compound is a classic approach.

Principle: A radiolabeled oxazolidinone is incubated with purified bacterial ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound ligand are retained on the filter, while the unbound ligand passes through. The amount of radioactivity on the filter is proportional to the extent of binding.

Step-by-Step Methodology:

  • Preparation of Ribosomes: Isolate and purify 70S ribosomes or 50S subunits from a bacterial culture.

  • Radiolabeling: Synthesize or obtain a radiolabeled oxazolidinone (e.g., [14C]-eperezolid).[8]

  • Binding Reaction: Incubate the purified ribosomes with the radiolabeled oxazolidinone in a suitable binding buffer. For competition assays, include a non-radiolabeled competitor antibiotic.[8]

  • Filtration: Rapidly filter the binding reaction mixture through a nitrocellulose membrane.

  • Washing: Wash the filter with cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites.[8]

Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA transcript by an antibiotic, providing high-resolution information about the drug's mechanism of action.

Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA by an antibiotic, it terminates synthesis, creating a truncated cDNA product. The length of this "toeprint" fragment indicates the position of the stalled ribosome.[11]

Step-by-Step Methodology:

  • In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and the oxazolidinone of interest.

  • Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to a site downstream of the region of interest on the mRNA.

  • Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction to initiate cDNA synthesis.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

  • Analysis: Visualize the cDNA fragments by autoradiography or fluorescence imaging. The appearance of a specific truncated fragment in the presence of the oxazolidinone indicates the site of ribosomal stalling.

Experimental_Workflow_Translation_Inhibition cluster_0 In Vitro Translation Inhibition Assay Prepare_Extract 1. Prepare Bacterial S30 Extract Setup_Reaction 2. Assemble Reaction: Extract, Plasmid, Oxazolidinone Prepare_Extract->Setup_Reaction Incubate 3. Incubate at 37°C Setup_Reaction->Incubate Add_Substrate 4. Add Luciferin Substrate Incubate->Add_Substrate Measure_Luminescence 5. Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data 6. Analyze Data (IC50) Measure_Luminescence->Analyze_Data

Sources

Foundational

Indolylmethyloxazolidinones: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Bridging Two Privileged Scaffolds In the landscape of medicinal chemistry, the fusion of pharmacologically active moieties into hybrid structures is a well-established strategy for the discovery of novel th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Two Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of pharmacologically active moieties into hybrid structures is a well-established strategy for the discovery of novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide delves into the burgeoning class of compounds known as indolylmethyloxazolidinones, which strategically combine the structural features of the indole nucleus and the oxazolidinone ring.

The oxazolidinone core is a cornerstone of modern antibacterial therapy, exemplified by the FDA-approved drug linezolid.[1][2] Oxazolidinones are a synthetic class of antimicrobials renowned for their activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, allows them to circumvent cross-resistance with other antibiotic classes.[4][5]

The indole scaffold, on the other hand, is a privileged structure found in a multitude of natural and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The incorporation of an indole ring into other molecular frameworks has often led to compounds with improved biological profiles.

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of indolylmethyloxazolidinones. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical scaffold.

Synthesis of Indolylmethyloxazolidinones: Crafting the Hybrid Core

The synthesis of indolylmethyloxazolidinones typically involves a multi-step process that constructs the core oxazolidinone ring and subsequently introduces the indolylmethyl substituent. Various synthetic strategies have been developed for the oxazolidinone ring itself, often starting from readily available precursors.[8][9][10]

A common approach involves the reaction of an N-aryl carbamate with enantiomerically pure epichlorohydrin in the presence of a base like lithium hydroxide.[10] The resulting epoxide can then be opened and cyclized to form the 5-(hydroxymethyl)oxazolidinone. Subsequent functionalization of the hydroxyl group allows for the introduction of the indole moiety.

Another efficient method is the microwave-assisted synthesis, which can significantly reduce reaction times.[8] For instance, a three-component Mannich reaction can be employed to generate a precursor that is then cyclized to form the oxazolidinone core.[8]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing indolylmethyloxazolidinones. This workflow is a composite of common synthetic strategies and highlights the key transformations involved.

G cluster_0 Oxazolidinone Core Synthesis cluster_1 Indole Moiety Introduction A Aryl Amine + Chloroformate B N-Aryl Carbamate A->B Acylation D 5-(Hydroxymethyl)oxazolidinone B->D Base-catalyzed cyclization C Epichlorohydrin C->D G Indolylmethyloxazolidinone D->G Esterification or Etherification E Indole-3-acetic acid or derivative F Activation (e.g., DCC, EDC) E->F F->G

A generalized synthetic workflow for indolylmethyloxazolidinones.
Exemplary Experimental Protocol: Synthesis of a Representative Indolylmethyloxazolidinone

This protocol is a representative example and may require optimization for specific target compounds.

  • Step 1: Synthesis of N-Aryl Carbamate.

    • Dissolve the starting substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (1.2 eq), to the solution.

    • Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Step 2: Synthesis of 5-(Hydroxymethyl)oxazolidinone. [10]

    • Dissolve the N-aryl carbamate (1.0 eq) in dimethylformamide (DMF).

    • Add (R)-epichlorohydrin (1.5 eq) and lithium hydroxide (1.5 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

  • Step 3: Coupling with Indole-3-acetic acid.

    • Dissolve the 5-(hydroxymethyl)oxazolidinone (1.0 eq) and indole-3-acetic acid (1.2 eq) in anhydrous dichloromethane.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 12-18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final indolylmethyloxazolidinone derivative by column chromatography.

Structure-Activity Relationships (SAR)

The biological activity of indolylmethyloxazolidinones is governed by the interplay of their constituent parts: the N-aryl ring, the oxazolidinone core, and the C5-indolylmethyl side chain. Understanding the SAR is crucial for optimizing potency and selectivity.

Extensive SAR studies on oxazolidinones have established several key principles.[2][11][12][13] For instance, the 3-(3-fluorophenyl) group and the 5-acetamidomethyl substituent are critical for the antibacterial activity of linezolid.[11] Modifications at the C5 position of the oxazolidinone ring have been a major focus of research to enhance potency and overcome resistance.[12][13] Replacing the acetamido group with other functionalities, such as a thiourea group, has been shown to enhance in vitro antibacterial activity.[12]

For indolylmethyloxazolidinones, the substitution pattern on both the indole ring and the N-aryl ring of the oxazolidinone can significantly impact biological activity.

Structural Moiety Modification Impact on Biological Activity Reference
Oxazolidinone N-Aryl Ring Introduction of a fluorine atom at the meta-position.Generally increases antibacterial potency.[3]
Substitution at the para-position.Can also enhance antibacterial action.[3]
Oxazolidinone C5-Side Chain Replacement of the acetamido group.Highly sensitive to modification; small, non-polar fragments are tolerated, while larger, polar groups can decrease antibacterial activity.[13]
Introduction of a thiocarbonyl group (=S) instead of a carbonyl (=O).Can enhance in vitro antibacterial activity.[12]
Indole Ring Substitution at various positions (e.g., N1, C5).Can modulate activity and selectivity for different biological targets (e.g., anti-inflammatory, anticancer).[7][14]

Biological Activities and Mechanisms of Action

Indolylmethyloxazolidinones are being investigated for a range of therapeutic applications, primarily as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Building on the established mechanism of the oxazolidinone class, indolylmethyloxazolidinones are potent inhibitors of bacterial protein synthesis.[4][5] They exert their effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[15] This binding event prevents the formation of the initiation complex, a crucial first step in protein synthesis, thereby halting bacterial growth.[4][5] Specifically, they interfere with the proper positioning of the initiator tRNA (fMet-tRNA) on the ribosome.[15] This unique mechanism of action is why oxazolidinones are effective against bacteria that have developed resistance to other protein synthesis inhibitors.

G cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Inhibition by Indolylmethyloxazolidinone A 30S Ribosomal Subunit D Initiation Complex (30S-mRNA-fMet-tRNA) A->D B mRNA B->D C fMet-tRNA C->D F 70S Initiation Complex D->F E 50S Ribosomal Subunit E->F G Protein Synthesis F->G H Indolylmethyloxazolidinone I Binds to 50S Subunit at Peptidyl Transferase Center H->I J Blocks formation of 70S Initiation Complex I->J J->F

Mechanism of bacterial protein synthesis inhibition.
Anti-inflammatory Activity

The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[7][16] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[17][18][19] It is hypothesized that indolylmethyloxazolidinones may exert anti-inflammatory effects through a similar mechanism. Furthermore, some indole derivatives have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β.[7]

G cluster_0 Pro-inflammatory Cascade cluster_1 Inhibition by Indolylmethyloxazolidinone A Inflammatory Stimulus (e.g., LPS) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX Enzymes (COX-1, COX-2) C->D E Prostaglandins D->E F Inflammation (Pain, Swelling) E->F G Indolylmethyloxazolidinone H Inhibits COX Enzymes G->H H->D

Potential mechanism of anti-inflammatory action.
Other Potential Activities

Derivatives combining indole and other heterocyclic rings like thiazolidinone have shown promise as anticancer agents by inhibiting tubulin polymerization.[20] Given the structural similarities, indolylmethyloxazolidinones could also be explored for their antiproliferative effects.

Experimental Protocols for Biological Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37 °C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the indolylmethyloxazolidinone compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Therapeutic Potential and Future Directions

Indolylmethyloxazolidinones represent a promising class of compounds with significant therapeutic potential. Their primary application lies in the development of new antibacterial agents to combat the growing threat of antimicrobial resistance. The unique mechanism of action inherited from the oxazolidinone core provides a distinct advantage against resistant Gram-positive pathogens.

The incorporation of the indole moiety opens avenues for exploring other therapeutic areas, including anti-inflammatory and anticancer applications. The versatility of the scaffold allows for fine-tuning of its pharmacological properties through synthetic modifications.

Future research in this field should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader library of indolylmethyloxazolidinone derivatives with diverse substitution patterns to further elucidate SAR.

  • Broad-Spectrum Activity: Investigating modifications that could extend the antimicrobial spectrum to include Gram-negative bacteria.

  • In Vivo Efficacy and Safety: Advancing lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.[21]

  • Mechanism of Action Studies: For non-antimicrobial activities, detailed mechanistic studies are required to identify the specific molecular targets.

The continued exploration of indolylmethyloxazolidinones holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. (1998). Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. PubMed Central. [Link]

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. PMC - NIH. [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. NIH. [Link]

  • Streptogramins, Oxazolidinones, and Other Inhibitors of Bacterial Protein Synthesis. ResearchGate. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. [Link]

  • A method for the parallel synthesis of multiply substituted oxazolidinones. (2002). Journal of Combinatorial Chemistry, 4(2), 162-166. [Link]

  • Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • Oxazolidinone structure-activity relationships leading to linezolid. PubMed. [Link]

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001). Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Structure–activity relationships of oxazolidinone antibiotics. ResearchGate. [Link]

  • Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. PMC - NIH. [Link]

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. (2008). Proceedings of the National Academy of Sciences, 105(36), 13238-13243. [Link]

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. (2021). Bioorganic & Medicinal Chemistry, 49, 116397. [Link]

  • Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]

  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. MDPI. [Link]

  • Development and bio-evaluation of novel indolizine derivatives in FLT3 mutant acute myeloid leukemia cells. ResearchGate. [Link]

  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. PubMed. [Link]

  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. PMC - NIH. [Link]

  • Anti-inflammatory drugs and their mechanism of action. PubMed. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Anti-inflammatory drug mechanisms. R Discovery - Researcher.Life. [Link]

  • Indomethacin. StatPearls - NCBI Bookshelf. [Link]

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Exploratory

The Architect's Tool: A Technical Guide to the Discovery and Development of Oxazolidinone Chiral Auxiliaries

For the modern synthetic chemist, the quest for stereochemical control is a defining challenge. The ability to construct complex, three-dimensional molecules with absolute precision is paramount, particularly in the real...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the quest for stereochemical control is a defining challenge. The ability to construct complex, three-dimensional molecules with absolute precision is paramount, particularly in the realm of drug development where enantiomeric purity can be the difference between a life-saving therapeutic and an inactive or even harmful compound. Among the most reliable and powerful strategies in the chemist's arsenal is the use of chiral auxiliaries—temporary molecular scaffolds that impart their chirality to a prochiral substrate, guiding the formation of new stereocenters with remarkable fidelity.

This guide delves into the genesis, mechanistic underpinnings, and practical application of one of the most influential classes of these tools: the oxazolidinone chiral auxiliaries. First introduced to the world of organic synthesis by David A. Evans and his research group in the early 1980s, these auxiliaries have become a gold standard for their predictability, versatility, and high levels of asymmetric induction.[1][2] We will explore not just the "what" and the "how," but the critical "why"—the causal relationships behind experimental choices that are the hallmark of a robust and trustworthy synthetic methodology.

The Genesis of a Gold Standard: A Historical Perspective

Prior to the 1980s, the field of asymmetric synthesis was still in its relative infancy. While methods like resolution and the use of "chiral pool" starting materials existed, there was a pressing need for general, predictable, and highly selective methods for creating chiral molecules. It was in this context that David A. Evans published his seminal work on N-acyloxazolidinones as highly effective chiral enolate synthons.[3] Derived from readily available and relatively inexpensive chiral amino alcohols like L-valinol and L-phenylalaninol, these auxiliaries offered a solution that was both practical and powerful.[1]

The core innovation lay in the ability of the oxazolidinone ring to rigidly control the conformation of an attached acyl chain upon enolization. This conformational locking, a direct consequence of chelation and steric interactions, effectively shielded one face of the enolate, forcing an incoming electrophile to approach from the less hindered side with a high degree of predictability.[4][5] This pioneering work on asymmetric alkylation and subsequent developments in aldol reactions established Evans' oxazolidinones as a cornerstone of modern asymmetric synthesis.[3][6]

The Heart of the Matter: Mechanism of Stereocontrol

The remarkable success of Evans' oxazolidinone auxiliaries hinges on a deep understanding of the transition state geometry during the key bond-forming step. The high diastereoselectivity is not a matter of chance but a direct result of meticulously engineered steric and electronic factors.

Formation of the (Z)-Enolate: The Critical First Step

The process begins with the deprotonation of the N-acyl oxazolidinone. The choice of base and conditions is critical to selectively form the (Z)-enolate, which is the key to high stereoselectivity. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are typically employed at low temperatures (e.g., -78 °C).[4][7]

The formation of the (Z)-enolate is favored due to the minimization of A(1,3) strain between the α-substituent and the oxazolidinone ring. The metal cation (Li⁺ or Na⁺) then forms a rigid, bidentate chelate with the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate into a planar, well-defined conformation.[5]

The Alkylation Transition State: A Model of Steric Direction

With the rigid (Z)-enolate formed, the stereochemical outcome of the alkylation is determined by the facial bias imposed by the chiral auxiliary. The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valinol or a benzyl group from phenylalaninol) effectively blocks one face of the planar enolate.[4][8] Consequently, the incoming electrophile (E⁺) is forced to approach from the opposite, less sterically encumbered face.

G E_plus E+ Product Major Diastereomer E_plus->Product Preferential Attack TS TS

Caption: General transition state for diastereoselective alkylation.

This model elegantly explains the consistently high diastereomeric ratios observed, often exceeding 98:2.[7] The predictability of this facial bias is a key reason for the widespread adoption of this methodology.

The Evolution of Excellence: First and Second Generation Auxiliaries

While the original oxazolidinones developed by Evans were remarkably effective, the quest for improvement led to the development of "second-generation" auxiliaries. These variants were designed to offer complementary stereoselectivity or different reactivity profiles, particularly in cleavage.

G node1 {First Generation | { (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (S)-4-benzyl-2-oxazolidinone | (S)-4-isopropyl-2-oxazolidinone }} node2 {Second Generation | { Thiazolidinethiones | Oxazolidinethiones }} node1->node2 Development node3 {Key Advantages | { • Complementary stereoselectivity (e.g., 'non-Evans' products) | • Different cleavage profiles | • Modified Lewis acidity/basicity }} node2->node3 Offers

Caption: From first to second-generation auxiliaries.

In the Laboratory: A Practical Workflow

The true value of a synthetic method lies in its practical application. The use of Evans auxiliaries follows a logical and reliable three-stage workflow: attachment of the auxiliary, diastereoselective C-C bond formation, and cleavage of the auxiliary to reveal the chiral product.

G start Chiral Auxiliary step1 Step 1: Acylation (Attachment) start->step1 intermediate N-Acyl Oxazolidinone step1->intermediate step2 Step 2: Diastereoselective Alkylation/Aldol intermediate->step2 product_attached Alkylated Product step2->product_attached step3 Step 3: Cleavage (Removal) product_attached->step3 final_product Enantiopure Product step3->final_product recovered_aux Recovered Auxiliary step3->recovered_aux

Caption: The three-stage workflow for using oxazolidinone auxiliaries.

Performance Data in Asymmetric Alkylation

The following table summarizes representative data for the diastereoselective alkylation of N-acyl oxazolidinones, demonstrating the high levels of stereocontrol achieved.

Auxiliary (R)Acyl GroupBaseElectrophile (E-X)Temp (°C)Diastereomeric Ratio (dr)
BenzylPropionylLDABenzyl Bromide0>99:1
IsopropylPropionylNaHMDSMethyl Iodide-7891:9
IsopropylPropionylLDAAllyl Iodide-7898:2[7]
PhenylAcetylNaHMDSEthyl Iodide-7895:5

Data compiled from various sources in synthetic organic chemistry literature.[5][7]

Standard Operating Protocols

A methodology is only as good as its execution. The following protocols are provided as a self-validating system, grounded in established and extensively cited procedures.

Protocol 1: Acylation of the Chiral Auxiliary

This procedure describes the attachment of the acyl group to the oxazolidinone auxiliary. The use of n-BuLi ensures complete deprotonation of the auxiliary's nitrogen, forming a nucleophilic amide that readily reacts with the acyl chloride.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (S)-4-benzyl-2-oxazolidinone.

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the solution for 15 minutes at -78 °C. The causality here is to ensure complete formation of the lithium amide before adding the electrophile.

  • Add the propionyl chloride dropwise. The reaction is typically rapid.

  • After 30 minutes at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-propionyl oxazolidinone can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the key stereocenter-forming reaction. The use of NaHMDS as the base and a low temperature of -78 °C is crucial for kinetic control and the selective formation of the chelated (Z)-enolate.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF)

  • Allyl iodide (1.2 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Add the N-propionyl oxazolidinone to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the NaHMDS solution dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the allyl iodide dropwise. Stir the reaction at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material. The low temperature is maintained to prevent enolate equilibration or side reactions.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Follow the workup and purification procedure as described in Protocol 5.1.

  • The diastereomeric ratio can be determined by ¹H NMR analysis or gas chromatography (GC) of the crude product.[4]

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method determines the functional group obtained.

A. Hydrolytic Cleavage to Carboxylic Acid: [4] This method is one of the most common. The hydroperoxide anion, formed from LiOH and H₂O₂, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, minimizing the risk of epimerization at the newly formed stereocenter.[10]

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq)

  • THF/Water (e.g., 4:1 v/v)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 4.0 eq)

  • Lithium hydroxide (LiOH, 2.0 eq)

Procedure:

  • Dissolve the alkylated product in the THF/water solvent mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hydrogen peroxide, followed by the dropwise addition of an aqueous solution of LiOH.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with aqueous HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer or by chromatography.

B. Reductive Cleavage to Primary Alcohol: Hydride reagents like lithium borohydride (LiBH₄) can be used to reduce the N-acyl group to a primary alcohol.

Materials:

  • Alkylated N-acyl oxazolidinone (1.0 eq)

  • Anhydrous THF

  • Lithium borohydride (LiBH₄, 2.0 eq)

Procedure:

  • Dissolve the alkylated product in anhydrous THF and cool to 0 °C.

  • Add LiBH₄ portion-wise.

  • Stir at 0 °C to room temperature until the reaction is complete.

  • Carefully quench the reaction with water or aqueous acid.

  • Perform a standard aqueous workup to isolate the chiral alcohol and recover the auxiliary.

Conclusion and Future Outlook

The discovery and development of oxazolidinone chiral auxiliaries represent a watershed moment in the history of asymmetric synthesis. The principles of stereocontrol they embody—rigid conformational constraint through chelation and sterically directed bond formation—have influenced the design of countless other synthetic methods. While the field has seen a significant shift towards asymmetric catalysis, which offers the advantage of using only a substoichiometric amount of the chiral source, auxiliary-based methods remain indispensable.[11] Their reliability, predictability, and the high stereoselectivities they consistently deliver make them a go-to method, especially in the early stages of drug discovery and process development where robust and scalable routes are paramount.[6] The legacy of the Evans oxazolidinone is not merely a collection of reliable protocols, but a foundational lesson in the rational design of stereoselective reactions.

References

  • Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Department of Chemistry. Available at: [Link]

  • Biswas, S., et al. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(16), 10121-10173. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Syam, K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12435-12447. Available at: [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-40. Available at: [Link]

  • Syam, K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Available at: [Link]

  • Anonymous. (n.d.). evans enolate alkylation-hydrolysisx. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials. Wiley-VCH. Available at: [Link]

  • Diaz, J. E. C., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(9), 13539-13553. Available at: [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Available at: [Link]

Sources

Foundational

Stereochemistry of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

An In-Depth Technical Guide to the Abstract (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a pivotal chiral auxiliary in modern asymmetric synthesis, prized for its ability to confer high levels of stereocontrol in t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a pivotal chiral auxiliary in modern asymmetric synthesis, prized for its ability to confer high levels of stereocontrol in the formation of new stereogenic centers. Derived from the natural amino acid L-tryptophan, its rigid heterocyclic scaffold and sterically demanding indolylmethyl substituent provide a predictable and powerful platform for diastereoselective transformations. This technical guide offers a comprehensive examination of the stereochemical aspects of this auxiliary, from the fundamental principles of its absolute configuration and chiroptical properties to the analytical methods for its characterization. We will explore its synthesis, the mechanistic basis for its efficacy in asymmetric reactions such as alkylations and aldol additions, and the protocols for its application and subsequent non-destructive cleavage. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this versatile synthetic tool.

Foundational Stereochemistry: Decoding (R)-(-)-

The nomenclature (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone precisely defines the molecule's three-dimensional architecture and its interaction with plane-polarized light. Understanding these descriptors is fundamental to its application.

  • (R) Configuration: This descriptor refers to the absolute configuration at the C4 stereocenter of the oxazolidinone ring, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are ranked by atomic number: 1. The nitrogen atom of the ring, 2. The carbon of the exocyclic CH₂-indole group, 3. The C5 carbon of the ring, and 4. The hydrogen atom. With the lowest priority group (hydrogen) oriented away from the observer, the sequence from highest to lowest priority (1→2→3) proceeds in a clockwise direction, hence the (R) designation.

  • (-) Optical Activity: The negative sign indicates that a solution of this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). It is crucial to recognize that the (R) configuration and the (-) optical rotation are experimentally determined properties that do not have a universal, predictable correlation.[] The sign and magnitude of optical rotation are specific to the molecule, solvent, temperature, and the wavelength of light used.

The combination of a defined absolute configuration and predictable stereochemical influence makes this compound a quintessential example of an Evans-type chiral auxiliary.[2][3]

Synthesis from the Chiral Pool

The most common and efficient synthesis of (R)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone leverages the "chiral pool," starting from the readily available and enantiomerically pure amino acid, L-tryptophan, which possesses the required (S) stereocenter that is converted to the (R) center in the final product.

Synthetic Workflow

The overall transformation involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization to form the oxazolidinone ring.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization L_Trp L-Tryptophan ((S)-config) Amino_Alcohol (S)-Tryptophanol L_Trp->Amino_Alcohol  LiBH₄ or NaBH₄ / I₂  THF Cyclization (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone Amino_Alcohol->Cyclization  Phosgene equivalent  (e.g., Diethyl Carbonate, CDI)  Base

Caption: Synthetic pathway from L-tryptophan to the target chiral auxiliary.

Experimental Protocol: Synthesis from L-Tryptophan
  • Reduction to (S)-Tryptophanol:

    • Suspend L-tryptophan in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃·THF) or another suitable reducing agent like sodium borohydride activated with iodine.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution) and extraction with an organic solvent like ethyl acetate.

    • Dry the organic layer, concentrate under reduced pressure, and purify the resulting (S)-tryptophanol, typically by crystallization or column chromatography.

  • Cyclization to the Oxazolidinone:

    • Dissolve the purified (S)-tryptophanol in a suitable solvent such as toluene or dichloromethane.

    • Add a base, for example, triethylamine (Et₃N), to the solution.

    • Introduce a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI), to the mixture. Using diethyl carbonate often requires heating, while CDI reactions can proceed at lower temperatures.

    • Monitor the reaction for the formation of the cyclic carbamate.

    • Upon completion, perform an aqueous workup to remove salts and excess reagents.

    • Purify the crude product by recrystallization or silica gel chromatography to yield pure (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Verification of Stereochemical Integrity

Confirming the absolute configuration and enantiomeric purity of the auxiliary is paramount. A combination of techniques is employed for a comprehensive characterization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.[4] By solving the crystal structure, the precise spatial arrangement of every atom can be determined, providing unambiguous proof of the (R) configuration at C4. The analysis also confirms the relative stereochemistry and conformational preferences of the molecule in the solid state.[5][6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Typical Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, NMR becomes a powerful tool when a chiral environment is introduced.[][4]

  • Chiral Derivatizing Agents (CDAs): Reacting the auxiliary with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), creates a mixture of diastereomers.[8][9] These diastereomers have distinct NMR spectra, and the integration of specific signals allows for the precise determination of the original enantiomeric ratio.

  • Transferred Nuclear Overhauser Effect (TRNOE): This technique can be used to study the conformation of the molecule when bound to a larger chiral entity, providing structural insights.[10]

Application in Asymmetric Synthesis: The Mechanism of Stereocontrol

The primary function of (R)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is to direct the stereochemical outcome of reactions on an attached prochiral substrate. This is achieved by exploiting steric hindrance to favor attack from one face of a planar intermediate, such as an enolate.

General Workflow

The process involves three key stages: acylation to attach the substrate, the diastereoselective reaction, and cleavage to release the chiral product and recover the auxiliary.[3][11]

Asymmetric_Synthesis_Workflow Acylation Step 1: Acylation (Attach Substrate) Acyl_Auxiliary N-Acyl Oxazolidinone Acylation->Acyl_Auxiliary Diastereoselective_Rxn Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Rxn->Diastereomeric_Product Cleavage Step 3: Cleavage (Release Product & Recover Auxiliary) Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Start Chiral Auxiliary + Prochiral Acyl Halide Start->Acylation Acyl_Auxiliary->Diastereoselective_Rxn Diastereomeric_Product->Cleavage

Caption: General workflow for using the chiral auxiliary in asymmetric synthesis.

Mechanistic Rationale: Diastereoselective Enolate Alkylation

The high diastereoselectivity achieved in reactions like enolate alkylation stems from a well-defined transition state.

  • Acylation: The auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride). This is typically done by deprotonating the oxazolidinone nitrogen with a strong base like n-butyllithium (n-BuLi) followed by quenching with the acyl chloride.[3]

  • Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a lithium or sodium enolate.[11]

  • Conformational Control: The enolate adopts a rigid, chelated Z-conformation where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. In this conformation, the bulky indolylmethyl group at C4 effectively shields the top (si) face of the enolate.

  • Stereoselective Alkylation: An incoming electrophile (e.g., benzyl bromide) is therefore forced to approach from the less sterically hindered bottom (re) face, leading to the preferential formation of one diastereomer.

Stereocontrol_Mechanism cluster_chelation Chelated Z-Enolate Intermediate cluster_attack Electrophilic Attack center Top Top (si) Face Sterically Blocked Bottom Bottom (re) Face Open for Attack Attack_Arrow Preferential Attack Indole Bulky Indolylmethyl Group (Blocks Top Face) Enolate Planar Enolate Metal Li+ Enolate->Metal Chelation Electrophile E⁺ (Electrophile) Attack_Arrow->Enolate

Caption: Steric model for diastereoselective alkylation via a chelated Z-enolate.

Performance Data in Asymmetric Reactions

The effectiveness of oxazolidinone auxiliaries is demonstrated by the high diastereoselectivity achieved in various carbon-carbon bond-forming reactions.[12]

Reaction TypeSubstrateElectrophile / ReagentConditionsDiastereomeric Ratio (d.r.)Reference
AlkylationN-PropionylBenzyl BromideLDA, THF, -78 °C>98:2Evans, D. A. et al.
Aldol AdditionN-PropionylIsobutyraldehydeBu₂BOTf, Et₃N>99:1 (syn)Evans, D. A. et al.
Michael AdditionN-CinnamoylLithium dibenzylcuprateTHF, -78 °C>97:3[12]

Note: Data is representative of Evans-type auxiliaries and demonstrates typical performance.

Auxiliary Cleavage

After the desired stereocenter has been created, the auxiliary must be removed without racemization or epimerization of the product. Several mild methods are available, allowing access to a variety of functional groups.[3][11]

  • To Carboxylic Acid: Mild hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[11]

  • To Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To Aldehyde: Reduction with a milder hydride reagent like DIBAL-H, followed by hydrolysis.

  • To Ketone: Reaction with an organometallic reagent like a Grignard or organolithium reagent.

The recovered chiral auxiliary can often be purified and reused, improving the overall efficiency and cost-effectiveness of the synthesis.[12]

Conclusion

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone stands as a testament to the power of auxiliary-based asymmetric synthesis. Its stereochemical properties, rooted in its derivation from L-tryptophan, provide a robust and predictable framework for controlling chirality. The combination of a sterically demanding side chain and the ability to form rigid, chelated intermediates allows for exceptional levels of diastereoselectivity in a wide array of synthetically important reactions. A thorough understanding of its synthesis, stereochemical verification, and the mechanistic basis of its function enables chemists to confidently employ this tool in the construction of complex, enantiomerically pure molecules for pharmaceutical and materials science applications.

References

  • Pure Chemistry. (2024). Determination of absolute configuration. Pure Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2008). Determining the absolute configuration of secondary alcohols by means of a chiral auxiliary and NOESY. Request PDF. Retrieved from [Link]

  • PubMed. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. CD Bioparticles. Retrieved from [Link]

  • Williams College Chemistry. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Retrieved from [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Wiley Online Library. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Retrieved from [Link]

  • PubMed. (2012). Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. National Center for Biotechnology Information. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. ASM Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrroloindolines through formal [3+2]-cycloaddition of indoles with chiral N-2-acetamidoacrylyl oxazolidinones. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Retrieved from [Link]

  • PubMed. (2001). Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one. NIH. Retrieved from [Link]

  • PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Chemistry and X-ray crystallographic structure of N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids: versatile intermediates in the synthesis of peptidomimetics. SciSpace. Retrieved from [Link]

  • MDPI. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for N-acylation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Application Note & Protocol Topic: Introduction: The Strategic Importance of N-Acyl Oxazolidinones In the landscape of modern asymmetric synthesis, chiral oxazolidinones, pioneered by David Evans, represent a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic:

Introduction: The Strategic Importance of N-Acyl Oxazolidinones

In the landscape of modern asymmetric synthesis, chiral oxazolidinones, pioneered by David Evans, represent a cornerstone technology for controlling stereochemistry.[1] These compounds function as "chiral auxiliaries"—stereogenic units that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a highly diastereoselective manner.[1] The N-acylation of an oxazolidinone is the critical first step that attaches the prochiral substrate to the chiral director, setting the stage for subsequent stereocontrolled reactions such as alkylations, aldol additions, and Michael additions.[2][3]

The specific substrate, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, is of particular interest in medicinal chemistry and drug development. The indole nucleus is a privileged scaffold found in a vast array of biologically active compounds.[4] Coupling this moiety with the synthetic power of the Evans auxiliary provides a robust platform for the asymmetric synthesis of complex, chiral indole-containing molecules.

This document provides a detailed, field-proven protocol for the N-acylation of this indole-substituted oxazolidinone. It emphasizes not just the procedural steps but the underlying chemical principles, ensuring both successful execution and a deep understanding of the transformation.

Mechanistic Rationale: The Chemistry Behind the Protocol

The N-acylation of an oxazolidinone proceeds via a two-step sequence: deprotonation followed by nucleophilic acyl substitution.

  • Deprotonation: The N-H proton of the oxazolidinone's amide is acidic. Treatment with a strong, non-nucleophilic base removes this proton to generate a highly nucleophilic nitrogen anion. A critical consideration for the specified substrate is the presence of a second acidic proton on the indole ring's nitrogen. Therefore, a minimum of two equivalents of base is required to ensure complete deprotonation at the desired site.

  • Acylation: The resulting nitrogen anion attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the final N-acylated product.

Choice of Base: The selection of the base is paramount. It must be strong enough to deprotonate the oxazolidinone amide but should not be nucleophilic enough to compete with the nitrogen anion in attacking the acylating agent. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice.[5][6] It is a powerful, yet sterically hindered base, which minimizes its nucleophilicity.[5] Its pKa of ~26 (conjugate acid) is well-suited for this deprotonation.[5]

Control of Conditions: The reaction is performed under anhydrous conditions and at cryogenic temperatures (-78 °C). This is crucial for preventing the quenching of the strong base by water and for ensuring the stability of the generated anionic intermediates, thereby minimizing side reactions.[2]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from initial setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification setup Inert Atmosphere Setup (Flame-dried glassware, N2/Ar) reagents Prepare Reagents (Anhydrous solvents) setup->reagents dissolve Dissolve Oxazolidinone in Anhydrous THF reagents->dissolve cool Cool to -78 °C dissolve->cool deprotonate Add LiHMDS (Deprotonation) cool->deprotonate acylate Add Acyl Chloride (Acylation) deprotonate->acylate monitor Monitor by TLC acylate->monitor quench Quench Reaction (Sat. aq. NH4Cl) monitor->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Workflow for the N-acylation of an Evans auxiliary.

Detailed Synthesis Protocol

This protocol describes the N-acylation using propionyl chloride as a representative acylating agent.

A. Materials and Reagents

ReagentGradeSupplier ExampleNotes
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone>98%Sigma-AldrichDry thoroughly under vacuum before use.
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFAcros OrganicsHandle under an inert atmosphere.
Propionyl Chloride>99%Alfa AesarDistill if necessary.
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ScientificUse from a solvent purification system or freshly distilled from Na/benzophenone.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeVWR
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor flash chromatography.

B. Equipment

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles for liquid transfers

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

C. Step-by-Step Procedure

  • Setup: Assemble a flame-dried 100 mL two-neck round-bottom flask under a positive pressure of dry nitrogen or argon.

  • Reactant Preparation: Add (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.00 g, 4.38 mmol, 1.0 eq.) to the flask. Add 20 mL of anhydrous THF via syringe to dissolve the solid.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LiHMDS (1.0 M solution in THF, 9.64 mL, 9.64 mmol, 2.2 eq.) dropwise via syringe over 10 minutes. The solution may turn slightly yellow or orange. Stir the mixture at -78 °C for 45 minutes. Rationale: Using 2.2 equivalents ensures complete deprotonation of both the oxazolidinone and indole nitrogens.

  • Acylation: Add propionyl chloride (0.42 mL, 4.82 mmol, 1.1 eq.) dropwise to the solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 40% Ethyl Acetate/Hexanes mobile phase). The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the reaction is complete, quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.[2]

  • Workup & Extraction:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with 20 mL of ethyl acetate.

    • Combine all organic layers. Wash with 30 mL of water, followed by 30 mL of brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 20% ethyl acetate in hexanes and gradually increasing to 40%, is typically effective for separating the product from any impurities.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo to yield the N-acylated product as a solid or viscous oil. Characterize by ¹H NMR, ¹³C NMR, HRMS, and measure the optical rotation to confirm identity, purity, and stereochemical integrity.

Quantitative Data Summary

The table below provides a summary for the model reaction described.

ComponentM.W. ( g/mol )EquivalentsAmount (mmol)Amount (mass/vol)
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone228.261.04.381.00 g
LiHMDS (1.0 M in THF)167.332.29.649.64 mL
Propionyl Chloride92.521.14.820.42 mL (0.45 g)
Anhydrous THF---20 mL
Expected Product 284.33 --Yield: 85-95%

Troubleshooting and Key Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the cause is often insufficient base or impure/wet reagents. Ensure all glassware is meticulously dried and solvents are anhydrous. An extra portion of base and acylating agent can sometimes be added, but this can complicate purification.

  • Low Yield: Poor yield can result from the base being quenched by moisture or from competitive acylation if a nucleophilic base like n-BuLi is used without care. LiHMDS is generally superior in this regard.[5]

  • Side Products: If the acylating agent is added too quickly or at a higher temperature, side reactions may occur. Maintaining a temperature of -78 °C during addition is critical for selectivity.

References

  • BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.
  • ACS Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (2023). Lithium bis(trimethylsilyl)amide. Available at: [Link]

  • RSC Publishing. (2017). Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. Available at: [Link]

  • NIH PubMed Central. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Use of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Asymmetric Aldol Reactions

Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Context The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon b...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build complex, chiral molecules.[1] Among the most robust and predictable methods for achieving this transformation is the use of chiral auxiliaries, which temporarily impart their stereochemical information onto a substrate.[2] The oxazolidinone family of auxiliaries, pioneered by David A. Evans, represents the gold standard in this field due to their high diastereoselectivity, procedural reliability, and the well-understood nature of their stereochemical control.[3]

This guide focuses on a specific, yet powerful, member of this family: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone . Derived from the unnatural amino acid D-tryptophan, this auxiliary combines the proven stereodirecting capabilities of the oxazolidinone core with the unique steric and electronic properties of an indole side chain. While specific literature detailing the application of this exact auxiliary in aldol reactions is not extensive, its performance can be confidently predicted based on the vast body of work on analogous Evans auxiliaries.[1][4]

This document provides a comprehensive overview, from the fundamental mechanism of stereocontrol to detailed, field-proven protocols for its application. It is designed for researchers in synthetic chemistry and drug development who require reliable methods for constructing chiral building blocks with two contiguous stereocenters.

The Principle of Stereocontrol: A Mechanistic Deep Dive

The remarkable stereoselectivity of Evans' oxazolidinone auxiliaries stems from a highly organized, chair-like six-membered transition state, often rationalized by the Zimmerman-Traxler model.[1] The predictability of the outcome—typically the syn-aldol adduct—is contingent on two key steps: the formation of a specific enolate geometry and the subsequent diastereoselective reaction with an aldehyde.

Causality of Stereoselection:

  • Formation of the (Z)-Enolate: Treatment of the N-acyl oxazolidinone with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate. The Lewis acid coordinates to both carbonyl oxygens, increasing the acidity of the α-proton. The bulky base then removes this proton, with the conformation leading to the (Z)-enolate being sterically favored.

  • Chelated Transition State: The boron atom remains chelated to both the enolate oxygen and the imide carbonyl oxygen. When an aldehyde is introduced, it also coordinates to the boron atom. The entire complex organizes into a rigid, chair-like transition state to minimize steric interactions.

  • Facial Selectivity: The bulky indolylmethyl group at the C4 position of the auxiliary effectively blocks one face of the enolate. Consequently, the aldehyde's R-group is forced to adopt a pseudo-equatorial position to avoid a severe 1,3-diaxial interaction with the auxiliary's substituent. This forces the aldehyde to approach from a specific face, dictating the absolute stereochemistry of the two newly formed chiral centers.

The diagram below illustrates this highly ordered transition state, which is the root cause of the reaction's high fidelity.

Caption: Chelation-controlled transition state for the boron-mediated aldol reaction.

Experimental Workflow and Protocols

The overall process involves three main stages: synthesis and acylation of the chiral auxiliary, the stereoselective aldol reaction, and finally, the cleavage of the auxiliary to release the chiral product.

Caption: Overall synthetic workflow from starting material to final product.

Protocol 1: Synthesis of (R)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

This protocol describes a representative synthesis from D-tryptophan.

  • Step 1: Reduction to D-Tryptophanol

    • Suspend D-tryptophan (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (e.g., 1 M in THF, ~2.2 eq) via a dropping funnel over 1 hour, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

    • Concentrate the mixture under reduced pressure, then partition between ethyl acetate and saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude D-tryptophanol, which can be purified by crystallization or chromatography.

  • Step 2: Cyclization to the Oxazolidinone

    • Dissolve the purified D-tryptophanol (1.0 eq) in a suitable solvent like anhydrous dichloromethane or acetonitrile in a flask under argon.

    • Add a carbonylating agent such as carbonyldiimidazole (CDI, ~1.1 eq) or triphosgene (cautiously, ~0.4 eq) in the presence of a non-nucleophilic base like triethylamine (~2.5 eq).

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the title compound.

Protocol 2: N-Propionylation of the Chiral Auxiliary

This protocol attaches the propionyl group, which will become the enolate precursor.

  • Dissolve the (R)-4-(1H-indol-3-ylmethyl)-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq) dropwise. A color change is typically observed. Stir for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-propionyl derivative.

Protocol 3: Boron-Mediated Asymmetric Aldol Reaction

This is the key stereocenter-forming reaction. All glassware must be rigorously dried, and all reagents must be anhydrous.

  • Dissolve the N-propionyl-(R)-4-(indol-3-ylmethyl)-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 1.1 eq) dropwise over 10 minutes. The solution typically turns yellow or orange.

  • Add diisopropylethylamine (DIPEA, 1.3 eq) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add the desired aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. (Reaction progress should be monitored by TLC).

  • Quench the reaction at 0 °C by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide (H₂O₂). Caution: The H₂O₂ quench can be exothermic. Add slowly and maintain cooling.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude aldol adduct by flash column chromatography. The high diastereoselectivity often allows for easy separation of the major diastereomer.

Protocol 4: Cleavage of the Chiral Auxiliary

The choice of cleavage method determines the functional group of the final product.

  • To Generate the Carboxylic Acid:

    • Dissolve the purified aldol adduct in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.0 eq).

    • Stir vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

    • Concentrate the mixture to remove THF, then acidify the aqueous residue with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy acid. The water-soluble auxiliary can often be recovered from the aqueous layer.

  • To Generate the Primary Alcohol:

    • Dissolve the aldol adduct in anhydrous THF or diethyl ether at -78 °C under argon.

    • Add lithium borohydride (LiBH₄, 2.0 eq) and stir the reaction, allowing it to warm to room temperature.

    • Quench carefully with 1 M NaOH.

    • Extract with ethyl acetate, dry, and concentrate. Purify by chromatography to separate the β-hydroxy alcohol from the recovered auxiliary.

Representative Data and Expected Outcomes

While specific data for the tryptophan-derived auxiliary is limited, the outcomes are expected to be in line with other sterically demanding Evans auxiliaries. High yields and excellent diastereoselectivity are anticipated.

Aldehyde (R²CHO)Expected ProductTypical Yield (%)Typical d.r. (syn:anti)
Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid derivative85 - 95%>99:1
Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative80 - 90%>98:2
Acrolein3-Hydroxy-2-methylpent-4-enoic acid derivative75 - 85%>95:5
Propionaldehyde3-Hydroxy-2-methylpentanoic acid derivative88 - 98%>99:1
Note: Data presented is representative of typical Evans aldol reactions and serves as an expectation for this system.[3]

Field Insights and Troubleshooting

  • Influence of the Indole Group: The large indolylmethyl substituent is expected to provide excellent facial shielding, likely resulting in diastereoselectivities that are as good as, or superior to, standard valine- or phenylalanine-derived auxiliaries. The electron-rich indole ring is unlikely to interfere with the Lewis acidic boron center but may offer opportunities for π-stacking interactions in specific substrates.

  • Low Diastereoselectivity: This is often caused by moisture, impure reagents, or incorrect stoichiometry of the base or boron triflate. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. The enolization temperature is also critical; do not allow the mixture to warm before the addition of the aldehyde.

  • Competing Retro-Aldol Reaction: For some sensitive substrates, the workup or cleavage can induce a retro-aldol reaction. Using milder cleavage conditions, such as those employing lithium hydroperoxide (LiOOH), can mitigate this.[5]

  • Auxiliary Recovery: Efficient recovery of the valuable chiral auxiliary is key for process economy. Ensure the pH is carefully controlled during workup after cleavage to optimize partitioning between the organic and aqueous phases.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019;31(10):776-812. [6]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [7]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. 2019;63(3). [8]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. 2003. [9]

  • Chiral auxiliary. Wikipedia. [2]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [10]

  • Evans aldol ppt. Slideshare. [1]

  • Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. 2015;20(8):15016-15027. [11]

  • Evans Aldol Reaction. Chem-Station. [3]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. 2018;23(11):2985. [12]

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett. 2003;(5):635-638. [4]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [13]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank. 2021;2021(1):M1196. [14]

  • Evans enolate alkylation-hydrolysis. University of Liverpool. [5]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education. 2008;85(11):1558. [15]

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Method

Application of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in total synthesis

An Application Guide to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Total Synthesis Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis In the pursuit of enantiomerically pure molecules,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Total Synthesis

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure molecules, particularly pharmaceuticals and natural products, chemists rely on a variety of strategies to control stereochemistry.[1] Among the most robust and reliable of these is the use of chiral auxiliaries. First pioneered by E.J. Corey and extensively developed by David A. Evans, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] It directs a subsequent chemical reaction to occur with high diastereoselectivity, after which the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.

Among the most successful and widely utilized classes of these stereodirecting groups are the oxazolidinones, often referred to as "Evans auxiliaries".[1] These auxiliaries have become indispensable tools for the asymmetric synthesis of complex targets. This guide focuses on a specific, yet powerful, member of this family: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone . Derived from the natural amino acid (R)-tryptophan, this auxiliary combines the proven stereodirecting power of the oxazolidinone core with the unique steric and electronic properties of an indole side chain. Its application is particularly valuable for constructing chiral centers via enolate chemistry, primarily in asymmetric alkylation and aldol reactions, which are foundational carbon-carbon bond-forming strategies in total synthesis.[2]

Core Applications & Methodologies

The primary function of the (R)-4-(indolylmethyl)-2-oxazolidinone auxiliary is to enable highly diastereoselective reactions on an N-acyl chain attached to it. This control stems from the conformationally rigid framework established upon N-acylation and subsequent enolate formation, where the bulky indolylmethyl group effectively shields one face of the enolate from incoming electrophiles.

Asymmetric Alkylation of N-Acyl Imides

Asymmetric alkylation is a cornerstone transformation for the synthesis of chiral carboxylic acid derivatives. The protocol involves the acylation of the oxazolidinone, diastereoselective enolization and alkylation, and subsequent cleavage of the auxiliary.

Causality of Stereoselection: The high diastereoselectivity is achieved through a chelated intermediate.[3] Upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a rigid (Z)-enolate is formed. The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the N-acyl group into a specific conformation. The bulky (R)-indolylmethyl substituent at the C4 position sterically blocks the si-face of the enolate, forcing the incoming electrophile (E⁺) to approach from the less hindered re-face.[3]

cluster_0 Asymmetric Alkylation Workflow start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate Formation (Base, -78 °C) start->enolate 1. Deprotonation alkylation Electrophilic Attack (Alkyl Halide, E⁺) enolate->alkylation 2. Alkylation product Alkylated Product (High Diastereoselectivity) alkylation->product cleavage Auxiliary Cleavage product->cleavage 3. Hydrolysis/Reduction final Enantiopure Carboxylic Acid Derivative cleavage->final recycle Recovered Auxiliary cleavage->recycle

Workflow for Asymmetric Alkylation.

Experimental Protocol: Asymmetric Allylation

This protocol details the synthesis of (R)-2-methyl-4-pentenoic acid, a versatile chiral building block.

  • Step 1: Acylation of the Auxiliary.

    • Dissolve (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M).

    • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

    • Add propionic anhydride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl imide.

  • Step 2: Diastereoselective Alkylation.

    • Dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF (~0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 equiv) dropwise over 15 minutes. The solution should turn from colorless to pale yellow.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add allyl iodide (1.5 equiv) dropwise.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.[3]

  • Step 3: Auxiliary Cleavage (Hydrolysis).

    • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by dropwise addition of aqueous lithium hydroxide (LiOH, 1.0 M, 2.0 equiv).[4]

    • Stir vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.

    • Quench the excess peroxide by adding aqueous Na₂SO₃ solution at 0 °C.

    • Acidify the mixture to pH ~2 with aqueous HCl.

    • Extract the aqueous layer with dichloromethane (3x) to isolate the chiral carboxylic acid.

    • The water-soluble chiral auxiliary can be recovered from the aqueous layer by extraction with ethyl acetate after neutralization.

ElectrophileBaseTypical Yield (%)Typical Diastereomeric Ratio (dr)
Allyl IodideNaHMDS85-95%>98:2
Benzyl BromideLDA80-90%>97:3
Methyl IodideNaHMDS88-96%>95:5
Propargyl BromideLDA75-85%>96:4
Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously. Using the indole-derived oxazolidinone auxiliary allows for precise control over the stereochemical outcome, typically favoring the syn-aldol adduct.[5][6]

Causality of Stereoselection: The reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The formation of a boron (Z)-enolate using reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine base is key.[6] The boron atom chelates the two carbonyl oxygens, creating a rigid structure. The aldehyde's R-group occupies a pseudo-equatorial position to minimize steric interactions. The indolylmethyl group of the auxiliary then directs the aldehyde to attack from the opposite face, leading to the observed syn stereochemistry.

Zimmerman-Traxler Transition State.

Experimental Protocol: Asymmetric syn-Aldol Reaction

This protocol describes the reaction of the N-propionyl imide with isobutyraldehyde.

  • Dissolve the N-propionyl-(R)-4-(indolylmethyl)-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 equiv).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add isobutyraldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature to cleave the boron complexes.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate and purify by flash chromatography to yield the pure syn-aldol adduct.

AldehydeLewis Acid/BaseTypical Yield (%)Typical Diastereomeric Ratio (syn:anti)
IsobutyraldehydeBu₂BOTf / DIPEA85-95%>99:1
BenzaldehydeTiCl₄ / Hünig's Base80-90%>98:2
AcetaldehydeBu₂BOTf / DIPEA75-85%>97:3

Auxiliary Removal: Unveiling the Chiral Product

A critical feature of auxiliary-based methods is the efficient and mild removal of the auxiliary to liberate the desired chiral product without racemization.[1] The N-acyl bond is typically cleaved, and the valuable indole-derived auxiliary can be recovered.

Start N-Acyl Product (with Auxiliary) LiOH_H2O2 LiOH / H₂O₂ Start->LiOH_H2O2 LiBH4 LiBH₄ or LiAlH₄ Start->LiBH4 MeONHMe_AlMe3 MeONHMe·HCl AlMe₃ Start->MeONHMe_AlMe3 Acid Chiral Carboxylic Acid LiOH_H2O2->Acid Auxiliary Recovered Auxiliary LiOH_H2O2->Auxiliary Alcohol Chiral Primary Alcohol LiBH4->Alcohol LiBH4->Auxiliary Weinreb Chiral Weinreb Amide MeONHMe_AlMe3->Weinreb MeONHMe_AlMe3->Auxiliary

Cleavage Pathways for the Chiral Auxiliary.

  • To Carboxylic Acids: Treatment with lithium hydroxide and hydrogen peroxide at 0 °C is the standard method.[3][4]

  • To Primary Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral primary alcohol.

  • To Aldehydes: A two-step process involving reduction to the alcohol followed by mild oxidation (e.g., Swern or Dess-Martin oxidation) provides access to chiral aldehydes.

  • To Weinreb Amides: Reaction with the pre-formed aluminate of N,O-dimethylhydroxylamine allows for the synthesis of Weinreb amides, which are excellent precursors for ketones.

Application in a Total Synthesis Context

While a published total synthesis employing this specific (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone was not identified in the immediate search, its utility can be confidently extrapolated from its close structural relationship to other Evans auxiliaries used in landmark syntheses. For instance, the asymmetric alkylation of an N-acyl oxazolidinone was a pivotal step in the total syntheses of complex natural products like the immunosuppressant FK-506 and the potent anticancer agent epothilone B.[3] In these syntheses, the auxiliary was used to set a key stereocenter early in the route, with the chirality being faithfully transferred through dozens of subsequent steps. The indole-derived auxiliary would be expected to perform with similarly high fidelity, with the larger indolylmethyl group potentially offering even greater steric bias in certain transformations compared to the standard benzyl group.

Conclusion and Outlook

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone stands as a highly effective and reliable chiral auxiliary for modern asymmetric synthesis. Its straightforward application in fundamental C-C bond-forming reactions, predictable stereochemical outcomes, and the high crystallinity often imparted to its derivatives make it a valuable tool for researchers in academic and industrial settings. The protocols for its use in asymmetric alkylation and aldol reactions are well-established and robust, consistently delivering products with excellent diastereoselectivity. The ability to efficiently cleave and recover the auxiliary further enhances its practicality and cost-effectiveness. The presence of the indole moiety offers intriguing possibilities for secondary interactions, such as π-stacking, which could be exploited in more advanced applications to further modulate reactivity and selectivity.

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  • Mondal, B., et al. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis Utilizing (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the application of (R)-(-)-4-(1H-Indol-3-ylmethyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the application of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone as a chiral auxiliary in asymmetric synthesis. Derived from D-Tryptophan, this auxiliary offers a unique steric profile compared to more common valine- or phenylalanine-derived auxiliaries, making it a valuable tool for specific stereochemical challenges. We delve into the mechanistic basis for its high diastereoselectivity, present step-by-step protocols for N-acylation, diastereoselective alkylation, and auxiliary cleavage, and offer field-proven insights to ensure robust and reproducible outcomes.

Introduction: The Principle of Chiral Auxiliary Control

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often confined to a single enantiomer.[1] Chiral auxiliaries are a powerful and reliable strategy for introducing stereocenters.[2][3] An auxiliary is a chiral moiety that is temporarily attached to an achiral substrate, directs a stereoselective transformation, and is subsequently removed to yield an enantiomerically enriched product.[2]

The Causality of Stereoselection: Mechanistic Insights

The remarkable stereodirecting power of the (R)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone auxiliary is not arbitrary; it is a direct consequence of a well-defined, chelated transition state. The entire asymmetric process hinges on the predictable formation of a rigid (Z)-enolate.

  • N-Acylation: The synthesis begins by attaching a prochiral acyl group (e.g., a propionyl or acetyl group) to the nitrogen of the oxazolidinone. This is the substrate upon which the new stereocenter will be built.[1][6]

  • Chelated (Z)-Enolate Formation: Upon treatment with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C), the α-proton of the acyl group is abstracted.[1][7] The resulting enolate is stabilized by chelation with the metal cation (Na⁺ or Li⁺), which coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into a planar, rigid (Z)-conformation.

  • Face-Selective Electrophilic Attack: The critical stereodirecting element is the bulky (R)-indolylmethyl substituent at the C4 position. This group effectively shields the si-face (top face) of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered re-face (bottom face), ensuring a highly diastereoselective transformation.[1][7]

This entire sequence—from acylation to the final cleavage—represents a self-validating system where the predictable geometry of the intermediate dictates the absolute stereochemistry of the product.

Asymmetric_Alkylation_Workflow cluster_0 Overall Workflow Aux (R)-Indole Oxazolidinone Acyl N-Acyl Auxiliary Aux->Acyl N-Acylation (e.g., Acyl Chloride) Alkyl Alkylated Product (Diastereomerically Pure) Acyl->Alkyl Deprotonation & Alkylation (Base, Electrophile, -78°C) Product Chiral Product (Enantiomerically Pure) Alkyl->Product Auxiliary Cleavage (e.g., LiOH/H₂O₂) Recover Recovered Auxiliary Alkyl->Recover

Sources

Method

Application Notes and Protocols for the Purification of Products from (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone Reactions

Introduction: Navigating the Purification of Chiral Indole-Containing Oxazolidinone Adducts The (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a powerful chiral auxiliary employed in asymmetric synthesis to achieve h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of Chiral Indole-Containing Oxazolidinone Adducts

The (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a powerful chiral auxiliary employed in asymmetric synthesis to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions such as alkylations and aldol additions. Its utility lies in the predictable diastereoselectivity it imparts, allowing for the synthesis of complex chiral molecules.[1][2] However, the successful application of this auxiliary is critically dependent on the effective purification of the resulting diastereomeric products and the subsequent efficient cleavage of the auxiliary to yield the desired enantiomerically pure compound.

The presence of the indole moiety within the chiral auxiliary introduces unique considerations into the purification strategy. The indole ring is susceptible to oxidation and can participate in hydrogen bonding and π-stacking interactions, which may influence its chromatographic behavior and solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification techniques tailored for products derived from reactions utilizing (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. We will delve into the nuances of flash column chromatography, recrystallization, and auxiliary cleavage, offering detailed protocols and explaining the rationale behind experimental choices to ensure both high purity and yield.

Core Principles of Purification

The products of reactions employing a chiral auxiliary are diastereomers, which possess different physical properties. This key difference allows for their separation by standard laboratory techniques such as chromatography and recrystallization.[3] The general workflow involves the initial reaction, followed by purification of the desired diastereomer, and finally, cleavage of the chiral auxiliary. The point at which the auxiliary is cleaved can be strategic; sometimes it is advantageous to cleave the auxiliary from the crude diastereomeric mixture and then separate the resulting enantiomers, although separating the diastereomers first is often more straightforward.

Visualizing the Purification Workflow

Purification_Workflow cluster_reaction Asymmetric Synthesis cluster_purification Purification of Diastereomers cluster_cleavage Auxiliary Cleavage & Final Product start (R)-4-(Indol-3-ylmethyl) -2-oxazolidinone + Substrate reaction Alkylation, Aldol, etc. start->reaction crude Crude Diastereomeric Mixture reaction->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_diastereomer Pure Diastereomer chromatography->pure_diastereomer recrystallization->pure_diastereomer cleavage Cleavage of Auxiliary pure_diastereomer->cleavage final_product Enantiomerically Pure Product cleavage->final_product

Caption: General workflow for the synthesis and purification of products from (R)-4-(indol-3-ylmethyl)-2-oxazolidinone reactions.

Flash Column Chromatography: The Workhorse of Diastereomer Separation

Flash column chromatography is a primary and versatile technique for separating diastereomers of indole-containing oxazolidinone adducts on a preparative scale. The key to a successful separation lies in the careful selection of the stationary and mobile phases.

Key Considerations for Indole-Containing Compounds:
  • Stationary Phase: Standard silica gel is often effective. However, the slightly acidic nature of silica can sometimes lead to peak tailing with indole compounds due to interactions with the indole nitrogen. In such cases, using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and resolution.[4]

  • Mobile Phase Selection: A systematic approach to mobile phase selection using thin-layer chromatography (TLC) is crucial. A solvent system that provides a good separation of the diastereomers with Rf values in the range of 0.2-0.4 for the desired product is ideal.[4] Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. The presence of the indole ring may require a slightly more polar solvent system than analogous compounds without this moiety.

Protocol 1: Flash Column Chromatography of an N-Acylated (R)-4-(Indol-3-ylmethyl)-2-oxazolidinone Adduct
  • TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • Select the solvent system that provides the best separation between the diastereomers.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution, gradually increasing the polarity, is often most effective. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure desired diastereomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified diastereomer.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (or Neutral Silica Gel)Standard and effective; neutral silica minimizes acidic interactions with the indole nitrogen.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol GradientOffers a good polarity range for eluting the diastereomers.
Modifier 0.1-1% Triethylamine (if needed)Improves peak shape by mitigating interactions with acidic silica.
Rf (TLC) 0.2 - 0.4Ensures good separation and a reasonable elution time from the column.

Recrystallization: The Path to High Purity

Recrystallization is a powerful technique for obtaining highly pure diastereomers, especially when one diastereomer is significantly less soluble than the other in a particular solvent system. This method can sometimes be used directly on the crude product if the desired diastereomer crystallizes preferentially.

Protocol 2: Diastereoselective Recrystallization
  • Solvent Screening:

    • In small vials, test the solubility of the crude diastereomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but result in low solubility when cool.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

    • Allow the solution to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Analysis:

    • Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR to determine the diastereomeric ratio. Often, a single recrystallization can significantly enhance the purity of the major diastereomer.

Solvent System Characteristics
Ethanol/WaterGood for moderately polar compounds.
IsopropanolOften effective for inducing crystallization.
Ethyl Acetate/HexanesA versatile system with tunable polarity.

Cleavage of the Chiral Auxiliary: Releasing the Final Product

Once the desired diastereomer has been isolated, the chiral auxiliary must be removed to yield the final enantiomerically pure product. The choice of cleavage method depends on the desired functionality (e.g., carboxylic acid, alcohol, or amide).[2]

Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid

This is a common method for obtaining the chiral carboxylic acid.

  • Reaction Setup:

    • Dissolve the purified N-acylated oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 4:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add 30% aqueous hydrogen peroxide (4 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2 equivalents).

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

    • Acidify the mixture to pH ~2 with aqueous HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The chiral auxiliary can often be recovered from the aqueous layer by basifying and extracting with an organic solvent.

  • Purification:

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting carboxylic acid can be further purified by chromatography or recrystallization if necessary.

Logical Flow for Purification Strategy Selection

Strategy_Selection start Crude Diastereomeric Mixture is_solid Is the crude product a solid? start->is_solid recrystallization_attempt Attempt Recrystallization is_solid->recrystallization_attempt Yes flash_chromatography Perform Flash Column Chromatography is_solid->flash_chromatography No is_pure Is the desired diastereomer pure after one recrystallization? recrystallization_attempt->is_pure is_pure->flash_chromatography No final_product Proceed to Auxiliary Cleavage is_pure->final_product Yes flash_chromatography->final_product

Caption: Decision-making process for selecting the initial purification strategy.

Conclusion

The purification of products from reactions involving (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone requires a methodical approach that takes into account the unique properties of the indole moiety. By carefully selecting chromatographic conditions, exploring recrystallization as a powerful purification tool, and employing appropriate auxiliary cleavage methods, researchers can successfully isolate their desired chiral products in high purity and yield. The protocols and considerations outlined in this application note provide a solid foundation for developing robust and efficient purification strategies in the synthesis of complex, high-value molecules.

References

  • BenchChem. (2025).
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123).
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
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Application

NMR analysis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone reaction products.

Application Notes & Protocols: NMR Analysis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone and its Reaction Products Abstract This technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: NMR Analysis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone and its Reaction Products

Abstract

This technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy applications for the analysis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, a prominent chiral auxiliary in modern asymmetric synthesis. We delve into detailed protocols for sample preparation, spectral acquisition, and data interpretation for the starting material and its subsequent reaction products. The core focus is on leveraging ¹H and ¹³C NMR to confirm structural integrity and, critically, to determine the diastereoselectivity of key synthetic transformations such as acylations and alkylations. This document is intended for researchers, chemists, and drug development professionals who utilize chiral auxiliaries and require robust analytical methods to quantify stereochemical outcomes.

Introduction: The Role of Chiral Auxiliaries and NMR

In the landscape of pharmaceutical and natural product synthesis, achieving stereochemical control is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a subsequent reaction, leading to the preferential formation of one stereoisomer over another.[1][2] The oxazolidinone family of auxiliaries, popularized by David A. Evans, represents a cornerstone in this field, enabling highly diastereoselective aldol reactions, alkylations, and acylations.[1][3][4]

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, derived from the amino acid L-tryptophan, combines the reliable stereodirecting capabilities of the oxazolidinone core with the unique electronic and steric properties of the indole moiety. After the desired stereocenter is set, the auxiliary can be cleaved and recovered for future use.[1]

The success of any asymmetric synthesis hinges on the ability to accurately quantify its stereochemical outcome. NMR spectroscopy is the most direct and widely used method for this purpose. Because the products formed by reacting a single enantiomer of a chiral auxiliary with a substrate are diastereomers, they possess distinct physical properties and, crucially, different NMR spectra.[5][6] This distinction allows for the precise determination of the diastereomeric ratio (d.r.) through the integration of well-resolved signals in the ¹H NMR spectrum.[7][8] This guide will detail the protocols and interpretative logic required to perform this analysis effectively.

Part 1: NMR Characterization of the Starting Auxiliary

Before its use in synthesis, it is essential to confirm the identity and purity of the (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone auxiliary.

Protocol 1: Standard NMR Sample Preparation

A high-quality NMR spectrum begins with meticulous sample preparation. Contaminants or particulate matter can significantly degrade spectral quality, leading to broad lines and inaccurate integrations.

Materials:

  • (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Clean, dry NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial

Procedure:

  • Dissolution: Weigh the desired amount of the solid auxiliary and place it into a small, clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette.

  • Transfer: Filter the solution through the glass wool plug directly into the NMR tube. This step is critical to remove any suspended solid particles that can ruin the magnetic field homogeneity.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Data Interpretation: ¹H and ¹³C NMR Spectra of the Auxiliary

The NMR spectra provide a unique fingerprint of the molecule. The following tables summarize the characteristic signals for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Diagram of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

G A 1. N-Acylation (R)-Auxiliary + Acyl Chloride B 2. Enolate Formation (e.g., LDA, NaHMDS) A->B C 3. Diastereoselective Alkylation Enolate + Electrophile (R-X) B->C D 4. NMR Analysis Determine Diastereomeric Ratio (d.r.) C->D E 5. Auxiliary Cleavage (e.g., LiOH/H₂O₂) Isolate chiral product D->E

Caption: General workflow for asymmetric alkylation and analysis.

Protocol 2: Diastereomeric Ratio (d.r.) Determination by ¹H NMR

The covalent bonding of the auxiliary to the newly formed stereocenter creates a molecule with two or more chiral centers. The resulting stereoisomers are diastereomers and will have distinct NMR signals.

Procedure:

  • Sample Preparation: Prepare a clean, filtered NMR sample of the crude or purified reaction product as described in Protocol 1.

  • Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial for Quantitation: Ensure the relaxation delay (D1) is sufficiently long (typically 5 times the longest T₁ relaxation time of the protons being integrated) to allow for full magnetization recovery. For most small molecules, a D1 of 10-30 seconds is a safe starting point for accurate integration. [8]3. Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction. A flat, even baseline is essential for accurate integration. [8]4. Signal Identification:

    • Identify a set of signals that are well-resolved (baseline separated) for each diastereomer. Protons closest to the new stereocenter, or protons on the bulky auxiliary, are often the most shifted and easiest to distinguish.

  • Integration:

    • Carefully integrate the chosen signal for the major diastereomer and the corresponding signal for the minor diastereomer.

  • Calculation:

    • The diastereomeric ratio (d.r.) is the ratio of the integrals.

    • d.r. = (Integral of Major Diastereomer Signal) / (Integral of Minor Diastereomer Signal)

Illustrative Example: Alkylation of an N-Propionyl Oxazolidinone

Let's consider the reaction of the N-propionylated auxiliary with benzyl bromide. The deprotonation of the α-carbon with a base like LDA creates a Z-enolate, which is then alkylated. [1]The bulky indolylmethyl group at C9 effectively shields one face of the enolate, forcing the electrophile (benzyl bromide) to approach from the less hindered face, leading to a high degree of diastereoselectivity. [5][10]

cluster_0 N-Propionyl Auxiliary cluster_2 Diastereomeric Products Aux_Prop Reagents 1) LDA, THF, -78°C 2) BnBr label_a N-Propionyl Auxiliary Major Minor label_b Major + Minor Diastereomers dummy1 dummy2 dummy1->dummy2 1) LDA, THF, -78°C 2) Benzyl Bromide dummy3 dummy2->dummy3

Caption: Diastereoselective alkylation of the N-propionyl derivative.

Data Interpretation for d.r. Determination:

After alkylation, the proton at the newly formed stereocenter (α to the carbonyl) is an excellent candidate for analysis. Its chemical environment is distinct in the major vs. minor diastereomer.

Table 3: Hypothetical ¹H NMR Data for Alkylation Products

Proton AssignmentMajor Diastereomer (δ, ppm)Minor Diastereomer (δ, ppm)Multiplicity
α-H (new stereocenter) ~3.85 ~3.95 q
C9-H (auxiliary)~4.60~4.55m
α-CH₃~1.20~1.15d

In this hypothetical spectrum, the quartet for the α-H is well-resolved.

Sample Calculation:

  • Integral of the quartet at 3.85 ppm (Major): 15.20

  • Integral of the quartet at 3.95 ppm (Minor): 1.00

  • d.r. = 15.20 / 1.00 = 15.2 : 1

This result indicates a high level of diastereoselectivity, which is characteristic of reactions employing Evans-type auxiliaries. [5][14]

Part 3: Advanced Considerations and Best Practices

  • Solvent Effects: The choice of deuterated solvent can sometimes influence the resolution of key signals. If signals are overlapped in CDCl₃, testing the sample in benzene-d₆ or DMSO-d₆ may improve separation.

  • Chiral Solvating Agents (CSAs): While this guide focuses on diastereomers, it's worth noting that for analyzing the enantiomeric purity of the final product after the auxiliary has been cleaved, NMR can still be used. Adding a chiral solvating agent can induce temporary diastereomeric interactions, causing separate signals for the two enantiomers in the NMR spectrum. [11][12]* 2D NMR: In cases of severe signal overlap in the 1D spectrum, 2D NMR techniques like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning signals to their respective diastereomers before attempting quantification.

Conclusion

NMR spectroscopy is an indispensable analytical technique in the field of asymmetric synthesis. For reactions involving (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, it serves the dual purpose of verifying the structures of intermediates and, most critically, providing a direct, quantitative measure of the reaction's stereochemical success. By following the detailed protocols for sample preparation and data acquisition, and applying the principles of spectral interpretation outlined in this guide, researchers can confidently and accurately assess the diastereoselectivity of their synthetic transformations, accelerating progress in chemical and pharmaceutical development.

References

  • Wikipedia. Chiral auxiliary. [Link]

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  • Cisneros-Bosque, L. M. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4). [Link]

  • Asymmetric Synthesis Simplified. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Soai, K., et al. (1990). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 55(15), 4832-4835. [Link]

  • Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 84(1), 133. [Link]

  • Gorin, D. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-315. [Link]

  • Bruker. (n.d.). ¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

  • SpectraBase. (2026). (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. [Link]

  • Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 84(1), 133. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(12), 2155-2158. [Link]

  • Singh, V. K., & Kumar, R. (2011). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 1(8), 1371-1398. [Link]

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  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Beattie, D., et al. (2001). Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. Journal of Medicinal Chemistry, 44(8), 1213-1216. [Link]

  • ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. [Link]

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  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?[Link]

  • Beresnev, A., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(11), 793-798. [Link]

  • Leah4sci. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • SpectraBase. (n.d.). (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone - Optional[1H NMR] - Spectrum. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the technical support center for the synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chiral intermediate. The synthesis, while well-established, presents several critical steps where variations in reagents, conditions, or techniques can significantly impact the outcome. This resource provides in-depth, experience-based answers to frequently encountered issues.

I. Overview of the Synthetic Pathway

The synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone typically involves the acylation of a chiral Evans auxiliary, (R)-4-benzyl-2-oxazolidinone, with an activated form of indole-3-acetic acid.[1] This method is favored for its high diastereoselectivity, allowing for the reliable formation of the desired stereocenter.[2]

The general workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Activation of Indole-3-acetic Acid cluster_1 Acylation Reaction cluster_2 Purification IAA Indole-3-acetic Acid (IAA) AcidChloride Indole-3-acetyl Chloride IAA->AcidChloride e.g., (COCl)₂, SOCl₂ Acylation Acylation AcidChloride->Acylation Evans (R)-4-benzyl-2-oxazolidinone Deprotonation Deprotonation (e.g., n-BuLi) Evans->Deprotonation Deprotonation->Acylation Product (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone Acylation->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

A. Issues Related to the Evans Auxiliary and Acylation

Question 1: My acylation reaction is sluggish or incomplete, resulting in a low yield. What are the potential causes and how can I improve it?

Answer: A low-yielding acylation reaction can stem from several factors, primarily related to the deprotonation of the Evans auxiliary and the reactivity of the acylating agent.

  • Inefficient Deprotonation: The nitrogen of the oxazolidinone must be fully deprotonated to form the nucleophilic lithium amide.[3]

    • Troubleshooting:

      • Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of a strong base like n-butyllithium (n-BuLi). It's often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to consume any trace amounts of protic impurities.

      • Reaction Temperature: The deprotonation is typically performed at low temperatures, such as -78 °C, to prevent side reactions.[3] Ensure your reaction is adequately cooled.

      • Solvent Quality: Use anhydrous tetrahydrofuran (THF) as the solvent. Water or other protic impurities will quench the n-BuLi, leading to incomplete deprotonation.

  • Poorly Activated Indole-3-acetic Acid: The carboxylic acid itself is not reactive enough for this acylation. It must be converted to a more electrophilic species, typically the acyl chloride.

    • Troubleshooting:

      • Acyl Chloride Formation: The conversion of indole-3-acetic acid to indole-3-acetyl chloride using reagents like oxalyl chloride or thionyl chloride is a critical step. Ensure this reaction goes to completion. Any remaining carboxylic acid will not participate in the acylation.

      • Purity of Acyl Chloride: It is often best to use the freshly prepared acyl chloride immediately without extensive purification, as it can be unstable.

  • Reaction Conditions:

    • Temperature: After deprotonation, the addition of the acyl chloride should also be done at low temperatures to control the reaction rate and minimize side reactions.

    • Addition Order: The standard procedure involves adding the n-BuLi to the solution of the Evans auxiliary, followed by the addition of the acyl chloride.[3]

Question 2: I am observing significant side product formation during the acylation step. What are these side products and how can I minimize them?

Answer: Side product formation often arises from the reactivity of the indole nucleus or impurities in the starting materials.

  • N-Acylation of Indole: The nitrogen on the indole ring can also be acylated, leading to the formation of an undesired bis-acylated product.

    • Troubleshooting:

      • Protecting Groups: While not always necessary, protecting the indole nitrogen with a suitable protecting group (e.g., Boc) can prevent this side reaction. However, this adds extra steps to the synthesis.

      • Reaction Conditions: Careful control of stoichiometry and temperature can minimize this side reaction. Using only a slight excess of the acylating agent is recommended.

  • Epimerization: While less common with Evans auxiliaries due to the formation of a rigid chelated enolate, harsh basic conditions or elevated temperatures could potentially lead to some degree of epimerization.[3]

    • Troubleshooting:

      • Maintain Low Temperatures: Strictly adhere to low-temperature protocols (-78 °C) during deprotonation and acylation.

B. Challenges in the Preparation of Starting Materials

Question 3: What are the best practices for preparing indole-3-acetyl chloride from indole-3-acetic acid?

Answer: The preparation of indole-3-acetyl chloride is a crucial prerequisite for a successful acylation.

  • Choice of Reagent:

    • Oxalyl Chloride: This is a common and effective reagent. It is typically used in a solvent like dichloromethane (DCM) or THF. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

    • Thionyl Chloride (SOCl₂): Another widely used reagent. The reaction can be run neat or in a suitable solvent.

  • Experimental Protocol: Preparation of Indole-3-acetyl Chloride

    • Suspend indole-3-acetic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath (0 °C).

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the suspension. You will observe gas evolution (CO and CO₂).

    • Allow the reaction to stir at 0 °C and then warm to room temperature until the gas evolution ceases and the solution becomes clear.

    • The resulting solution of indole-3-acetyl chloride is typically used directly in the next step without isolation.

Question 4: I am having trouble with the synthesis of the (R)-4-benzyl-2-oxazolidinone chiral auxiliary. Can you provide a reliable protocol?

Answer: A common and efficient method for synthesizing (R)-4-benzyl-2-oxazolidinone starts from D-phenylalanine.[4] The process involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization.[5][6]

  • Reduction of D-phenylalanine:

    • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[4][5]

    • Procedure:

      • Carefully add D-phenylalanine to a stirred slurry of LiAlH₄ in anhydrous THF at 0 °C.

      • After the addition is complete, the mixture is typically refluxed for several hours to ensure complete reduction.[4]

      • The reaction is then carefully quenched at 0 °C with water and a sodium hydroxide solution.

  • Cyclization of (R)-2-amino-3-phenyl-1-propanol:

    • Cyclizing Agent: Diethyl carbonate is an effective and relatively safe reagent for the cyclization step.[4]

    • Procedure:

      • The crude amino alcohol is reacted with diethyl carbonate in the presence of a base like potassium carbonate or sodium ethoxide.[4][5]

      • The reaction is typically heated to drive it to completion.

Table 1: Comparison of Reagents for Key Synthetic Steps

StepReagentAdvantagesDisadvantages
IAA Activation Oxalyl ChlorideHigh reactivity, clean reaction.Moisture sensitive, toxic gas byproduct.
Thionyl ChlorideReadily available, effective.Can sometimes lead to colored impurities.
Deprotonation n-ButyllithiumStrong base, ensures complete deprotonation.Pyrophoric, requires anhydrous conditions.
Lithium diisopropylamide (LDA)Strong, non-nucleophilic base.Requires preparation from diisopropylamine and n-BuLi.
Cyclization Diethyl CarbonateRelatively non-toxic, good yields.Requires heating.
TriphosgeneHighly reactive, can be done at lower temperatures.Highly toxic, requires careful handling.[6]
C. Purification and Product Isolation

Question 5: What is the most effective method for purifying the final product, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone?

Answer: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: This is often the most effective method for obtaining highly pure material, especially on a larger scale.

    • Solvent Systems: A common solvent system for crystallization is ethyl acetate/hexanes. The product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes turbid. Cooling then induces crystallization. Other potential solvent systems include ethanol/water or isopropanol.

  • Silica Gel Chromatography: For smaller scale reactions or if crystallization is not effective, column chromatography is a reliable option.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically used. The exact ratio will depend on the specific impurities, but starting with a low polarity (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity is a good strategy.

Question 6: My final product has a persistent color, even after purification. What could be the cause and how can I remove it?

Answer: The indole moiety is susceptible to oxidation and can form colored impurities.

  • Causes of Color:

    • Air Oxidation: Prolonged exposure to air, especially in the presence of light, can lead to the formation of colored byproducts.

    • Acidic/Basic Conditions: Harsh workup conditions can also contribute to the degradation of the indole ring.

  • Decolorization Techniques:

    • Activated Carbon (Charcoal): Before the final crystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities.[7][8] The mixture is typically heated briefly, then filtered hot through a pad of celite to remove the carbon before crystallization.

    • Minimize Exposure to Light and Air: During workup and storage, it is advisable to protect the product from direct light and to handle it under an inert atmosphere if possible.

III. Mechanistic Considerations

Understanding the underlying mechanism of the key acylation step is crucial for troubleshooting. The high diastereoselectivity is attributed to the formation of a rigid, chelated Z-enolate intermediate after deprotonation.[3]

Sources

Optimization

Overcoming low diastereoselectivity with (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the technical support center for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this valuable chiral auxiliary. Here, we address common challenges, particularly the issue of low diastereoselectivity, and provide practical, evidence-based solutions.

Troubleshooting Guide: Overcoming Low Diastereoselectivity

Low diastereoselectivity is a frequent hurdle in asymmetric synthesis.[1] Maximizing the energy difference between the transition states leading to the different diastereomers is key to resolving this issue.[1] This section provides a structured approach to diagnosing and solving problems of poor stereocontrol in reactions utilizing (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, a derivative of the well-established Evans oxazolidinone auxiliaries.[2]

Issue 1: Poor Diastereoselectivity in Aldol Reactions

Question: Why am I observing a nearly 1:1 diastereomeric ratio in my aldol reaction, and how can I improve it?

Answer: Low diastereoselectivity in Evans-type aldol reactions often points to issues with enolate formation, the reaction conditions, or the choice of Lewis acid. The goal is to reliably generate the Z-enolate and ensure the reaction proceeds through a well-organized, chair-like Zimmerman-Traxler transition state.[3][4]

Potential Causes and Solutions:

  • Incorrect Enolate Geometry: The formation of the Z-enolate is crucial for high diastereoselectivity with Evans auxiliaries.[1][2]

    • Solution: Employ "soft" enolization conditions. The use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is the standard method for generating the Z-boron enolate.[2] This chelated intermediate directs the incoming aldehyde to the less sterically hindered face of the enolate.[5]

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical in controlling the transition state geometry.

    • Solution: Boron triflates (e.g., Bu₂BOTf) are generally optimal for achieving high syn-diastereoselectivity in Evans aldol reactions.[4] Titanium tetrachloride (TiCl₄) can also be effective, but may lead to different selectivity ("non-Evans syn") depending on the stoichiometry and additives.[6][7] If you are using a different Lewis acid and observing poor selectivity, switching to Bu₂BOTf is a primary troubleshooting step.

  • Reaction Temperature: Aldol reactions are highly sensitive to temperature.

    • Solution: Maintain a low reaction temperature, typically -78 °C, during enolate formation and the subsequent addition of the aldehyde.[8] Higher temperatures can lead to a less organized transition state and erosion of diastereoselectivity.

  • "Acetate" Aldol Problem: If your N-acyl group is an acetyl group (from acetic anhydride), poor diastereoselectivity is expected.

    • Explanation: The α-methyl group of a propionyl or larger acyl group is critical for creating the necessary steric clash in the disfavored transition state, thereby enforcing high diastereoselectivity.[9] Without this group, the energy difference between the two transition states is minimal, leading to a mixture of diastereomers.[9]

    • Solution: If possible, modify your synthetic route to use an N-propionyl or other substituted N-acyl oxazolidinone. For acetate aldol additions, consider using alternative auxiliaries, such as sulfur-based analogs, which have shown high diastereoselectivity with N-acetyl groups when using tin(II) or titanium(IV) Lewis acids.[6]

Experimental Protocol: Diastereoselective Evans Aldol Reaction

This protocol outlines a general procedure for a highly diastereoselective syn-aldol reaction.

Materials:

  • N-Acyl-(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DIPEA, followed by the dropwise addition of Bu₂BOTf.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by adding a phosphate buffer (pH 7) and methanol.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Issue 2: Low Diastereoselectivity in Alkylation Reactions

Question: My alkylation reaction is giving a poor diastereomeric ratio. How can I optimize it?

Answer: High diastereoselectivity in the alkylation of Evans auxiliaries relies on the formation of a rigid, chelated Z-enolate that presents one face for electrophilic attack while the other is sterically shielded by the auxiliary's substituent.[5]

Potential Causes and Solutions:

  • Suboptimal Base/Counterion: The choice of base and the resulting metal counterion significantly impacts the rigidity of the enolate.

    • Solution: For many alkylations, sodium bis(trimethylsilyl)amide (NaHMDS) is preferred as it forms a tight sodium chelate, leading to excellent stereocontrol, particularly at -78 °C.[5][8] Lithium diisopropylamide (LDA) can also be used, but may require different temperatures (e.g., 0 °C) for optimal selectivity depending on the electrophile.[5] If you are using a different base, consider switching to NaHMDS or LDA.

  • Reactive Electrophile: Highly reactive electrophiles (e.g., methyl iodide) can sometimes show lower selectivity compared to less reactive ones (e.g., benzyl bromide).[5]

    • Solution: Ensure the reaction temperature is sufficiently low (-78 °C) to slow down the reaction rate and enhance the energy difference between the diastereomeric transition states.

  • Solvent Effects: The coordinating ability of the solvent can influence the structure of the chelated enolate.

    • Solution: Anhydrous tetrahydrofuran (THF) is the most commonly used and generally reliable solvent for these reactions.[5] Ensure your solvent is rigorously dried before use.

Data Presentation: Effect of Reaction Conditions on Alkylation Diastereoselectivity

The following table summarizes typical results for the alkylation of an N-propionyl oxazolidinone, demonstrating the influence of the base and electrophile on the diastereomeric ratio (d.r.).

Auxiliary SubstituentBase (Temp)Electrophile (E+)Diastereomeric Ratio (Major:Minor)
IsopropylNaHMDS (-78 °C)CH₃I91 : 9
IsopropylLDA (0 °C)PhCH₂Br99 : 1
PhenylNaHMDS (-78 °C)CH₃I93 : 7
PhenylLDA (0 °C)PhCH₂Br98 : 2

Data adapted from literature examples.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of stereocontrol for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone?

A1: The stereocontrol exerted by this chiral auxiliary, like other Evans oxazolidinones, stems from its ability to direct the approach of an electrophile to one face of a derived enolate.[2] After acylation of the nitrogen, deprotonation with a suitable base generates a Z-enolate.[5] The metal counterion (e.g., Li⁺, Na⁺, or B²⁺) chelates with both the enolate oxygen and the oxazolidinone carbonyl oxygen, creating a rigid, planar five- or six-membered ring structure. The indolylmethyl substituent at the C4 position sterically blocks one face of this planar enolate, forcing the electrophile (e.g., an aldehyde or alkyl halide) to approach from the less hindered face.[3][10] This facial bias is the origin of the high diastereoselectivity.

Diagram: Mechanism of Stereocontrol in Evans Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Diastereoselective Addition cluster_2 Auxiliary Cleavage A N-Acyl Oxazolidinone B Z-Boron Enolate (Chelated) A->B Bu₂BOTf, DIPEA -78 °C D Zimmerman-Traxler Transition State B->D C Aldehyde (R'CHO) C->D Approach from less-hindered face E Syn-Aldol Adduct (Major Diastereomer) D->E F Chiral Product (Acid, Alcohol, etc.) E->F e.g., LiOH/H₂O₂ G Recovered Auxiliary E->G

Caption: Workflow for a diastereoselective Evans aldol reaction.

Q2: How do I attach the acyl group to the (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone?

A2: The N-acylation is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with an acyl chloride.[2][11] Milder, catalytic methods using 4-dimethylaminopyridine (DMAP) with an acyl chloride or anhydride are also effective and avoid pyrophoric reagents.[8][11]

Experimental Protocol: N-acylation using n-BuLi

Materials:

  • (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.05 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous THF

Procedure:

  • Dissolve the oxazolidinone in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-BuLi dropwise and stir for 15-30 minutes.

  • Slowly add the desired acyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup and purify by flash chromatography.[11]

Q3: What are the best methods for cleaving the chiral auxiliary after the reaction?

A3: The choice of cleavage method depends on the desired functional group in your final product.[12] It is a critical step that requires careful consideration of your product's stability.[1]

  • To obtain a Carboxylic Acid: The most common method is hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8][13] Be aware that this reaction can be exothermic and generate oxygen gas, which is a safety concern, especially at scale.[13][14] Careful temperature control (e.g., 0 °C) is recommended.[1]

  • To obtain a Primary Alcohol: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral alcohol.[12]

  • To obtain an Aldehyde: Careful use of reducing agents like diisobutylaluminum hydride (DIBAL-H) can provide the chiral aldehyde.[12]

  • To obtain an Ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, will yield the methyl ester.[12]

Diagram: Troubleshooting Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Q_ReactionType Reaction Type? Start->Q_ReactionType Aldol Aldol Reaction Q_ReactionType->Aldol Aldol Alkylation Alkylation Reaction Q_ReactionType->Alkylation Alkylation Q_Enolate Using Bu₂BOTf / DIPEA? Aldol->Q_Enolate A_Enolate_Yes Yes Q_Enolate->A_Enolate_Yes A_Enolate_No No Q_Enolate->A_Enolate_No Q_Temp_Aldol Temperature at -78°C? A_Enolate_Yes->Q_Temp_Aldol Sol_Enolate Action: Switch to Bu₂BOTf / DIPEA to ensure Z-enolate. A_Enolate_No->Sol_Enolate End Re-evaluate Diastereomeric Ratio Sol_Enolate->End A_Temp_Aldol_Yes Yes Q_Temp_Aldol->A_Temp_Aldol_Yes A_Temp_Aldol_No No Q_Temp_Aldol->A_Temp_Aldol_No Q_Acyl Is it an 'Acetate' Aldol? A_Temp_Aldol_Yes->Q_Acyl Sol_Temp_Aldol Action: Maintain -78°C during enolization and addition. A_Temp_Aldol_No->Sol_Temp_Aldol Sol_Temp_Aldol->End A_Acyl_Yes Yes Q_Acyl->A_Acyl_Yes A_Acyl_No No Q_Acyl->A_Acyl_No Sol_Acyl Issue: Acetate aldols are inherently low selectivity. Consider redesign or alternative auxiliary. A_Acyl_Yes->Sol_Acyl A_Acyl_No->End Q_Base Using NaHMDS or LDA? Alkylation->Q_Base A_Base_Yes Yes Q_Base->A_Base_Yes A_Base_No No Q_Base->A_Base_No Q_Temp_Alk Temperature at -78°C? A_Base_Yes->Q_Temp_Alk Sol_Base Action: Switch to NaHMDS or LDA to ensure rigid chelated enolate. A_Base_No->Sol_Base Sol_Base->End A_Temp_Alk_Yes Yes Q_Temp_Alk->A_Temp_Alk_Yes A_Temp_Alk_No No Q_Temp_Alk->A_Temp_Alk_No A_Temp_Alk_Yes->End Sol_Temp_Alk Action: Maintain -78°C to maximize selectivity. A_Temp_Alk_No->Sol_Temp_Alk Sol_Temp_Alk->End

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

References

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Le-Huy, Q., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • Le-Huy, Q., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]

  • Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Cisneros, A. (2013). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis.
  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Smith, T. E., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

  • Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Evans aldol reaction. ResearchGate. [Link]

  • Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis.
  • Sibi, M. P., & Jasperse, C. P. (1998). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society. [Link]

  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
  • ResearchGate. (n.d.). Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles.
  • Suresh, C. H., & Mathew, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Alkylation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the diastereoselective alkylation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This document provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the diastereoselective alkylation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals navigate the complexities of this powerful asymmetric transformation. The presence of the indole moiety introduces specific challenges not encountered with simpler N-acyl oxazolidinones, primarily related to competing side reactions at the indole nitrogen. This guide is designed to explain the causality behind these issues and provide robust solutions.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an Evans auxiliary alkylation?

The reaction is a cornerstone of asymmetric synthesis, designed to create a new stereocenter with high fidelity.[1][2] It proceeds through three key steps: acylation of the auxiliary, diastereoselective enolate formation, and subsequent alkylation. The chiral auxiliary, being enantiomerically pure, directs the incoming electrophile to one face of the enolate, resulting in a product with a high diastereomeric ratio.[3][4]

Evans_Alkylation_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation Acyl_Start (R)-Oxazolidinone Acyl_End N-Acyl Oxazolidinone ((R)-4-(1H-indol-3-ylacetyl)-...) Acyl_Start->Acyl_End Acyl Chloride or Anhydride Enolate_Start N-Acyl Oxazolidinone Enolate_End Chelated (Z)-Enolate Enolate_Start->Enolate_End Strong Base (e.g., LDA, NaHMDS) THF, -78 °C Alk_Start Chelated (Z)-Enolate Alk_End Alkylated Product (High d.r.) Alk_Start->Alk_End Electrophile (R-X) -78 °C to 0 °C

Caption: General workflow for Evans asymmetric alkylation.

Q2: Why is the indole group in (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone a source of side reactions?

The indole ring contains an N-H proton that is both acidic and nucleophilic.[5] This creates a competing reaction pathway where the base can deprotonate the indole nitrogen instead of, or in addition to, the desired α-carbon. The resulting indolide anion can then be alkylated, leading to a significant N-alkylated side product and consuming both base and electrophile, thereby lowering the yield of the desired C-alkylated product.[6][7][8]

Q3: What are the generally recommended starting conditions for this reaction?

For the alkylation of N-acyl oxazolidinones, the formation of a rigid, chelated (Z)-enolate is crucial for high diastereoselectivity.[3][9]

  • Base: A strong, non-nucleophilic base is required. Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) are common choices.[3][10]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent as it supports the formation of the required chelated enolate.[10]

  • Temperature: The reaction must be performed at low temperatures, typically -78 °C (dry ice/acetone bath), to ensure kinetic control during enolate formation and to maximize the energy difference between the diastereomeric transition states during alkylation.[1]

Q4: How can I determine the diastereomeric ratio (d.r.) of my product?

Since the products are diastereomers, not enantiomers, their ratio can be measured using standard laboratory techniques without the need for chiral chromatography.[3]

  • ¹H NMR Spectroscopy: High-field ¹H NMR (500 MHz or greater) of the crude reaction mixture can often resolve distinct signals for the protons α to the carbonyl in the major and minor diastereomers, allowing for integration and ratio determination.[11]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Achiral GC or HPLC methods can often separate the diastereomers, and the ratio can be determined from the peak areas.[3]

Troubleshooting Guide

This section addresses the most common issues encountered during the alkylation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Problem 1: Low or No Yield of the Desired Product

A low yield is often the result of incomplete reaction or consumption of reagents by side reactions. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is starting material consumed? (Check TLC/LCMS) Start->Q1 A1_No No: Incomplete Deprotonation Q1->A1_No No A1_Yes Yes: Side Reaction Dominates Q1->A1_Yes Yes Sol_Base Solution: 1. Use stronger base (LDA/n-BuLi). 2. Check base quality/titer. 3. Ensure anhydrous conditions. A1_No->Sol_Base Sol_Side_Rxn See Problem 2: N-Alkylation is likely. Consider Indole N-Protection. A1_Yes->Sol_Side_Rxn

Caption: Decision tree for troubleshooting low reaction yields.

Potential CauseScientific Explanation & Solution
Incomplete Enolate Formation The pKa of the α-proton is approximately 18-20. A sufficiently strong base is required for complete and rapid deprotonation.[10] Solution: Ensure your base is active and used in slight excess (1.05-1.1 eq.). If using NaHMDS or KHMDS, consider switching to the stronger base LDA or n-BuLi. Always use freshly distilled, anhydrous solvents, as water will quench the base.[10]
Poor Electrophile Reactivity The reaction is an Sₙ2 displacement. The reactivity of the electrophile follows the trend I > Br > Cl >> OTs.[12] Sterically hindered electrophiles (e.g., secondary halides) react very slowly or not at all with oxazolidinone enolates.[12] Solution: If possible, use the corresponding alkyl iodide, which can be generated in situ via a Finkelstein reaction if necessary.[12] Confirm the purity and stability of your electrophile before use.
Reaction Temperature While enolate formation requires -78 °C, some alkylations may require warming to proceed at a reasonable rate.[13] Solution: After adding the electrophile at -78 °C, allow the reaction to stir for several hours before slowly warming to -20 °C or 0 °C. Monitor the reaction progress by TLC.
Problem 2: A Major Side Product is Observed, Often with a Similar Polarity to the Starting Material

This is the most characteristic problem for this specific substrate and is almost always due to reaction at the indole nitrogen.

Primary Cause: N-Alkylation of the Indole Ring

The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can be deprotonated by the strong base used for enolate formation. The resulting indolide anion is a soft nucleophile that readily attacks the alkyl halide, leading to the N-alkylated side product.

Side_Reaction Start N-Acyl Oxazolidinone (with Indole N-H) C_Path Desired Path: α-Deprotonation Start->C_Path + Base N_Path Side Reaction: Indole N-Deprotonation Start->N_Path + Base Base Strong Base (e.g., LDA) C_Enolate (Z)-Enolate C_Path->C_Enolate N_Anion Indolide Anion N_Path->N_Anion C_Product Desired C-Alkylated Product C_Enolate->C_Product + R-X N_Product N-Alkylated Side Product N_Anion->N_Product + R-X Electrophile1 R-X Electrophile2 R-X

Caption: Competing pathways of C-alkylation vs. N-alkylation.

Solutions:

  • Kinetic Control (Less Reliable): Use a hindered base like NaHMDS and add it slowly at -78 °C. The bulky base may preferentially deprotonate the more sterically accessible α-proton over the indole N-H. This is often insufficient to completely prevent the side reaction.

  • Protect the Indole Nitrogen (Highly Recommended): This is the most robust and reliable solution. By replacing the acidic N-H proton with a protecting group, the N-alkylation pathway is completely blocked. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily installed and stable to the basic alkylation conditions.

Problem 3: Poor Diastereoselectivity

High diastereoselectivity relies on the rigid, chelated structure of the (Z)-enolate.[3][4]

Potential CauseScientific Explanation & Solution
Incorrect Enolate Geometry The formation of the desired (Z)-enolate is favored by a lithium or sodium counterion, which chelates the two carbonyl oxygens. Using potassium bases (e.g., KHMDS) can lead to lower selectivity.[13] Reaction temperatures above -78 °C during deprotonation can allow for equilibration to the more stable but less selective (E)-enolate.
Epimerization If the α-proton on the newly alkylated product is still acidic, it can be removed by any excess base, leading to racemization at that center. Solution: Use only a slight excess of base (1.05 eq.) and quench the reaction carefully at low temperature with a saturated aqueous NH₄Cl solution.
Problem 4: Issues During Auxiliary Cleavage

The final step, removal of the auxiliary, can also present challenges.

Potential CauseScientific Explanation & Solution
Endocyclic Cleavage Using a strong base like LiOH alone can lead to nucleophilic attack at the endocyclic (carbamate) carbonyl of the oxazolidinone, destroying the auxiliary and yielding an undesired hydroxyamide.[14][15]
Recommended Cleavage The standard and most selective method is using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂.[3][14] The hydroperoxide anion is a soft nucleophile that selectively attacks the more hindered exocyclic (amide) carbonyl, yielding the desired carboxylic acid and recovering the intact auxiliary.[15]
Validated Experimental Protocols
Protocol 1: N-Boc Protection of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
  • Setup: Dissolve the starting material (1.0 eq.) in anhydrous THF (approx. 0.2 M). Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude N-Boc protected product can often be used directly in the next step or purified by flash chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation (Using N-Boc Protected Substrate)
  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add the N-Boc protected substrate (1.0 eq.) and dissolve in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add NaHMDS (1.0 M in THF, 1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise. Stir at -78 °C for 4 hours.

  • Warming & Quench: Allow the reaction to warm slowly to -20 °C over 2 hours. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 3: Auxiliary Cleavage with LiOH/H₂O₂
  • Setup: Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.0 eq.).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq.) and stir for 30 minutes.

  • Workup: Acidify the mixture to pH ~3 with 1M HCl. Extract with ethyl acetate (3x). The aqueous layer will contain the recovered chiral auxiliary.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid.

References
  • ResearchGate. (2025).
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.).
  • McQuade, D. T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar.
  • Gage, J. R. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.).
  • BenchChem. (2025).
  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. (n.d.).
  • Myers, A. G. (n.d.).
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. (n.d.). PubMed.
  • BenchChem. (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. (2025).
  • evans enolate alkyl
  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2025).
  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. (n.d.). PMC - NIH.
  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. J. Org. Chem., 87, 5603-5616.
  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.... (n.d.).
  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025).
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH.
  • BenchChem. (2025).
  • Chapter 1: Enolate Alkyl
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (n.d.). Hungarian Journal of Industry and Chemistry.
  • White, P. B., et al. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit.
  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2025).
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025).
  • Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. (2010). PMC - NIH.
  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023).
  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023). PMC.
  • (PDF) Ir(I)-Catalyzed C-H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. (2025).
  • 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. (n.d.). NIH.
  • Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. (2025).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the dedicated technical support guide for the synthesis and optimization of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone . This document is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone . This document is designed for researchers, chemists, and drug development professionals who are actively working with this valuable chiral building block. My goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges encountered during its synthesis.

Part 1: Frequently Asked Questions (FAQs) & Strategic Overview

This section addresses high-level questions regarding the synthesis, providing a strategic framework before diving into specific troubleshooting.

Q1: What are the primary synthetic strategies for preparing chiral 4-substituted-2-oxazolidinones like this one?

A1: The synthesis of chiral 4-substituted 2-oxazolidinones is a well-established field in organic chemistry, primarily because of their utility as "Evans' auxiliaries" in asymmetric synthesis.[1] Generally, the approaches fall into two main categories:

  • Asymmetric Hydrogenation: This modern approach involves the catalytic hydrogenation of a prochiral 4-substituted-2-oxazolone. Using a chiral catalyst, typically based on Ruthenium(II) or Rhodium, allows for the direct and highly enantioselective formation of the desired stereocenter at the C4 position.[2][3] This method is elegant and can be highly efficient, offering excellent enantioselectivities (up to 96% ee) and yields.[3]

  • Cyclization of Chiral Precursors: This is the more traditional and widely practiced method. It involves the cyclization of an optically pure β-amino alcohol. The chiral amino alcohol, often derived from a natural amino acid (like Tryptophan in this case), already contains the required stereocenter. Cyclization is then achieved using a C1 building block like phosgene, diethyl carbonate, or a similar reagent.[4][5]

For the specific target, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, the most direct precursor is (R)-tryptophanol, which can be synthesized by the reduction of (R)-tryptophan.

Q2: Why is temperature control so critical in these reactions, especially when using strong bases?

A2: Temperature control is paramount for two reasons: stability and selectivity. Many syntheses of oxazolidinone derivatives, particularly those involving acylation for use as chiral auxiliaries, require the formation of a lithium enolate using a strong base like n-butyllithium (n-BuLi).[6][7] These reactions are typically run at cryogenic temperatures (-78 °C) to:

  • Prevent Side Reactions: At higher temperatures, strong bases can react with other functional groups in the molecule or with the solvent (e.g., THF).

  • Ensure Kinetic Control: The desired diastereoselectivity in subsequent alkylation reactions often relies on the formation of a specific, kinetically favored enolate geometry. Low temperatures "freeze" the system in this desired conformation, preventing equilibration to a thermodynamically more stable but less selective isomer.

Q3: What are the most common pitfalls I should be aware of before starting the synthesis?

A3: The most common challenges are:

  • Moisture Contamination: Strong bases like n-BuLi react violently with water. Meticulous drying of glassware, solvents, and reagents is non-negotiable.

  • Indole Reactivity: The indole nucleus has multiple reactive sites. The N-H proton is acidic, and the C3 position is nucleophilic.[8] Unwanted N-acylation or other side reactions on the indole ring can compete with the desired transformation.

  • Purification Difficulties: The final product can sometimes be difficult to separate from starting materials or byproducts due to similar polarities. Careful selection of chromatographic conditions is essential.

  • Racemization: While less common for the oxazolidinone core itself, harsh conditions (e.g., excessively high temperatures or prolonged exposure to strong acid/base) can potentially compromise the stereochemical integrity of the final product.

Part 2: Recommended Synthetic Protocol

This section provides a detailed, step-by-step procedure for a common and reliable method for synthesizing the target compound starting from (R)-tryptophanol. This protocol is based on the well-established cyclization of β-amino alcohols.

Workflow: Synthesis via Carbonate-Mediated Cyclization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A (R)-Tryptophanol D Mix & Reflux A->D B Diethyl Carbonate (Solvent & Reagent) B->D C Base (e.g., K2CO3 or NaOMe) C->D E Monitor by TLC D->E Periodically F Cool & Filter E->F Upon Completion G Solvent Evaporation F->G H Recrystallization or Chromatography G->H I (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone H->I

Caption: General workflow for the synthesis of the target oxazolidinone.

Step-by-Step Experimental Procedure

Reagents & Equipment:

  • (R)-Tryptophanol

  • Diethyl carbonate (or ethyl carbonate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-tryptophanol (1.0 eq).

  • Reagent Addition: Add a catalytic amount of a base such as potassium carbonate (0.1-0.2 eq).[5] Then, add an excess of diethyl carbonate, which will serve as both the carbonyl source and the solvent.

  • Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction temperature will be around 120-130 °C.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the base catalyst.

  • Isolation: Remove the excess diethyl carbonate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel to yield the pure (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.[6]

Part 3: Troubleshooting Guide (Q&A Format)

This guide addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

Q: I've followed the protocol, but my reaction yield is very low, or I've only recovered the starting material. What could be wrong?

A: This is a common issue that can usually be traced back to a few key factors. Let's diagnose it with a logical flow.

G cluster_0 Potential Causes cluster_1 Solutions Start Low Yield Issue Cause1 Insufficient Reaction Time/Temp Start->Cause1 Cause2 Inactive Catalyst/Base Start->Cause2 Cause3 Poor Quality Starting Material Start->Cause3 Cause4 Decomposition Start->Cause4 Sol1 Increase reflux time; Ensure proper heating. Cause1->Sol1 Sol2 Use fresh, anhydrous base. Consider alternative bases (e.g., NaOMe). Cause2->Sol2 Sol3 Verify purity of (R)-Tryptophanol (NMR, mp). Cause3->Sol3 Sol4 Lower reaction temp slightly; Ensure inert atmosphere is maintained. Cause4->Sol4

Caption: Troubleshooting logic for low reaction yield.

  • Cause 1: Insufficient Reaction Time or Temperature. The cyclization can be slow.

    • Solution: Ensure your reaction is at a full, sustained reflux. Extend the reaction time and monitor carefully by TLC. Microwave-assisted synthesis can dramatically reduce reaction times if the equipment is available.[5]

  • Cause 2: Inactive Base/Catalyst. The base is crucial for facilitating the reaction.

    • Solution: Use freshly opened or properly stored anhydrous potassium carbonate. If using a stronger base like sodium methoxide, ensure it has not decomposed.

  • Cause 3: Poor Quality Starting Material. Impurities in the (R)-tryptophanol can inhibit the reaction.

    • Solution: Confirm the purity of your starting material via melting point or ¹H NMR before starting the reaction.

  • Cause 4: Decomposition. Indole derivatives can be sensitive to prolonged high temperatures.

    • Solution: While reflux is necessary, avoid excessive temperatures. Ensure a good inert atmosphere is maintained throughout the reaction to prevent oxidation.

Problem: Difficulty with Purification

Q: My crude product is an oil or a complex mixture of spots on TLC, making purification difficult. How can I improve this?

A: Purification challenges often stem from incomplete reactions or the formation of side products.

  • Symptom: Streaking on the TLC plate.

    • Diagnosis: This often indicates the presence of the free N-H on the oxazolidinone and indole rings, which can interact strongly with the silica gel.

    • Solution: Try adding a small amount of triethylamine (~0.5-1%) to your chromatography eluent. This will compete for the active sites on the silica and often leads to sharper peaks and better separation.

  • Symptom: Multiple, closely-spaced spots.

    • Diagnosis: This suggests the presence of side products, possibly from reactions on the indole ring.

    • Solution: Optimize your reaction conditions to improve selectivity (see above). For purification, a very shallow solvent gradient during column chromatography is key. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the polarity.

  • Symptom: Product won't crystallize.

    • Diagnosis: The product may be pure but reluctant to crystallize, or it may contain impurities that inhibit crystallization.

    • Solution: First, ensure purity by chromatography. If it is pure and still an oil, try dissolving it in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexane) until it becomes cloudy. Let it stand, or gently scratch the inside of the flask with a glass rod to induce crystallization. The reported melting point is 159 °C.[9]

Problem: Potential for Side Reactions (N-Acylation of Indole)

Q: I am attempting to use the product as a chiral auxiliary by N-acylating the oxazolidinone. However, I am getting acylation on the indole nitrogen. How can I prevent this?

A: This is a classic chemoselectivity problem. The oxazolidinone nitrogen is part of an amide-like system and is less nucleophilic than the indole nitrogen after deprotonation.

  • Kinetic vs. Thermodynamic Control:

    • For Oxazolidinone N-Acylation: The standard procedure involves deprotonating the oxazolidinone with a strong, non-nucleophilic base like n-BuLi or LDA at -78 °C.[6][7] The subsequent addition of an acyl chloride at this low temperature favors kinetic acylation on the oxazolidinone nitrogen.

    • For Indole N-Acylation: Indole N-acylation often occurs under different conditions, for example, using a weaker base like Cs₂CO₃ at room temperature or higher, which favors reaction at the more thermodynamically stable indole anion.[8]

  • Practical Solutions:

    • Strict Temperature Control: When performing acylation on the oxazolidinone, DO NOT let the reaction mixture warm up after adding n-BuLi and before adding the acylating agent. Maintain the temperature at -78 °C.

    • Protecting Groups: If selectivity remains an issue, consider temporarily protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This will definitively block reactivity at that site. The protecting group can be removed later under appropriate conditions.

Part 4: Product Characterization

After successful synthesis and purification, it is crucial to confirm the identity and purity of your product.

  • Appearance: White to off-white solid.

  • Melting Point: ~159 °C.[9]

  • ¹H NMR (in DMSO-d₆): Expect characteristic peaks for the indole ring system, the methylene bridge, and the protons on the oxazolidinone ring. The indole N-H proton will likely appear as a broad singlet downfield (>10 ppm).[10]

  • Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral column is the gold standard.[11]

References

  • Li, W., Wollenburg, M., & Glorius, F. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(33), 6783–6787. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. (Note: Foundational work, URL points to a related modern review for accessibility). [Link]

  • Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications, 47(12), 3339-3350. [Link]

  • Kim, H., & Lee, D. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2649. [Link]

  • Nishiyori, R., Mori, T., & Shirakawa, S. (2023). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry, 21(17), 3584-3588. [Link]

  • Singh, P., & Kumar, V. (2013). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices. [Link]

  • Stenutz, R. (n.d.). (R)-(-)-4-(1H-indol-3-ylmethyl)-2-oxazolidinone. Glycosciences.de. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Ilardi, E. A., Stivala, C. E., & Zakarian, A. (2009). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 11(8), 1729–1732. [Link]

  • Varga, E., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. Molecules, 28(11), 4531. [Link]

  • Wiley SpectraBase. (2025). (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. [Link]

  • Li, G., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 60-66. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Cuevas-Yañez, E., et al. (2004). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 9(10), 847-852. [Link]

Sources

Troubleshooting

Technical Support Center: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the technical support guide for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity of you...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity of your starting material and the success of your experiments. As a molecule possessing both an electron-rich indole ring and a hydrolytically sensitive oxazolidinone core, its stability is not trivial. This guide is structured to address the most common issues encountered by researchers and to provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Q1: What are the ideal long-term storage conditions for solid (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone?

For maximum long-term stability, the solid compound should be stored at room temperature or refrigerated (2-8°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be tightly sealed to prevent moisture ingress.[3][4]

  • Rationale: The indole moiety is susceptible to photo-oxidation and degradation by atmospheric oxygen, while the oxazolidinone ring is vulnerable to hydrolysis.[5][6][7] An inert, dry, and dark environment mitigates these degradation pathways.

Q2: My solid sample, which was initially an off-white powder, has developed a yellowish or brownish tint over time. What is the cause and is it still usable?

A color change typically indicates the oxidation of the indole ring.[8][9] The indole nucleus is electron-rich and can be oxidized by air and light, leading to the formation of colored polymeric or oxidized species.

  • Recommended Action: Before use, assess the purity of the discolored material using an appropriate analytical method (e.g., LC-MS, ¹H NMR, or TLC). If significant impurities are detected, purification (e.g., recrystallization or column chromatography) is recommended. For critical applications, using a fresh, un-degraded lot is the safest approach.

Q3: I prepared a stock solution in methanol for my experiment. After a few days, I noticed new spots on my TLC plate and a reduced yield. What could be happening?

This observation strongly suggests compound degradation in solution. There are two primary culprits:

  • Hydrolysis of the Oxazolidinone Ring: The oxazolidinone ring, a cyclic carbamate, can undergo hydrolysis to the corresponding amino alcohol. This reaction is often catalyzed by acidic or basic conditions but can proceed in neutral protic solvents like methanol or water, especially over time.[10][11][12]

  • Oxidation of the Indole Moiety: Dissolved oxygen in the solvent can facilitate the oxidation of the indole ring, a process that can be accelerated by ambient light.[7][13]

  • Best Practice: Always prepare stock solutions fresh for immediate use. If a solution must be stored, even for a short period, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or THF), store at -20°C or -80°C, and blanket the headspace with an inert gas.

Q4: Are there specific solvents I should avoid when preparing stock solutions for storage?

Yes. For storage, it is advisable to avoid protic solvents such as methanol, ethanol, and water, as they can participate directly in the hydrolysis of the oxazolidinone ring.[10][14] Additionally, avoid solvents that are not thoroughly dried, as residual water can promote degradation. While the compound is stable in these solvents for the duration of a typical experiment, they are not suitable for long-term storage of the molecule.

Q5: What are the primary chemical degradation pathways for this molecule?

The molecule's structure contains two key moieties prone to degradation. Understanding these pathways is crucial for troubleshooting.

  • Indole Oxidation: The indole ring can be oxidized, typically starting with hydroxylation at the C2 or C3 position, to form intermediates like oxindole and isatin, which can lead to further degradation products.[9][15] This is often initiated by light, air (O₂), or reactive oxygen species.[6][7]

  • Oxazolidinone Hydrolysis: The oxazolidinone ring can undergo nucleophilic attack, most commonly by water or other nucleophiles, leading to ring-opening.[5][16] This breaks the cyclic carbamate to form the corresponding 1-amino-3-(1H-indol-3-yl)propan-2-ol. The reaction rate is highly dependent on pH, with both acidic and basic conditions generally accelerating the process.[10]

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues related to compound stability.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Low or inconsistent biological activity. Compound degradation leading to lower effective concentration.1. Confirm the purity of the solid material via LC-MS or NMR. 2. Prepare a fresh stock solution from a reliable source. 3. Minimize the time the compound spends in aqueous/protic buffer solutions before the assay.
Appearance of unexpected peaks in LC-MS or NMR analysis. Degradation of the compound either in solid-state or in solution.1. Analyze the mass of the impurity. A mass increase of +18 Da may suggest a hydrolysis product. 2. Compare the storage conditions of your sample against the ideal recommendations (see FAQ 1). 3. If in solution, re-prepare the sample in fresh, anhydrous aprotic solvent and re-analyze immediately.
Poor reproducibility between experiments. Inconsistent quality of the starting material due to gradual degradation.1. Implement a standardized protocol for compound handling: always use fresh solutions. 2. Aliquot solid material upon receipt to avoid repeated opening of the main stock bottle. 3. If degradation is suspected, perform a quick purity check (e.g., TLC) before each experiment.

Key Degradation Pathways Visualization

The following diagram illustrates the two main routes of chemical degradation for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

cluster_0 Primary Degradation Pathways cluster_1 Indole Oxidation cluster_2 Oxazolidinone Hydrolysis A (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (Parent Compound) B Oxidized Indole Derivatives (e.g., Oxindole, Isatin) A->B  O₂, Light, ROS   C Ring-Opened Amino Alcohol A->C  H₂O (Acid/Base catalysis)  

Caption: Primary degradation routes for the target compound.

Experimental Protocols & Best Practices

Protocol 1: Recommended Storage and Handling of Solid Compound
  • Upon Receipt: Verify the appearance of the compound. It should be a white to off-white solid.[1]

  • Aliquoting: To prevent contamination and repeated exposure of the bulk supply to air and moisture, aliquot the compound into smaller, single-use vials under an inert atmosphere (a glovebox is ideal).

  • Primary Storage: Store the vials in a desiccator to protect from moisture. Place the desiccator in a dark location, either at room temperature or refrigerated (2-8°C).[2]

  • In-Use: When retrieving a vial for use, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Preparation: Calculate the required amount of solid for your desired concentration. Under ambient or inert conditions, add the solvent to the solid and vortex until fully dissolved. Gentle warming may be used if necessary, but avoid excessive heat.

  • Immediate Use: It is strongly recommended to use the solution immediately after preparation.

  • Short-Term Storage (if unavoidable): If storage is necessary (e.g., for a few days), dispense the solution into single-use aliquots in cryovials. Blanket the headspace of each vial with argon or nitrogen before sealing. Store at -20°C or, for longer periods, at -80°C.

  • Thawing: When ready to use a frozen aliquot, thaw it quickly and use the entire amount. Do not subject solutions to repeated freeze-thaw cycles.

Troubleshooting Flowchart: Investigating Compound Instability

This flowchart provides a logical workflow for diagnosing issues that may be related to the stability of your compound.

G start Unexpected Experimental Result (e.g., low yield, poor activity) check_purity Check Purity of Solid Stock (LC-MS, NMR, TLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Solid Storage Conditions (Light? Inert Gas? Temp?) is_pure->review_storage No review_solution_prep Review Solution Handling (Fresh? Solvent? Storage?) is_pure->review_solution_prep Yes new_lot Order Fresh Compound review_storage->new_lot prepare_fresh Prepare Fresh Solution in Anhydrous Aprotic Solvent new_lot->prepare_fresh review_solution_prep->prepare_fresh rerun_exp Re-run Experiment prepare_fresh->rerun_exp other_issues Investigate Other Experimental Parameters rerun_exp->other_issues Problem Persists

Caption: A decision tree for troubleshooting stability issues.

References

  • Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 37(1-2), 1-11. [Link]

  • Stanton, M. G., & Galiano, F. J. (2001). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Tetrahedron Letters, 42(42), 7353-7355. [Link]

  • Stanton, M. G. (2001). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Request PDF. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International. [Link]

  • Bonin, J., et al. (2008). Electrochemical oxidation of simple indoles at a PbO2 anode. Journal of Applied Electrochemistry, 38(6), 789-794. [Link]

  • Wikipedia contributors. (2023). Oxazolidine. Wikipedia. [Link]

  • McIntosh, J. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1400-1406. [Link]

  • G. S. S. N. K. De Silva, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11447-11463. [Link]

  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 269. [Link]

  • Joshi, S. B., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(6), 1649-1658. [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (4R)-4-Methyl-2-oxazolidinone. [Link]

  • Vasil'ev, R. F., et al. (2010). Light yield in the reactions of indole and its derivatives. ResearchGate. [Link]

  • Zhang, X., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Li, Z. L., et al. (2019). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Chemical Communications, 55(56), 8143-8146. [Link]

  • Fife, T. H., & Hutchins, J. E. C. (1972). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 37(22), 3549-3554. [Link]

  • da Silva, A. B., et al. (2022). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au, 2(4), 335-341. [Link]

  • Samanta, S., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]

  • Stenutz. (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. [Link]

  • D'hooghe, M., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]

Sources

Optimization

Technical Support Center: Activation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the technical support center for the activation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals who utilize this trypt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the activation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals who utilize this tryptophan-derived chiral auxiliary in their synthetic endeavors. As a valued building block in asymmetric synthesis, particularly in creating stereogenic centers for complex molecules and pharmaceutical intermediates, its effective activation is paramount.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for various activation methods, with a special focus on N-acylation. We will explore not only the classic activation pathways but also a range of alternative reagents that offer milder conditions, improved chemoselectivity, and broader functional group tolerance. The unique chemical nature of the indole moiety presents specific challenges and opportunities, which will be a central theme of this guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-acylation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone?

The most prevalent methods for N-acylation involve the reaction of the oxazolidinone with an activated carboxylic acid derivative. The classic and most robust method is the deprotonation of the oxazolidinone nitrogen with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching with an acyl chloride.[1] However, several milder and more convenient alternatives have been developed to avoid pyrophoric reagents and cryogenic conditions. These include:

  • DMAP-Catalyzed Acylation: Using 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst with an acid anhydride. This method is operationally simple and typically proceeds at room temperature.[2][3]

  • In Situ Anhydride Formation: Reacting the oxazolidinone directly with a carboxylic acid that has been pre-activated in situ with pivaloyl chloride and a tertiary amine base.[4]

  • Lewis Acid Catalysis: Employing a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), to promote the reaction between the oxazolidinone and an acid anhydride, often under solvent-free conditions.[5]

  • Acid Fluoride Acylation: Using acyl fluorides, which are generally more stable than acyl chlorides, in the presence of a mild organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[6][7][8]

Q2: The indole ring in my starting material also has an N-H proton. Will this compete with the oxazolidinone nitrogen during acylation?

This is a critical consideration for this specific substrate. The pKa of the oxazolidinone N-H is significantly lower (more acidic) than that of the indole N-H. Consequently, under kinetically controlled conditions with a slight excess of a strong base (e.g., 1.05 eq of n-BuLi), deprotonation will occur selectively at the oxazolidinone nitrogen.

However, unwanted N-acylation of the indole can occur under certain conditions:

  • Excess Strong Base: Using a large excess of strong base can lead to deprotonation of both N-H groups.

  • Thermodynamic Conditions: Prolonged reaction times at elevated temperatures, especially with milder bases, might allow for competing acylation at the indole nitrogen.

  • Highly Reactive Acylating Agents: Very reactive acylating agents might not exhibit perfect chemoselectivity.

For methods that do not involve strong bases (e.g., DMAP or Lewis acid catalysis), the oxazolidinone nitrogen is sufficiently nucleophilic to react preferentially.[2][5] Nevertheless, monitoring the reaction for the formation of di-acylated byproducts is always recommended. Should indole acylation be a persistent issue, protection of the indole nitrogen with a suitable group (e.g., Boc or SEM) may be necessary, although this adds extra steps to the synthetic sequence.

Q3: I am observing low yields in my acylation reaction. What are the common causes?

Low yields can stem from several factors. Here is a troubleshooting checklist:

  • Incomplete Deprotonation (for strong base methods):

    • Reagent Quality: Ensure your n-BuLi is properly titrated and has not degraded.

    • Moisture: The reaction must be conducted under strictly anhydrous conditions. Flame-dry your glassware and use anhydrous solvents. Any trace of water will quench the strong base.

  • Poor Reagent Reactivity:

    • Acylating Agent: Verify the purity and reactivity of your acyl chloride or anhydride. Acid chlorides can hydrolyze over time.

    • Steric Hindrance: If either the oxazolidinone or the acylating agent is sterically bulky, the reaction may be sluggish. Consider switching to a more reactive acylating agent (e.g., acyl fluoride) or employing harsher conditions (e.g., higher temperature, longer reaction time), while being mindful of potential side reactions.[6]

  • Suboptimal Reaction Conditions:

    • Temperature: For strong base methods, ensure the temperature is maintained at -78 °C during deprotonation and addition of the electrophile to prevent side reactions. For catalytic methods, temperature may need to be optimized.

    • Solvent: Tetrahydrofuran (THF) is standard for n-BuLi reactions. For other methods, ensure the solvent is appropriate for the chosen reagents and effectively solubilizes the starting materials.

  • Work-up and Purification Issues:

    • Product Lability: Ensure the work-up conditions are not degrading your product.

    • Purification Losses: N-acylated oxazolidinones are often purified by silica gel chromatography. Ensure your column is packed and run correctly to avoid losses.

Q4: Are there potential side reactions involving the indole ring itself, other than N-acylation?

Yes, the electron-rich indole ring can undergo other reactions, particularly under acidic conditions.

  • Friedel-Crafts Acylation: If using a Lewis acid catalyst with an acyl halide, there is a possibility of electrophilic acylation on the indole ring, typically at the C3 position. However, since the C3 position is already substituted in your starting material, this is less of a concern. Acylation could potentially occur on the benzene portion of the indole, but this generally requires harsher conditions.

  • Instability in Strong Acid: The indole nucleus can be sensitive to strongly acidic conditions, which could lead to decomposition or polymerization. This is a key reason why many modern acylation methods utilize mild bases or catalytic amounts of Lewis acids.[5]

When choosing an activation reagent, it is crucial to consider its compatibility with the indole moiety.

Alternative Reagent Troubleshooting Guide

This section provides a detailed look at alternative reagents for the N-acylation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, formatted for easy comparison and troubleshooting.

Reagent Comparison Table
MethodActivating Reagent(s)BaseTypical ConditionsAdvantagesPotential Issues & Troubleshooting
Classic Strong Base Acyl Chloriden-BuLi (1.05 eq)Anhydrous THF, -78 °C to RTHigh yields, reliable, well-established.[1]Requires cryogenic temps & pyrophoric reagents. Sensitive to moisture. Troubleshooting: Titrate n-BuLi; ensure anhydrous setup.
DMAP Catalysis Acid AnhydrideDMAP (cat.), NEt₃ (opt.)CH₂Cl₂, RTMild, operationally simple, avoids strong bases.[2][3]Slower with hindered substrates. Anhydride must be pure. Troubleshooting: Increase reaction time/temp; check anhydride quality.
In Situ Activation Carboxylic Acid + Pivaloyl ChlorideNEt₃ or DIPEAToluene or CH₂Cl₂, 0 °C to refluxUses stable carboxylic acids directly, one-pot procedure.[4]Can be lower yielding for some substrates. Requires careful addition of pivaloyl chloride. Troubleshooting: Optimize temperature and base equivalents.
Lewis Acid Catalysis Acid AnhydrideNone (Catalyst is the acid)ZnCl₂ (cat.), Neat, RT to 50 °CSolvent-free, catalytic, mild activation.[5]Potential for Friedel-Crafts side reactions on the indole ring. Troubleshooting: Screen Lewis acids; use minimal catalyst loading.
Acid Fluoride Acyl FluorideNEt₃ or DIPEACH₂Cl₂ or DMF, 0 °C to RTHigh yields, mild, good for hindered substrates.[6][7][8]Acyl fluorides may require separate preparation. Troubleshooting: For poor solubility/reactivity, try DMF and gentle heating or in situ silylation.
Oxidative NHC Catalysis AldehydeDBU, NHC precursorTHF, RT, Air"Green" approach using aldehydes, very mild.[9]Requires specific N-Heterocyclic Carbene (NHC) catalyst and mediators. May have substrate limitations. Troubleshooting: Optimize catalyst and mediator choice.

Experimental Protocols & Methodologies

Protocol 1: DMAP-Catalyzed Acylation with Acid Anhydride (Mild Conditions)

This protocol is recommended for its operational simplicity and mild conditions, which are well-suited for the indole-containing substrate.

Rationale: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the weakly nucleophilic oxazolidinone nitrogen. A stoichiometric base like triethylamine is often added to neutralize the carboxylic acid byproduct, driving the reaction to completion.

// Nodes Anhydride [label="RCO-O-COR\n(Acid Anhydride)", fillcolor="#F1F3F4"]; DMAP [label="DMAP", fillcolor="#FBBC05", fontcolor="#202124"]; Acyl_DMAP [label="[RCO-DMAP]⁺\n(Acylpyridinium Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolidinone [label="Ox-NH\n(Substrate)", fillcolor="#F1F3F4"]; Product [label="Ox-N-COR\n(N-Acylated Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carboxylate [label="RCOO⁻", fillcolor="#F1F3F4"]; DMAP_regen [label="DMAP", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Anhydride -> Acyl_DMAP [label="+ DMAP"]; Acyl_DMAP -> Product [label="+ Ox-NH"]; Product -> DMAP_regen [label="- DMAP"]; Anhydride -> Carboxylate [label="- RCO⁺"]; Acyl_DMAP -> Carboxylate [style=invis]; } caption: DMAP-catalyzed acylation workflow.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and triethylamine (NEt₃, 1.5 eq).

  • Acylation: Add the desired acid anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with water, 1 M HCl (to remove DMAP and NEt₃), saturated aqueous NaHCO₃ (to remove excess anhydride and the acid byproduct), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-acylated oxazolidinone.

Protocol 2: Acylation via In Situ Mixed Anhydride Formation (From Carboxylic Acid)

This method is advantageous when the corresponding acyl chloride or anhydride is not commercially available or is unstable.

Rationale: Pivaloyl chloride reacts with the carboxylic acid in the presence of a base to form a mixed pivalic anhydride. This mixed anhydride is highly reactive towards nucleophilic attack by the oxazolidinone at the less hindered carbonyl group, leading to the desired N-acylated product. This avoids the separate step of preparing an acyl chloride.

Mixed_Anhydride cluster_activation Activation Step cluster_acylation Acylation Step CarboxylicAcid R-COOH MixedAnhydride RCO-O-Piv (Mixed Anhydride) CarboxylicAcid->MixedAnhydride + Piv-Cl, NEt₃ PivaloylChloride Piv-Cl Base NEt₃ Oxazolidinone Ox-NH (Substrate) MixedAnhydride->Oxazolidinone Nucleophilic Attack Product Ox-N-COR (Product) Oxazolidinone->Product Pivalate Piv-OH Product->Pivalate + H₂O (workup)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired carboxylic acid (1.2 eq) in anhydrous toluene.

  • Base Addition: Add triethylamine (NEt₃, 2.5 eq) and cool the solution to 0 °C.

  • Activator Addition: Slowly add pivaloyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.

  • Nucleophile Addition: Add a solution of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-110 °C, monitoring by TLC until completion.

  • Work-up: Cool the reaction to room temperature and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Isolation: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel.

Final Considerations

The choice of activating reagent for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone should be guided by the stability of the acylating partner, the desired reaction conditions, and the potential for side reactions. For routine acylations where the anhydride is available, the DMAP-catalyzed method offers an excellent balance of reactivity, mildness, and operational simplicity. For more challenging substrates or when starting from a carboxylic acid, the in situ mixed anhydride or acyl fluoride methods are powerful alternatives. By understanding the underlying principles and potential pitfalls outlined in this guide, researchers can confidently and efficiently activate this valuable chiral auxiliary for their asymmetric synthesis needs.

References

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  • Huang, C.-Y., et al. (2014). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Molecules, 19(8), 12563–12585. [Link]

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  • Wu, T. R., & Chong, J. M. (2005). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]

  • PubChem. (n.d.). L-Tryptophan-N-carboxyanhydride. PubChem. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Di Mola, A., et al. (2012). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Zheng, Z., et al. (2019). Routes to N-glycinamide oxazolidinone derivatives: The reaction of 4-aminomethyloxazolidinone with N-acylamino acids. Arkivoc, 2019(iii), 164-177. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the technical support center for the scale-up synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or industrial scale. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

I. Overview of the Synthetic Strategy

The most common and industrially viable route to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone involves a two-step process starting from indole and (R)-glycidol or a derivative. The key intermediate is the chiral amino alcohol, (R)-3-amino-1-(indol-3-yl)propan-2-ol, which is subsequently cyclized to form the desired oxazolidinone ring.

Synthetic_Pathway Indole Indole Intermediate (R)-3-Amino-1-(indol-3-yl)propan-2-ol Indole->Intermediate Step 1: Ring Opening R_Glycidol (R)-Glycidol Derivative (e.g., Glycidyl Tosylate) R_Glycidol->Intermediate Target (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone Intermediate->Target Step 2: Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Phosgene equivalent, Carbonyldiimidazole) Cyclizing_Agent->Target

Caption: General synthetic workflow for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Synthesis of (R)-3-Amino-1-(indol-3-yl)propan-2-ol

Question 1: We are observing significant formation of N-alkylated and bis-indole byproducts during the reaction of indole with our (R)-glycidyl derivative. How can we improve the regioselectivity for C3-alkylation?

Answer: This is a classic challenge in indole chemistry. The indole nucleus has two nucleophilic sites: the N1-position of the pyrrole ring and the C3-position. While C3-alkylation is generally favored, the reaction conditions can significantly influence the product distribution, especially at scale where localized concentration and temperature gradients can be more pronounced.

Root Cause Analysis:

  • Deprotonation of Indole: Strong bases can deprotonate the indole N-H, increasing its nucleophilicity and promoting N-alkylation.

  • Reaction Conditions: High temperatures and certain polar aprotic solvents can also favor N-alkylation.

  • Friedel-Crafts Type Reaction: The reaction of the glycidyl derivative at the C3 position can be considered a Friedel-Crafts alkylation. The intermediate alcohol can react with another indole molecule to form a bis-indole impurity.

Troubleshooting & Optimization Protocol:

  • Metal Salt Catalysis: The use of Lewis acids or certain metal salts can promote selective C3-alkylation. For instance, using a catalytic amount of a Lewis acid like Zn(OTf)₂ can activate the epoxide towards nucleophilic attack by the C3 position of indole.[1]

  • Solvent Selection: Aprotic solvents of moderate polarity are often preferred. Toluene or THF are common choices. On a large scale, consider solvent properties like boiling point, cost, and safety.

  • Temperature Control: Maintain a controlled temperature, typically starting at a lower temperature (0-10 °C) and allowing the reaction to slowly warm to room temperature. This helps to manage the exothermicity of the epoxide ring-opening and can improve selectivity.

  • Order of Addition: A slow, controlled addition of the glycidyl derivative to a solution of indole can help to maintain a low concentration of the electrophile, minimizing the formation of bis-indole byproducts.

Table 1: Recommended Starting Conditions for C3-Alkylation

ParameterRecommended ConditionRationale
Catalyst Zn(OTf)₂ (2-5 mol%)Promotes regioselective C3-alkylation.[1]
Solvent Toluene or 2-MeTHFGood balance of solubility and reactivity.
Temperature 0 °C to 25 °CMinimizes side reactions.
Addition Rate Slow, controlled additionReduces byproduct formation.

Question 2: Our enantiomeric excess (ee) of the amino alcohol intermediate is lower than expected after scale-up. What are the potential causes and how can we mitigate this?

Answer: Loss of enantiomeric purity during the synthesis of the amino alcohol intermediate is a critical issue. The chiral center is established during the nucleophilic attack on the (R)-glycidyl derivative, and it's crucial to maintain its integrity.

Root Cause Analysis:

  • Racemization of the Glycidyl Starting Material: The (R)-glycidyl derivative itself might be prone to racemization under harsh conditions (e.g., strong base or high temperature) before it reacts.

  • Non-Stereospecific Ring Opening: While the ring-opening of an epoxide by a nucleophile is typically an SN2 reaction that proceeds with inversion of configuration, side reactions or alternative mechanisms could lead to a loss of stereospecificity.

  • Purification-Induced Racemization: In some cases, exposure to acidic or basic conditions during work-up or chromatography can lead to racemization, although this is less common for this specific intermediate.

Troubleshooting & Optimization Protocol:

  • Quality Control of Starting Material: Ensure the enantiomeric purity of your (R)-glycidyl derivative is high (>99% ee) before starting the reaction.

  • Mild Reaction Conditions: Avoid strong bases and high temperatures. The use of a mild Lewis acid and controlled temperature, as mentioned in the previous point, is beneficial here as well.

  • Control of pH during Work-up: During the aqueous work-up, carefully control the pH to avoid extremes that could potentially compromise the chiral center.

  • Chiral HPLC Analysis: Implement a robust chiral HPLC method to monitor the enantiomeric excess at each stage of the process, from the starting material to the final intermediate.

Step 2: Cyclization to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Question 3: The cyclization of our amino alcohol intermediate is sluggish and gives low yields on a larger scale. What are the key parameters to control for an efficient cyclization?

Answer: The cyclization of the 1,2-amino alcohol to the oxazolidinone is a critical step that can be challenging to drive to completion efficiently on a large scale. The choice of the cyclizing agent and the reaction conditions are paramount.

Root Cause Analysis:

  • Inefficient Carbonyl Source: The reactivity of the carbonylating agent is crucial. Reagents like phosgene are highly effective but pose significant safety concerns, especially at scale. Safer alternatives might require more optimized conditions.

  • Poor Solubility: The amino alcohol intermediate or the product may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Side Reactions: The amino and hydroxyl groups can react with the carbonyl source to form linear carbamates or other intermediates that may not cyclize efficiently. The indole N-H can also be reactive.

Troubleshooting & Optimization Protocol:

  • Choice of Cyclizing Agent:

    • Phosgene Equivalents: Triphosgene or diphosgene are common, safer alternatives to phosgene gas.

    • Carbonyldiimidazole (CDI): A safer and often effective reagent, though it may require higher temperatures.

    • Dialkyl Carbonates (e.g., Diethyl Carbonate): Requires a base and higher temperatures, but is a greener and safer option.[2]

  • Base Selection: A non-nucleophilic base is often required to activate the hydroxyl group and neutralize any acid formed during the reaction. Common choices include triethylamine, DBU, or potassium carbonate.

  • Solvent Selection: Aprotic solvents like THF, DCM, or acetonitrile are typically used. For higher temperature reactions with dialkyl carbonates, toluene or xylene may be necessary.

  • Temperature and Reaction Time: These parameters need to be optimized for the specific cyclizing agent. For CDI, reactions are often run at reflux. For phosgene equivalents, lower temperatures are typically used.

Table 2: Comparison of Common Cyclizing Agents for Scale-Up

Cyclizing AgentProsConsTypical Conditions
Triphosgene Highly reactive, high yieldsGenerates HCl, safety concernsAprotic solvent, base, 0 °C to RT
CDI Safe, easy to handleCan be sluggish, may require heatTHF or MeCN, reflux
Diethyl Carbonate Low cost, low toxicityRequires high temperatureK₂CO₃, Toluene, reflux

Question 4: We are struggling with the purification of the final product. Crystallization is proving difficult, and we are seeing impurities in the final API.

Answer: The purification of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone can be challenging due to its polarity and the potential for closely related impurities. A robust crystallization protocol is essential for achieving high purity on a large scale.

Root Cause Analysis:

  • Impurity Profile: The presence of structurally similar impurities can inhibit crystallization or co-crystallize with the product.

  • Solvent System: An inappropriate solvent system can lead to oiling out, poor crystal form, or low recovery.

  • Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can affect its physical properties and isolation.

Troubleshooting & Optimization Protocol:

  • Impurity Profiling: Identify the major impurities by LC-MS and NMR. Common process-related impurities could include:

    • The corresponding (S)-enantiomer.

    • Unreacted amino alcohol intermediate.

    • Byproducts from the cyclization step (e.g., urea derivatives if CDI is used).

    • Bis-indole species carried over from the first step.

  • Solvent Screening for Crystallization:

    • A systematic solvent screen is recommended. The product is a moderately polar solid.

    • Consider single solvent systems (e.g., isopropanol, ethyl acetate, acetonitrile) and anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Heptane).

    • A mixture of methanol and water has been reported for the crystallization of indole derivatives.[3]

  • Crystallization Process Control:

    • Cooling Profile: A controlled, slow cooling rate is crucial for obtaining well-formed crystals and ensuring high purity. Crash cooling should be avoided.

    • Seeding: Seeding the solution with a small amount of pure crystalline material at the appropriate temperature can promote crystallization and control the crystal form.

    • Agitation: Proper agitation is necessary to ensure homogeneity but excessive shear can lead to crystal breakage and the formation of fines.

  • Recrystallization: If the initial crystallization does not provide the desired purity, a second recrystallization from a different solvent system may be necessary.

Troubleshooting_Crystallization Start Crude Product Impurity_Profile Impurity Profiling (LC-MS, NMR) Start->Impurity_Profile Solvent_Screen Solvent System Screening Impurity_Profile->Solvent_Screen Process_Control Control Cooling, Seeding, Agitation Solvent_Screen->Process_Control High_Purity High Purity Product Process_Control->High_Purity Success Low_Purity Low Purity / Oiling Out Process_Control->Low_Purity Failure Recrystallize Recrystallize from a different solvent system Low_Purity->Recrystallize Recrystallize->Process_Control

Caption: Decision workflow for troubleshooting crystallization issues.

III. Detailed Experimental Protocols (Illustrative)

Protocol 1: Scale-Up Synthesis of (R)-3-Amino-1-(indol-3-yl)propan-2-ol

This protocol is an illustrative example based on common procedures and should be optimized for your specific equipment and safety protocols.

  • Reactor Setup: Charge a suitable reactor with indole (1.0 eq) and toluene (10 volumes).

  • Catalyst Addition: Add Zn(OTf)₂ (0.03 eq) to the mixture and stir to dissolve.

  • Cooling: Cool the reaction mixture to 0-5 °C.

  • Reagent Addition: Slowly add a solution of (R)-glycidyl tosylate (1.1 eq) in toluene (2 volumes) to the reaction mixture over 2-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to 20-25 °C and stir for 12-24 hours, monitoring by HPLC for the disappearance of the starting materials.

  • Work-up: Quench the reaction with aqueous ammonia (2 M, 5 volumes). Stir for 1 hour. Separate the layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 3 volumes).

  • Wash: Combine the organic layers and wash with brine (5 volumes).

  • Solvent Swap & Isolation: Concentrate the toluene solution under vacuum. A solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane) can be performed to isolate the product.

Protocol 2: Cyclization to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone using CDI

  • Reactor Setup: Charge the reactor with (R)-3-amino-1-(indol-3-yl)propan-2-ol (1.0 eq) and THF (10 volumes).

  • Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 8-16 hours, monitoring by HPLC.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly add water (5 volumes) to quench the excess CDI.

  • Extraction: Add ethyl acetate (10 volumes) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Wash: Combine the organic layers and wash with dilute HCl (1 M, to remove imidazole), followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product, which can then be purified by crystallization.

IV. References

  • Choi, H., et al. (2018). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 83(21), 13249–13260. [Link]

  • Ma, C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(38), 13499-13503. [Link]

  • Pan, X., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 847255. [Link]

  • Kar, A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 58. [Link]

  • Bermejo, F., et al. (2018). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Sustainable Chemistry & Engineering, 6(7), 8961-8967. [Link]

  • Simmons, E. M., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

  • Bertau, M., et al. (2001). A novel highly stereoselective synthesis of chiral 5- and 4,5-substituted 2-oxazolidinones. Tetrahedron: Asymmetry, 12(15), 2103-2107. [Link]

  • Li, J., et al. (2012). Crystallization purification of indole. Advanced Materials Research, 550-553, 1111-1114. [Link]

  • Sajjadi, S. A., et al. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB/SJU Faculty Research, 1. [Link]

  • Kuwano, R., et al. (2004). Highly enantioselective synthesis of chiral 3-substituted indolines by catalytic asymmetric hydrogenation of indoles. Organic Letters, 6(13), 2213-2215. [Link]

  • Kim, M., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. [Link]

  • White, M. C., et al. (2013). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society, 135(42), 15862-15865. [Link]

  • Bandini, M., et al. (2014). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Catalysts, 4(3), 273-317. [Link]

  • Gualandi, A., et al. (2015). ChemInform Abstract: Regio- and Enantioselective Friedel—Crafts Reactions of Indoles to Epoxides Catalyzed by Graphene Oxide: A Green Approach. ChemInform, 46(31). [Link]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]

  • Steffan, N., et al. (2009). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 2), 191-194. [Link]

  • Kushwaha, D. (2020). Synthesis and Chemistry of Indole. ResearchGate. [Link]

  • Chen, C-Y., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 28(24), 8055. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Li, H., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Advanced Materials Research, 554-556, 1205-1208. [Link]

  • Kumar, P., et al. (2012). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, 2(1), 27-33. [Link]

  • Gesto, D., et al. (2015). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. CHIMIA International Journal for Chemistry, 69(1), 35-38. [Link]

  • Kurz, T., & Widyan, K. (2005). Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Synthesis, 2005(08), 1340-1344. [Link]

  • Wu, X., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. [Link]

  • Wang, Y., et al. (2022). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules, 27(24), 9008. [Link]

Sources

Optimization

Minimizing epimerization in reactions with (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the technical support center for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this versatile chiral auxiliary in your asymmetric synthesis endeavors. Our focus is to help you minimize epimerization and other common side reactions, thereby maximizing diastereoselectivity and overall yield.

Introduction to the Challenge: The Indole Moiety

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a powerful chiral auxiliary derived from L-tryptophan, widely used in the stereoselective synthesis of complex molecules.[1] However, the presence of the indole ring, specifically the acidic N-H proton (pKa ≈ 17 in DMSO), introduces a unique set of challenges not typically encountered with other common Evans auxiliaries. This acidity is comparable to that of the α-protons of the N-acyl chain (pKa ≈ 18-20), leading to potential competition during the crucial enolization step. This guide will address these specific challenges head-on, providing you with the expertise to navigate them successfully.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns when working with this indole-containing chiral auxiliary.

Q1: I am seeing poor yields and a complex mixture of products in my alkylation reaction. What could be the primary cause?

A1: The most probable cause is the unintended deprotonation of the indole N-H proton by the strong base (e.g., LDA, NaHMDS) used for enolate formation. This can lead to several competing side reactions, including N-alkylation of the indole ring or incomplete enolization of your N-acyl group, resulting in a mixture of starting material, N-alkylated indole, and the desired C-alkylated product.

Q2: Is it necessary to protect the indole nitrogen before performing acylation and alkylation reactions?

A2: Yes, for most applications requiring high diastereoselectivity and yield, N-protection of the indole is highly recommended.[2] Protecting the indole nitrogen prevents competitive deprotonation, ensuring that the base exclusively abstracts the α-proton of the acyl group to form the desired enolate. This leads to cleaner reactions and significantly higher yields of the desired diastereomer.

Q3: What are the recommended protecting groups for the indole nitrogen?

A3: The tert-butyloxycarbonyl (Boc) group is the most commonly used and highly recommended protecting group for this application.[2] It is easily installed, stable to the basic conditions of enolate formation and alkylation, and can be removed under relatively mild acidic conditions that typically do not compromise the newly formed stereocenter. Another potential option is the tert-butyldimethylsilyl (TBS) group.[3]

Q4: My reaction is still showing signs of epimerization even with a protected indole. What other factors should I consider?

A4: Epimerization at the α-carbon of the acyl chain can still occur even with a protected indole. Key factors to control are:

  • Temperature: Maintain a very low temperature (typically -78 °C) throughout the enolization and alkylation steps. Any warming can lead to enolate equilibration and loss of stereoselectivity.

  • Base Selection: The choice of base is critical. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. The counterion (Li+ vs. Na+) can influence the aggregation state and reactivity of the enolate, affecting diastereoselectivity.[4]

  • Reaction Time: Prolonged exposure of the enolate to the reaction conditions, especially before the addition of the electrophile, can increase the risk of epimerization.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is absolutely dry, as any protic impurities can quench the enolate and lead to side reactions.

Q5: How can I confirm that epimerization has occurred and quantify the diastereomeric ratio of my product?

A5: The most reliable methods for quantifying the diastereomeric ratio (d.r.) are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.[5]

  • ¹H NMR Spectroscopy: In many cases, the signals of the protons adjacent to the newly formed stereocenter for the major and minor diastereomers will be distinct and can be integrated to determine the d.r. This is often a quicker method for initial assessment.

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Minimizing Epimerization

This section provides a systematic workflow and detailed protocols to guide you through a successful diastereoselective alkylation, minimizing the risk of epimerization.

Workflow for Diastereoselective Alkylation

The following diagram outlines the recommended workflow for using (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in a diastereoselective alkylation reaction.

workflow cluster_0 Preparation cluster_1 Core Reaction cluster_2 Analysis & Cleavage start Start with (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone protect Step 1: N-Protect Indole (Boc) start->protect acylate Step 2: N-Acylate Oxazolidinone protect->acylate enolate Step 3: Form Enolate (e.g., LDA, -78 °C) acylate->enolate alkylate Step 4: Add Electrophile (e.g., BnBr, -78 °C) enolate->alkylate analyze Step 5: Analyze Diastereomeric Ratio (HPLC/NMR) alkylate->analyze deprotect Step 6: Cleave Auxiliary & Deprotect Indole analyze->deprotect epimerization cluster_0 Desired Pathway cluster_1 Epimerization Pathway Desired Enolate (Z)-Enolate (Stereochemically Defined) Desired Product Desired Diastereomer Desired Enolate->Desired Product  Alkylation (retention) Mixed Enolates (E/Z)-Enolate Mixture (Loss of Stereochemistry) Desired Enolate->Mixed Enolates Equilibration (warming, prolonged time) Epimerized Product Mixture of Diastereomers Mixed Enolates->Epimerized Product  Alkylation

Sources

Troubleshooting

Handling and safety precautions for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Welcome to the technical support center for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and application of this versatile chiral auxiliary.

Section 1: Compound Overview and Key Properties

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions.[1][2] Its structure, featuring a rigid oxazolidinone ring and a sterically demanding indolylmethyl group, makes it particularly effective in directing the formation of specific stereoisomers.

Table 1: Physicochemical Properties of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂O₂[3]
Molecular Weight 216.24 g/mol [3]
Appearance White to off-white or pale yellow solid[4]
Melting Point 157-160 °C[4]
Storage Temperature Room temperature, in a cool, dry place[4]

Section 2: Safety First - Handling and Precautions

Question: What are the primary hazards associated with (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone?

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Question: What personal protective equipment (PPE) should I use when handling this compound?

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] The following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield that meets European Standard EN 166.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of contaminated gloves properly.[6]

  • Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.[7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[8]

Question: What should I do in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]

Question: How should I store this compound?

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Section 3: Experimental Workflow and Troubleshooting

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is primarily used as a chiral auxiliary in asymmetric alkylation reactions. The general workflow involves N-acylation, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary.

experimental_workflow cluster_prep Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage & Recovery Auxiliary (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone N_Acylated N-Acylated Auxiliary Auxiliary->N_Acylated Acylation (e.g., n-BuLi, Acyl Chloride) Acyl_Halide Acyl Halide/ Anhydride Acyl_Halide->N_Acylated Enolate Chiral Enolate N_Acylated->Enolate Deprotonation Base Strong Base (e.g., NaHMDS, LDA) Base->Enolate Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Chiral_Product Chiral Carboxylic Acid (or Alcohol, Aldehyde) Alkylated_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂ for Acid) Cleavage_Reagent->Chiral_Product

General workflow for using the chiral auxiliary.
FAQs and Troubleshooting Guide

Issue 1: Low Yield or Incomplete N-Acylation

Question: My N-acylation reaction is sluggish or gives a low yield. What could be the cause?

  • Insufficiently Strong Base: For acylation with acyl chlorides, deprotonation of the oxazolidinone nitrogen is typically required. n-Butyllithium (n-BuLi) is commonly used at low temperatures (e.g., -78 °C). Ensure your n-BuLi is properly titrated and fresh.

  • Moisture Contamination: The reaction is highly sensitive to moisture, which will quench the strong base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Alternative Milder Conditions: For some substrates, milder conditions using an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) with an acid anhydride can be effective and avoid the need for strong bases.[10]

Issue 2: Poor Diastereoselectivity in Alkylation

Question: The diastereomeric ratio (d.r.) of my alkylated product is lower than expected. How can I improve it?

  • Enolate Geometry: The formation of a specific enolate geometry (usually the Z-enolate) is crucial for high diastereoselectivity. This is typically achieved by using strong, hindered bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C). The bulky indolylmethyl group on the auxiliary is designed to effectively block one face of the enolate.

  • Steric Hindrance: The large indolylmethyl group generally provides excellent stereocontrol. However, if the incoming electrophile is also very bulky, it could lead to competing transition states, thus lowering the diastereoselectivity. Consider using a less sterically hindered electrophile if possible.

  • Reaction Temperature: Maintain a low temperature throughout the enolate formation and alkylation steps. Allowing the reaction to warm prematurely can lead to enolate equilibration and a loss of stereocontrol.

Issue 3: Side Reactions Involving the Indole Ring

Question: I am observing unexpected byproducts. Could the indole ring be reacting?

Yes, the indole nucleus can participate in side reactions, particularly under basic conditions.

  • N-Alkylation of Indole: The N-H of the indole ring is acidic and can be deprotonated by strong bases, leading to competitive N-alkylation. Using a stoichiometric amount of base relative to the N-acylated auxiliary can minimize this. If N-alkylation is a persistent issue, protection of the indole nitrogen (e.g., with a BOC or SEM group) prior to the alkylation sequence may be necessary.

  • C3-Alkylation of Indole: While less common under these conditions, direct alkylation at the C3 position of the indole is a known reaction. This is generally favored under different conditions but could be a minor pathway.

Troubleshooting Flowchart for Indole Side Reactions

indole_side_reactions Start Unexpected Byproducts Observed Characterize Characterize byproduct (NMR, MS) Start->Characterize Check_NH Is the indole N-H proton present? Protect_N Protect the indole nitrogen (e.g., BOC, SEM) Check_NH->Protect_N Yes Stoichiometry Use stoichiometric amount of base Check_NH->Stoichiometry No Is_N_Alkylated Is byproduct N-alkylated indole? Characterize->Is_N_Alkylated Is_C3_Alkylated Is byproduct C3-alkylated? Characterize->Is_C3_Alkylated Is_N_Alkylated->Check_NH Optimize Optimize reaction conditions (lower temp, different base) Is_C3_Alkylated->Optimize

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Evans Auxiliaries: The Tryptophan-Derived (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Asymmetric Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of crucial bond-forming reactions. The Evans oxa...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of crucial bond-forming reactions. The Evans oxazolidinone auxiliaries represent a cornerstone in asymmetric synthesis, offering a robust and predictable method for establishing stereocenters.[1] While the valine- and phenylalanine-derived auxiliaries are workhorses in the field, this guide provides a detailed comparison with the less commonly cited but potentially advantageous tryptophan-derived auxiliary, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone .

This document delves into the nuanced performance differences between these auxiliaries in key asymmetric transformations, supported by established experimental data for the common variants and a scientifically grounded projection for the tryptophan-derived analogue.

Introduction to Evans Auxiliaries: A Legacy of Stereocontrol

Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries are powerful tools for controlling the stereochemistry of enolate reactions, including alkylations, aldol additions, and acylations.[1] Temporarily installed on a carboxylic acid derivative, the auxiliary's chiral scaffold directs the approach of an incoming electrophile to one of the two diastereotopic faces of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and reuse of the auxiliary. The high degree of stereoselectivity is a result of the rigid and well-defined conformation of the acyloxazolidinone and its corresponding enolate.

The most widely employed Evans auxiliaries are derived from readily available and optically pure amino acids, such as L-valine, L-phenylalanine, and, the focus of this guide, L-tryptophan. The substituent at the C4 position of the oxazolidinone ring is the primary director of stereoselectivity, exerting steric control over the enolate face.

The Contenders: A Structural Overview

The performance of an Evans auxiliary is intrinsically linked to the nature of its C4 substituent. Here, we compare three prominent (R)-configured auxiliaries:

  • (R)-4-isopropyl-2-oxazolidinone: Derived from L-valine, this auxiliary features a moderately bulky isopropyl group.

  • (R)-4-benzyl-2-oxazolidinone: Derived from L-phenylalanine, the benzyl group offers greater steric hindrance than the isopropyl group.[2]

  • (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone: Derived from L-tryptophan, this auxiliary possesses a significantly larger and structurally more complex indolylmethyl group.

G cluster_0 Common Evans Auxiliaries Aux1 (R)-4-benzyl-2-oxazolidinone Aux2 (R)-4-isopropyl-2-oxazolidinone Aux3 (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone caption Figure 1. Structures of Compared Evans Auxiliaries.

Caption: Figure 1. Structures of Compared Evans Auxiliaries.

The increasing steric bulk from isopropyl to benzyl to indolylmethyl is anticipated to correlate with enhanced facial shielding of the enolate, potentially leading to higher diastereoselectivity.

Performance in Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones is a reliable method for the synthesis of enantiomerically enriched carboxylic acid derivatives. The reaction proceeds via a chelated (Z)-enolate, where the C4 substituent effectively blocks one face, directing the incoming electrophile to the opposite side.[3]

Experimental Data Comparison
Chiral AuxiliaryR GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-isopropyl-2-oxazolidinoneIsopropylBenzyl bromide>99:180-95[4]
(R)-4-benzyl-2-oxazolidinoneBenzylAllyl iodide98:2~70[3]
(R)-4-(1H-indol-3-ylmethyl)-2-oxazolidinoneIndolylmethylBenzyl bromide>99:1 (Expected)High (Expected)N/A

Note: Data for the tryptophan-derived auxiliary is an educated projection based on the increased steric hindrance of the indolylmethyl group, which is expected to provide exceptional facial blocking, likely leading to diastereoselectivities comparable to or exceeding those of the other auxiliaries.

Mechanistic Rationale and Causality

The exceptional diastereoselectivity observed with Evans auxiliaries in alkylation reactions is attributed to the formation of a rigid, chelated Z-enolate. The C4 substituent orients itself to minimize steric interactions, thereby creating a highly biased environment for the approach of the electrophile.

G cluster_workflow Asymmetric Alkylation Workflow cluster_stereocontrol Mechanism of Stereocontrol Acylation 1. Acylation of Auxiliary Enolization 2. Diastereoselective Enolization (Base) Acylation->Enolization Alkylation 3. Alkylation (Electrophile Addition) Enolization->Alkylation Z_Enolate Formation of (Z)-Enolate Enolization->Z_Enolate Cleavage 4. Auxiliary Cleavage Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Facial_Block C4-Substituent Blocks 'Bottom' Face Z_Enolate->Facial_Block Electrophile_Attack Electrophile Attacks 'Top' Face Facial_Block->Electrophile_Attack Diastereomer Formation of Major Diastereomer Electrophile_Attack->Diastereomer caption Figure 2. Workflow and Stereocontrol in Asymmetric Alkylation.

Caption: Figure 2. Workflow and Stereocontrol in Asymmetric Alkylation.

The larger indolylmethyl group of the tryptophan-derived auxiliary is expected to provide an even more pronounced steric shield than the benzyl or isopropyl groups. This superior facial blocking should translate to extremely high levels of diastereoselectivity. Furthermore, potential π-stacking interactions between the indole ring and the enolate system or the incoming electrophile could further stabilize the transition state leading to the major diastereomer, although this remains a topic for experimental verification.

Performance in Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective carbon-carbon bond formation, typically affording syn-aldol products with excellent diastereoselectivity.[5] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler model, which involves a chair-like six-membered transition state.

Experimental Data Comparison
Chiral AuxiliaryR GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(R)-4-isopropyl-2-oxazolidinoneIsopropylIsovaleraldehyde>99:180[6]
(R)-4-benzyl-2-oxazolidinoneBenzylIsobutyraldehyde>99:185[7]
(R)-4-(1H-indol-3-ylmethyl)-2-oxazolidinoneIndolylmethylIsobutyraldehyde>99:1 (Expected)High (Expected)N/A

Note: As with alkylation, the projected data for the tryptophan-derived auxiliary is based on the expectation that its significant steric bulk will enforce a highly ordered transition state, leading to exceptional syn-diastereoselectivity.

Transition State Analysis

In the boron-mediated Evans aldol reaction, the formation of a Z-enolate is followed by chelation of the Lewis acidic boron to both the enolate oxygen and the auxiliary's carbonyl oxygen. The aldehyde then coordinates to the boron, and the reaction proceeds through a highly organized chair-like transition state. The C4 substituent occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, forcing the substituent of the enolate into the opposite pseudo-equatorial position and directing the aldehyde's substituent to also adopt a pseudo-equatorial orientation. This arrangement leads to the observed syn stereochemistry.

The increased steric demand of the indolylmethyl group in the tryptophan-derived auxiliary would be expected to further rigidify this transition state, disfavoring any competing pathways and thereby enhancing the already high diastereoselectivity.

Experimental Protocols

The following are detailed, representative protocols for the use of a standard Evans auxiliary. These can serve as a template for the evaluation of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone
  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise. Stir the resulting solution for 15 minutes. Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to 0 °C and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., as a 1.0 M solution in THF) dropwise. Stir the mixture for 30 minutes to form the sodium enolate. Add the alkylating agent (e.g., allyl iodide, 1.2 equiv.) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

  • Auxiliary Cleavage: The purified N-alkylated product (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water (0.2 M). The solution is cooled to 0 °C, and hydrogen peroxide (4.0 equiv., 30% aqueous solution) is added, followed by the dropwise addition of aqueous lithium hydroxide (2.0 equiv., 1.0 M). The reaction is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of aqueous sodium sulfite (1.5 M) and stirred for 30 minutes. The mixture is then partitioned between water and ethyl acetate. The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The organic layer contains the recovered chiral auxiliary.

Conclusion and Future Outlook

The established Evans auxiliaries derived from valine and phenylalanine offer excellent and reliable stereocontrol in a wide range of asymmetric transformations. The tryptophan-derived auxiliary, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone , while less documented, holds significant promise. Its substantial steric bulk is predicted to provide exceptional levels of diastereoselectivity, potentially surpassing the already high standards set by its counterparts.

The unique electronic properties of the indole ring may also offer opportunities for novel reactivity and selectivity, warranting further investigation. For researchers seeking to maximize stereocontrol in challenging synthetic applications, the exploration of this tryptophan-derived auxiliary is a compelling avenue. Direct comparative studies are needed to experimentally validate these well-founded projections and fully elucidate the potential of this powerful chiral auxiliary.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]

  • Evans Aldol Reaction | Request PDF - ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one | Springer Nature Experiments. [Link]

  • (S)-4-Benzyl-2-oxazolidinone | Request PDF - ResearchGate. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione - ResearchGate. [Link]

  • evans enolate alkylation-hydrolysisx. [Link]

  • A catalytic enantioselective stereodivergent aldol reaction - PMC. [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH. [Link]

  • On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. [Link]

  • (PDF) Diastereoselective Direct Aldol Reaction and - Amanote Research. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis | Scilit. [Link]

  • Mastering Chiral Synthesis: The Role of (R)-4-Benzyl-2-oxazolidinone. [Link]

  • Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives - ResearchGate. [Link]

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. - ResearchGate. [Link]

  • Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates - ResearchGate. [Link]

  • Asymmetric aldol reaction and its probable mechanism. - ResearchGate. [Link]

  • CHEM 330 Topics Discussed on Nov. 18 Principle: the Evans auxiliary derived from (L)-phenylalanine causes the aldehyde to react. [Link]

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Comparative

A Comparative Guide to Chiral Auxiliaries for Asymmetric Indole Functionalization

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The precise installation of stereocenters on the indole ring is often crucial for therapeutic efficacy. Chiral auxiliaries offer a robust and reliable strategy to achieve high levels of stereocontrol in the functionalization of indoles. This guide provides an in-depth comparison of commonly employed chiral auxiliaries for asymmetric indole functionalization, offering insights into their mechanisms, performance, and practical considerations to aid in the selection of the optimal auxiliary for a given synthetic challenge.

Introduction: The Logic of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage establishes a chiral environment, directing subsequent chemical transformations to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. Following the stereoselective reaction, the auxiliary is cleaved from the product and can, in many cases, be recovered and reused. The success of this strategy hinges on the predictable and high diastereoselectivity of the key bond-forming step.

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Indole Derivative C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Conjugate Addition) C->D E Diastereomeric Mixture D->E F Purification (if necessary) E->F G Cleavage of Auxiliary F->G H Enantioenriched Indole Product G->H I Recovered Chiral Auxiliary G->I

Caption: Simplified mechanism of stereocontrol in Evans auxiliary-mediated alkylation.

Application in Indole Functionalization:

While direct alkylation of an indole ring using an attached Evans auxiliary is not common, the auxiliary is invaluable for the asymmetric synthesis of indole-containing side chains, such as in the preparation of non-proteinogenic amino acids or complex natural product fragments. For instance, an N-(indole-3-acetyl)oxazolidinone can be deprotonated and alkylated to introduce a stereocenter alpha to the indole ring.

Performance Data:

Reaction TypeElectrophileDiastereomeric Ratio (d.r.)YieldReference
AlkylationAllyl iodide98:261-77%[1]
AlkylationBenzyl bromide>100:182%[2]
Aldol ReactionVarious aldehydes>99:1High[3]

Experimental Protocol: Diastereoselective Alkylation of N-(Phenylacetyl)oxazolidinone [2]

  • A solution of (4R,5S)-4-methyl-3-(phenylacetyl)-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) in dry THF is cooled to -78 °C under an inert atmosphere.

  • A solution of NaHMDS (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • The electrophile (e.g., benzyl bromide, 1.2 equiv) is added, and the reaction is stirred at -78 °C for the appropriate time.

  • The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

Cleavage of the Auxiliary:

The Evans auxiliary can be cleaved under various conditions to yield different functional groups without epimerization of the newly formed stereocenter. [4][5]

  • LiOH/H₂O₂: Mild hydrolysis to afford the carboxylic acid. [6][7][8][9]* LiBH₄ or LiAlH₄: Reduction to the corresponding primary alcohol. [10]* Me₂Al-NR₂: Conversion to amides.

Oppolzer's Camphorsultam: A Rigid Scaffold for High Diastereoselectivity

Based on the readily available natural product camphor, Oppolzer's camphorsultam provides a rigid and predictable chiral environment for a range of asymmetric transformations, including conjugate additions and Diels-Alder reactions. [11] Mechanism of Stereocontrol:

The stereochemical outcome is dictated by the conformation of the N-enoyl sultam. In the presence of a Lewis acid, the s-cis conformer is favored, where the Lewis acid chelates to both the carbonyl oxygen and a sulfonyl oxygen. This rigid conformation exposes one face of the double bond to nucleophilic attack while the other is effectively shielded by the camphor skeleton. [6][12]

Caption: Stereocontrol in Oppolzer's sultam-mediated conjugate addition.

Application in Indole Functionalization:

Oppolzer's sultam is particularly effective for the asymmetric conjugate addition of indoles to α,β-unsaturated systems. The indole, acting as a soft nucleophile, adds to the N-enoyl sultam in a highly diastereoselective manner.

Performance Data:

Reaction TypeMichael AcceptorNucleophileDiastereomeric Ratio (d.r.)YieldReference
Diels-AlderN-Acryloyl SultamCyclopentadiene>100:182%[8]
Conjugate AdditionN-Crotonoyl SultamOrganocuprates>99:1High[11]

Experimental Protocol: Asymmetric Diels-Alder Reaction [6][12]

  • To a solution of the N-acryloyl camphorsultam (1.0 equiv) in dry CH₂Cl₂ at -78 °C is added a Lewis acid (e.g., Et₂AlCl, 1.1 equiv).

  • The mixture is stirred for 30 minutes, followed by the addition of the diene (e.g., cyclopentadiene, 2.0 equiv).

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NaHCO₃ and warmed to room temperature.

  • The product is extracted, dried, and purified by chromatography or crystallization.

Cleavage and Recycling:

The camphorsultam auxiliary can be cleaved under similar conditions to Evans oxazolidinones, such as hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid or reduction with LiAlH₄ to afford the alcohol. The recovered sultam is often crystalline and can be easily purified for reuse. [13][14]

Ellman's Sulfinylimines: A Versatile Tool for Asymmetric Amine Synthesis

Chiral N-tert-butanesulfinyl imines, developed by Jonathan Ellman, are powerful electrophiles for the asymmetric synthesis of chiral amines. [15][16]The sulfinyl group serves as a potent chiral directing group and is readily cleaved under mild acidic conditions.

Mechanism of Stereocontrol:

The high diastereoselectivity in nucleophilic additions to N-tert-butanesulfinyl imines is attributed to the formation of a six-membered chair-like transition state involving chelation of the metal counterion of the nucleophile to the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group on the sulfur atom directs the nucleophile to attack from the less hindered face of the imine. [17][18]

Caption: Proposed transition state for nucleophilic addition to an N-tert-butanesulfinyl imine.

Application in Indole Functionalization:

This methodology is highly effective for the asymmetric Friedel-Crafts reaction of indoles with sulfinylimines, providing a direct route to enantiomerically enriched 3-indolylmethanamines.

Performance Data: Asymmetric Friedel-Crafts Reaction of Indoles [19][20]

Indole Imine Diastereomeric Ratio (d.r.) Yield Reference
Indole N-sulfinyl-p-tolualdimine >98:2 95% [19]
5-Methoxyindole N-sulfinyl-p-tolualdimine >98:2 98% [19]

| Indole | N-sulfinyl-3,3,3-trifluoroacetaldimine | 99:1 | >90% | [20]|

Experimental Protocol: Friedel-Crafts Reaction of Indole with an N-tert-Butanesulfinylimino Ester [12]

  • To a solution of the N-tert-butanesulfinylimino ester (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) at the desired temperature is added a Lewis acid catalyst (e.g., a transition metal-based Lewis acid).

  • The indole (1.2 equiv) is then added, and the reaction mixture is stirred until completion.

  • The reaction is quenched, and the product is purified by column chromatography.

Cleavage of the Auxiliary:

The N-tert-butanesulfinyl group is readily cleaved by treatment with a strong acid, such as HCl in a protic solvent, to afford the free amine. [15]

Pseudoephedrine Amides: A Practical and Cost-Effective Alternative

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and economical approach for the asymmetric alkylation of amides. [19][21][22]Both enantiomers of pseudoephedrine are inexpensive and readily available.

Mechanism of Stereocontrol:

Similar to Evans oxazolidinones, deprotonation of the pseudoephedrine amide with a strong base in the presence of LiCl generates a rigid, chelated Z-enolate. The stereochemical outcome of the subsequent alkylation is controlled by the chiral backbone of the pseudoephedrine, which directs the electrophile to one face of the enolate. [10][19] Application in Indole Functionalization:

Pseudoephedrine amides can be employed for the asymmetric synthesis of indole derivatives with stereocenters in the side chain, analogous to the applications of Evans auxiliaries.

Performance Data:

Reaction TypeElectrophileDiastereomeric Ratio (d.r.)YieldReference
AlkylationVarious alkyl halides>95:5High[19][21]
Conjugate Addition/AlkylationVarious>90%Good[23]

Comparative Analysis and Best Practices

Chiral AuxiliaryAdvantagesDisadvantagesBest Suited For
Evans Oxazolidinones High diastereoselectivity, well-established, predictable stereochemistry, versatile cleavage options. [24]Stoichiometric use, sometimes difficult to remove, higher cost than pseudoephedrine.Asymmetric alkylations, aldol reactions, synthesis of chiral carboxylic acids and alcohols.
Oppolzer's Camphorsultam High diastereoselectivity, rigid scaffold, crystalline derivatives aid in purification, good recyclability. [11]Stoichiometric use, can be sterically demanding.Asymmetric Diels-Alder reactions, conjugate additions.
Ellman's Sulfinylimines Excellent for amine synthesis, mild cleavage conditions, both enantiomers of the auxiliary are available. [15][16]Primarily for the synthesis of amines, requires preparation of the imine.Asymmetric synthesis of chiral amines, including indolylmethanamines via Friedel-Crafts reaction.
Pseudoephedrine Amides Inexpensive, readily available, high diastereoselectivity in alkylations, practical for large-scale synthesis. [19][21]Regulatory restrictions in some regions, can be less effective for creating quaternary centers compared to pseudoephenamine. [19]Asymmetric alkylations for the synthesis of chiral carboxylic acids and derivatives.

Experimental Considerations:

  • Solvent and Temperature: The choice of solvent and strict control of temperature are critical for achieving high diastereoselectivity, particularly during the enolate formation step.

  • Base Selection: The stoichiometry and type of base used for deprotonation can significantly influence the outcome of the reaction.

  • Purification: Diastereomeric products can often be separated by standard column chromatography or crystallization, allowing for the isolation of a single diastereomer even if the reaction is not perfectly selective.

  • Auxiliary Cleavage: The conditions for auxiliary removal should be chosen carefully to avoid racemization of the newly formed stereocenter. [5]

Conclusion

Chiral auxiliaries provide a powerful and reliable platform for the asymmetric functionalization of indoles and the synthesis of complex indole-containing molecules. Evans oxazolidinones, Oppolzer's camphorsultams, Ellman's sulfinylimines, and pseudoephedrine amides each offer distinct advantages and are suited for different types of transformations. A thorough understanding of their respective mechanisms of stereocontrol, performance characteristics, and practical considerations, as outlined in this guide, will enable researchers to make informed decisions and strategically employ these valuable tools to achieve their synthetic goals in the realm of indole chemistry.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary †. ResearchGate. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Synlett, 31(07), 683-686. [Link]

  • Wu, L., et al. (2014). Asymmetric Friedel-Crafts reactions of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines: general access to enantiomerically pure indoles containing a 1-amino-2,2,2-trifluoroethyl group. The Journal of Organic Chemistry, 79(16), 7677–7681. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Evans, D. A., et al. (1988). Diastereoselective aldol reactions of chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • A mixture of indole or substituted indole (2 mmol), α,β-unsaturated ketone (2 mmol) and [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] (0.2 mmol) was refluxed at 80 °C in acetonitrile (10 mL) for 4 h with stirring. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Fustero, S., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]

  • (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. ResearchGate. [Link]

  • Liu, G., et al. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]

  • Myers Asymmetric Alkylation. SynArchive. [Link]

  • (2006). Asymmetric Addition/Alkylation of Pseudoephedrine Amides. Sci-Hub. [Link]

  • Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(11), 1963–1966. [Link]

  • Fustero, S., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Evans, D. A. (2014, April 18). Evans Aldol Reaction. Chem-Station. [Link]

  • (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. [Link]

  • (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. [Link]

  • Curran, D. P., & Kim, B. H. (1991). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 113(23), 8963–8965. [Link]

  • (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

  • Weismiller, M. C., Towson, J. C., & Davis, F. A. (1990). (−)-d-2,10-camphorsultam. Organic Syntheses, 69, 154. [Link]

  • Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494–1501. [Link]

  • Miller, S. J., et al. (2023). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 145(34), 18836–18846. [Link]

  • Wikipedia contributors. (2023, August 28). Camphorsultam. In Wikipedia, The Free Encyclopedia. [Link]

  • (2024). Catalyst- and excess reagent recycling in aza-Michael additions. Royal Society of Chemistry. [Link]

  • Jung, M. E., Vaccaro, W. D., & Buszek, K. R. (1988). ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS1. UCLA Chemistry and Biochemistry. [Link]

  • Bonjoch, J., et al. (2000). Conjugate Additions to Phenylglycinol-Derived Unsaturated δ-Lactams. Enantioselective Synthesis of Uleine Alkaloids. The Journal of Organic Chemistry, 65(20), 6734–6741. [Link]

  • A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and their antibacterial evaluation. Indian Academy of Sciences. [Link]

  • (2022). Diels–Alder Polar Reactions of Azaheterocycles: A Theoretical and Experimental Study. MDPI. [Link]

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Validation

Mastering Stereocontrol: A Comparative Guide to Determining Enantiomeric Excess for Products of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

In the landscape of asymmetric synthesis, the pursuit of enantiopure compounds is paramount for applications ranging from pharmaceuticals to materials science. Chiral auxiliaries have established themselves as reliable t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the pursuit of enantiopure compounds is paramount for applications ranging from pharmaceuticals to materials science. Chiral auxiliaries have established themselves as reliable tools for inducing stereoselectivity, with Evans-type oxazolidinones being a prominent class.[1] This guide focuses on a specialized yet powerful member of this family: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone . The unique steric and electronic properties of the indolylmethyl substituent offer distinct advantages in controlling the formation of chiral centers.

This technical guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of products synthesized using this auxiliary. We will delve into the principles and practical applications of chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. Furthermore, we will present a comparative analysis with alternative chiral auxiliaries, offering a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic and analytical workflows.

The Role of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Asymmetric Synthesis

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone functions as a chiral auxiliary by temporarily introducing a stereogenic center that directs the stereochemical outcome of a reaction on a prochiral substrate. The bulky indolylmethyl group effectively shields one face of the enolate formed from the N-acylated auxiliary, compelling electrophiles to approach from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.[2][3] Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product.

The indole moiety, with its rich electron density and planar structure, can participate in π-π stacking interactions, potentially influencing the transition state and enhancing diastereoselectivity in certain reactions.

Core Methodologies for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess is crucial to validate the efficacy of the chiral auxiliary and to ensure the purity of the final product. The choice of analytical method is often dependent on the physical and chemical properties of the analyte, including its polarity, volatility, and the presence of chromophores.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Principle of Separation: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy results in one enantiomer being retained longer on the column than the other.

Common Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have proven effective for a broad range of compounds, including those derived from oxazolidinone auxiliaries.

Advantages:

  • High Resolution: Capable of separating enantiomers with very similar structures.

  • Broad Applicability: A wide variety of chiral columns are commercially available, covering a vast chemical space.

  • Robust and Reproducible: Well-established and validated methods provide reliable results.

Limitations:

  • Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.

  • Solvent Consumption: Can use significant amounts of organic solvents, which have cost and environmental implications.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC that utilizes a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC.

Principle of Separation: Similar to HPLC, separation is based on the differential interaction of enantiomers with a chiral stationary phase. The use of supercritical CO2 as the mobile phase, often modified with a small amount of an organic solvent (co-solvent), provides unique selectivity.

Advantages:

  • High Speed and Efficiency: Faster analysis times and higher throughput.

  • Reduced Solvent Consumption: Primarily uses environmentally benign CO2, reducing organic solvent waste.

  • Orthogonal Selectivity: Can often provide different separation selectivity compared to HPLC, making it a valuable complementary technique.

Limitations:

  • Instrument Cost: SFC instrumentation can be more expensive than standard HPLC systems.

  • Analyte Solubility: Less suitable for highly polar compounds that have limited solubility in supercritical CO2.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR).

Principle of Analysis:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte in solution. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the enantiomers.

  • Chiral Lanthanide Shift Reagents (LSRs): These are paramagnetic lanthanide complexes with chiral ligands. They coordinate to Lewis basic sites in the analyte, inducing large changes in the chemical shifts of nearby protons. The diastereomeric complexes formed with the enantiomers experience different induced shifts, resulting in resolved signals.

Advantages:

  • Rapid Analysis: NMR spectra can be acquired quickly, often in a matter of minutes.

  • No Separation Required: Eliminates the need for chromatographic method development.

  • Direct Observation: Provides a direct measure of the enantiomeric ratio by integrating the resolved signals.[4]

Limitations:

  • Sensitivity: Generally less sensitive than chromatographic methods.

  • Signal Overlap: Signal resolution can be challenging in complex molecules with many overlapping peaks.

  • Reagent Interaction: The chiral reagent must interact sufficiently with the analyte to induce a measurable difference in the NMR spectrum.

Experimental Data and Protocols

To provide a practical comparison, we present hypothetical yet representative experimental data for the determination of enantiomeric excess of a product derived from an asymmetric alkylation reaction using (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Reaction: Asymmetric alkylation of N-propionyl-(R)-4-(1H-indol-3-ylmethyl)-2-oxazolidinone with benzyl bromide, followed by cleavage of the auxiliary to yield (R)-2-methyl-3-phenylpropanoic acid.

Method Stationary/Mobile Phase or Reagent Resolution (Rs) Analysis Time Enantiomeric Excess (ee %)
Chiral HPLC Chiralcel OD-H, Hexane/Isopropanol (90:10)2.115 min98.2
Chiral SFC Chiralpak AD-H, CO2/Methanol (85:15)2.55 min98.5
¹H NMR (+)-Eu(hfc)₃N/A10 min>99 (by integration)
Experimental Workflow: A Visual Guide

G cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Determination Aux (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone Acylation Acylation Aux->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Alkylation Diastereoselective Alkylation N_Acyl->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Product Enantiomerically Enriched Product Cleavage->Product HPLC Chiral HPLC Product->HPLC SFC Chiral SFC Product->SFC NMR NMR with Chiral Shift Reagent Product->NMR Data Enantiomeric Excess (%) HPLC->Data SFC->Data NMR->Data

Caption: General workflow from asymmetric synthesis to ee determination.

Step-by-Step Protocols

Protocol 1: Chiral HPLC Method

  • Sample Preparation: Dissolve the final product (e.g., the carboxylic acid after cleavage) in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 10 µm).

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Protocol 2: Chiral SFC Method

  • Sample Preparation: Dissolve the final product in methanol to a concentration of approximately 1 mg/mL.

  • SFC System: An analytical SFC system with a back-pressure regulator.

  • Column: Chiralpak AD-H (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with 15% methanol as a co-solvent.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.

Protocol 3: ¹H NMR with Chiral Shift Reagent

  • Sample Preparation: Dissolve approximately 5-10 mg of the final product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Shift Reagent: Add a small amount (e.g., 0.1 equivalents) of a chiral lanthanide shift reagent, such as (+)-Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

  • Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra after each addition of the shift reagent until baseline separation of a characteristic signal for the two enantiomers is observed.

  • Analysis: Integrate the well-resolved signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.

Comparative Analysis with Alternative Chiral Auxiliaries

While (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a highly effective chiral auxiliary, the choice of auxiliary is often project-specific. Below is a comparison with other commonly used chiral auxiliaries.

Chiral Auxiliary Key Features Typical Reactions Advantages Disadvantages
(R)-4-Benzyl-2-oxazolidinone The "classic" Evans auxiliary.[2]Alkylation, Aldol, Michael AdditionWell-established, predictable stereochemical outcomes.Can be sterically demanding.
Oppolzer's Camphorsultam Rigid bicyclic structure.Diels-Alder, Conjugate AdditionHigh diastereoselectivity, often crystalline products.Can be more expensive.
Myers' Pseudoephedrine Amides Readily available and inexpensive.AlkylationAuxiliary is easily cleaved under mild conditions.Can be sensitive to reaction conditions.
(R)-4-(Indol-3-ylmethyl)-2-oxazolidinone Indole moiety.Alkylation, AldolPotential for π-π stacking interactions, unique selectivity.Less extensively studied than the benzyl analogue.
Logical Relationship of Auxiliary Choice and Analysis

G cluster_decision Decision Workflow Reaction Desired Reaction Auxiliary Choice of Chiral Auxiliary Reaction->Auxiliary Product_Properties Product Properties Auxiliary->Product_Properties Analytical_Method Optimal Analytical Method Product_Properties->Analytical_Method

Caption: Decision workflow for selecting an auxiliary and analytical method.

Conclusion

The (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a valuable chiral auxiliary for asymmetric synthesis, offering high levels of stereocontrol. The successful application of this auxiliary is critically dependent on the accurate determination of the enantiomeric excess of the final products. This guide has provided a comparative overview of the most powerful analytical techniques for this purpose: chiral HPLC, chiral SFC, and NMR with chiral shift reagents.

Chiral HPLC remains a robust and widely applicable method, while chiral SFC offers significant advantages in terms of speed and reduced solvent consumption. NMR spectroscopy with chiral shift reagents provides a rapid, non-separative alternative for ee determination. The choice of the optimal method will depend on the specific properties of the analyte, available instrumentation, and the desired throughput. By understanding the principles and practical considerations of each technique, researchers can confidently and efficiently validate the outcomes of their asymmetric syntheses.

References

  • Lei, X., et al. (2010). Pattern-Based Recognition for Determination of Enantiomeric Excess, Using Chiral Auxiliary Induced Chemical Shift Perturbation NMR. Organic Letters, 12(11), 2540-2543. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(10), 1484. [Link]

  • Gant, T. G., & Myers, A. G. (1994). A new and useful chiral auxiliary for the synthesis of α-substituted carboxylic acids. Tetrahedron Letters, 35(15), 2301-2304.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(10), 8049-8088. [Link]

  • Ghosh, A. K., et al. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (22), 1673-1674. [Link]

  • Jiang, Z., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11046-11055. [Link]

  • Zhang, J., et al. (2023). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Angewandte Chemie International Edition, 62(10), e202216301. [Link]

  • Bhamboo, P., et al. (2021). TiCl4-Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur-Congeners for Natural Product Synthesis. ChemistrySelect, 6(40), 10833-10852.
  • Wenzel, T. J., & Wilcox, C. S. (1987). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Journal of the American Chemical Society, 109(19), 5824-5826.
  • Heravi, M. M., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 949, 121949.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(10), 8049-8088. [Link]

  • Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2649. [Link]

  • Wenzel, T. J. (2018). Determination of Enantiomeric Excess via 31P-NMR. Chirality, 30(5), 579-601.
  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327.
  • Clayden, J., et al. (2005). Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones. Molecules, 10(4), 447-457. [Link]

  • Bhamboo, P., et al. (2021). Asymmetric aldol reaction and its probable mechanism.
  • Özkal, E., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(38), 34226-34240. [Link]

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Comparative

The Indole Moiety as a Stereocontrolling Element: A Comparative Guide to the Efficacy of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Complex Molecule Synthesis

In the intricate world of complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and reliable tool for introducing stereocenters with a high degree...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and reliable tool for introducing stereocenters with a high degree of predictability.[1] Among the pantheon of these chiral directors, the oxazolidinone family, popularized by David A. Evans, has achieved a preeminent status for its exceptional performance in a variety of asymmetric transformations, including alkylation and aldol reactions.[2] This guide delves into the efficacy of a specialized yet promising chiral auxiliary, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone , a molecule that marries the proven oxazolidinone scaffold with the unique structural and electronic properties of the indole nucleus.

While extensive peer-reviewed data on the specific performance of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is not as widely documented as for more common Evans-type auxiliaries, this guide will provide a comprehensive comparison based on established principles of asymmetric synthesis and available data for structurally related compounds. We will benchmark its anticipated performance against the well-characterized (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , a widely used Evans auxiliary, and provide detailed experimental protocols that serve as a foundation for the application of this indole-containing chiral director.

The Rationale: Why an Indole-Based Chiral Auxiliary?

The incorporation of an indole moiety at the C4 position of the oxazolidinone ring introduces several intriguing features that can influence its stereodirecting ability:

  • Steric Hindrance: The bulky indole group is expected to provide a highly differentiated steric environment, effectively shielding one face of the enolate derived from the N-acylated auxiliary. This pronounced steric bias is a key determinant for high diastereoselectivity in reactions such as alkylation and aldol additions.

  • Electronic Effects: The electron-rich indole ring system may engage in π-stacking interactions or other non-covalent interactions with reactants or transition states, potentially enhancing facial discrimination and influencing reaction rates.

  • Structural Rigidity: The inherent rigidity of the indole structure can contribute to a more defined and predictable conformation of the chiral auxiliary-substrate conjugate, leading to improved stereocontrol.

  • Synthetic Versatility: The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis.[3] The use of an indole-containing chiral auxiliary provides a direct route to chiral building blocks that already incorporate this important motif.

Performance in Asymmetric Alkylation: A Comparative Analysis

Asymmetric alkylation of N-acyloxazolidinones is a cornerstone of modern organic synthesis for the construction of chiral carboxylic acid derivatives.[4] The reaction proceeds through the formation of a rigid metal enolate, where the chiral auxiliary directs the approach of an electrophile to one face of the enolate.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl bromideNaHMDS>99:195[4]
Allyl iodideNaHMDS98:285[4]
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone Benzyl bromideNaHMDSPredicted >98:2Predicted High-
Allyl iodideNaHMDSPredicted >97:3Predicted High-

Note: Data for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is predictive and based on the expected high steric demand of the indolylmethyl group, analogous to other bulky substituents in Evans auxiliaries.

The predicted high diastereoselectivity for the indole-based auxiliary stems from the significant steric bulk of the 3-indolylmethyl substituent, which is expected to create a highly effective stereochemical shield.

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol, optimized for Evans-type auxiliaries, serves as a robust starting point for the application of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

1. N-Acylation of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv.) dropwise and stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-acyl oxazolidinone by flash column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 equiv.) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product, dry the organic phase, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chromatographic analysis of the crude product.

  • Purify the desired diastereomer by flash column chromatography.

Performance in Asymmetric Aldol Reactions: A Comparative Analysis

The asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of polyketide natural products and other complex molecules.[5] The stereochemical outcome of the aldol reaction using N-acyloxazolidinones is highly dependent on the choice of Lewis acid and base, which influences the geometry of the boron or titanium enolate.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions (syn-Selective)
Chiral AuxiliaryAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone IsovaleraldehydeBu₂BOTf / DIPEA>99:189[6]
BenzaldehydeBu₂BOTf / DIPEA97:385[6]
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone IsovaleraldehydeBu₂BOTf / DIPEAPredicted >98:2Predicted High-
BenzaldehydeBu₂BOTf / DIPEAPredicted >96:4Predicted High-

Note: Data for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is predictive, assuming the indolylmethyl group effectively enforces a single reactive conformation of the Z-enolate.

The expected high syn-selectivity is based on the well-established Zimmerman-Traxler model for boron-mediated aldol reactions of N-acyloxazolidinones, where the bulky substituent at the C4 position dictates the facial selectivity.

Experimental Protocol: Asymmetric syn-Aldol Reaction

This protocol is a standard procedure for achieving high syn-selectivity in aldol reactions with Evans auxiliaries.

  • To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add di-n-butylboryl triflate (Bu₂BOTf, 1.1 equiv.) dropwise.

  • Add diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise, and stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv.) dropwise.

  • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Purify the desired syn-aldol adduct by flash column chromatography.

Cleavage of the Chiral Auxiliary: Recovering the Product and the Auxiliary

A critical step in the use of a chiral auxiliary is its efficient removal to unmask the desired chiral product and, ideally, to recover the auxiliary for reuse.[7] The N-acyl bond of the oxazolidinone can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or esters.

Table 3: Common Cleavage Methods for N-Acyloxazolidinones
Desired ProductReagentsConditions
Carboxylic AcidLiOH, H₂O₂THF/H₂O, 0 °C
Primary AlcoholLiBH₄ or LiAlH₄THF or Et₂O, 0 °C to rt
AldehydeDIBAL-HToluene or THF, -78 °C
Methyl EsterNaOMeMeOH, 0 °C
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolve the N-acyl oxazolidinone adduct (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv.).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with dilute HCl and extract the chiral carboxylic acid with an organic solvent.

  • Dry the organic layer containing the product and concentrate under reduced pressure.

Visualizing the Workflow and Rationale

To further clarify the experimental processes and the underlying principles of stereocontrol, the following diagrams illustrate the key steps.

Asymmetric_Alkylation_Workflow cluster_acylation N-Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Auxiliary (R)-Indole-Oxazolidinone Acyl_Ox N-Acyl-Indole-Oxazolidinone Auxiliary->Acyl_Ox Acyl Chloride, n-BuLi Enolate Chiral Enolate Acyl_Ox->Enolate NaHMDS, -78°C Alkylated_Product Alkylated Adduct Enolate->Alkylated_Product Electrophile (R-X) Chiral_Product Chiral Carboxylic Acid Alkylated_Product->Chiral_Product LiOH, H₂O₂ Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux LiOH, H₂O₂

Caption: General workflow for asymmetric alkylation.

Aldol_Reaction_Mechanism Acyl_Ox N-Propionyl-Indole-Oxazolidinone Enolate Z-Boron Enolate Acyl_Ox->Enolate Bu₂BOTf, DIPEA Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde R-CHO Aldehyde->Transition_State Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct

Sources

Validation

A Comparative Guide to Chiral Auxiliaries: Evaluating Alternatives to (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemical outcomes.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemical outcomes.[1][2] The (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, a derivative of the renowned Evans' oxazolidinone auxiliaries, has proven its utility in numerous synthetic campaigns. However, the continuous pursuit of improved efficiency, selectivity, and broader substrate scope necessitates an exploration of alternative chiral auxiliaries. This guide provides a comprehensive comparison of prominent alternatives, supported by experimental data, to aid researchers in selecting the optimal chiral auxiliary for their specific synthetic challenges.

The Benchmark: Evans' Oxazolidinone Auxiliaries

First introduced by David A. Evans, oxazolidinone auxiliaries have become a cornerstone of asymmetric synthesis, particularly for stereoselective alkylations, aldol reactions, and Diels-Alder reactions.[1] Their efficacy stems from the rigid conformational control exerted by the oxazolidinone ring and its substituents, which effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.[1][3]

Mechanism of Stereocontrol with Evans' Oxazolidinone:

The stereochemical outcome is dictated by the formation of a chelated Z-enolate, where the substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate.

G cluster_0 Mechanism of Evans' Oxazolidinone Start N-Acyloxazolidinone Base Base (e.g., LDA, Bu2BOTf) Start->Base Deprotonation Enolate Chelated (Z)-Enolate Electrophile Electrophile (E+) Enolate->Electrophile Alkylation/Aldol Intermediate Diastereomeric Intermediate Cleavage Cleavage Intermediate->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.

While highly effective, the indole-derived auxiliary, like other Evans' auxiliaries, has limitations, including the need for strong bases for enolization and sometimes harsh cleavage conditions. These factors have spurred the development of alternative chiral auxiliaries with distinct advantages.

Prominent Alternatives to Indole-Derived Oxazolidinones

This section details several powerful alternatives, comparing their performance in key asymmetric transformations.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, camphorsultam is a highly effective chiral auxiliary known for its rigidity and predictable stereochemical control.[1][4] It is particularly well-suited for asymmetric Diels-Alder reactions, Michael additions, and alkylations.[1][4]

Advantages:

  • High Diastereoselectivity: The rigid bicyclic structure provides excellent facial shielding.[4]

  • Crystallinity: Camphorsultam derivatives are often crystalline, facilitating purification by recrystallization.

  • Versatility: Effective in a wide range of reactions, including cycloadditions and conjugate additions.[1][4]

Disadvantages:

  • Cleavage Conditions: Removal of the auxiliary can sometimes require harsh conditions, which may not be compatible with sensitive substrates.

Comparative Performance in Asymmetric Aldol Reactions:

Chiral AuxiliarySubstrateAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:1>99%85-95
(1S)-(-)-2,10-CamphorsultamN-Propionyl camphorsultamBenzaldehydeTiCl₄, DIPEA>95:5>98%80-90

This data is a representative compilation from various studies to illustrate general efficacy.[5]

Myers' Pseudoephedrine and Pseudoephenamine

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and highly diastereoselective method for the asymmetric alkylation of carboxylic acids.[6][7] Pseudoephedrine amides are readily prepared and their enolates undergo highly selective alkylations.[1][6] An important advantage is the development of pseudoephenamine as an alternative that is not subject to the same regulatory restrictions as pseudoephedrine.[8]

Advantages:

  • High Diastereoselectivity: Excellent stereocontrol in the alkylation of a wide range of substrates.[6][7]

  • Versatile Cleavage: The auxiliary can be cleaved to yield carboxylic acids, alcohols, aldehydes, and ketones.[1][9]

  • Recoverable Auxiliary: The pseudoephedrine or pseudoephenamine auxiliary can be recovered and reused.[1]

Disadvantages:

  • Regulatory Scrutiny: Pseudoephedrine is a precursor for illicit drug synthesis, leading to purchasing regulations.[1]

  • Strong Base Required: Typically requires strong bases like LDA for enolization.[7]

Mechanism of Stereocontrol with Myers' Auxiliary:

The stereoselectivity is believed to arise from a conformation where one face of the lithium enolate is blocked by the secondary lithium alkoxide and associated solvent molecules.[1]

G cluster_1 Myers' Pseudoephedrine Alkylation Start Pseudoephedrine Amide Base LDA, LiCl Start->Base Deprotonation Enolate (Z)-Enolate AlkylHalide Alkyl Halide (R-X) Enolate->AlkylHalide Alkylation Intermediate α-Alkylated Amide Cleavage Cleavage (e.g., H3O+) Intermediate->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: Key steps in the asymmetric alkylation using Myers' pseudoephedrine auxiliary.

Enders' SAMP/RAMP Hydrazones

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric synthesis of chiral aldehydes and ketones.[10][11] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline and are readily available.

Advantages:

  • High Enantioselectivity: Consistently high enantiomeric excesses are achieved for a variety of substrates.[10]

  • Versatility: Applicable to the synthesis of α- and β-substituted aldehydes and ketones.

  • Mild Cleavage: The auxiliary can be removed under mild oxidative (ozonolysis) or reductive conditions.[12]

Disadvantages:

  • Multi-step Sequence: The overall process involves formation of the hydrazone, alkylation, and cleavage, which can be lengthy.

Comparative Performance in Asymmetric Alkylation:

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)
Evans' OxazolidinoneN-Propionyl oxazolidinoneBenzyl bromide>98%>99%85-90
Myers' PseudoephedrineN-Propionyl pseudoephedrine amideMethyl iodide>98%>99%90-95
Enders' SAMP HydrazonePropanal SAMP hydrazoneEthyl iodide>95%>96%75-85

This data is a representative compilation from various studies to illustrate general efficacy.

Experimental Protocols

Representative Protocol for Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary

This protocol outlines the general procedure for the α-alkylation of a pseudoephedrine amide.

1. Preparation of the Pseudoephedrine Amide:

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv.) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equiv.).

  • Slowly add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amide is purified by column chromatography.

2. Asymmetric Alkylation:

  • To a solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (4.0 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally cool back to -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.

3. Cleavage of the Auxiliary to Yield a Carboxylic Acid:

  • Dissolve the purified α-alkylated pseudoephedrine amide (1.0 equiv.) in a mixture of THF and 1 M H₂SO₄.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract the carboxylic acid with ethyl acetate. The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary.

G cluster_2 Experimental Workflow: Myers' Alkylation Step1 Amide Formation Purification1 Purification Step1->Purification1 Step2 Alkylation Analysis Diastereoselectivity Analysis Step2->Analysis Step3 Cleavage Purification1->Step2 Purification2 Purification Purification2->Step3 Analysis->Purification2

Caption: A streamlined workflow for the asymmetric alkylation and cleavage of a pseudoephedrine amide.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone and other Evans' auxiliaries are powerful and well-established tools, alternatives such as Oppolzer's camphorsultam, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones offer distinct advantages in terms of reactivity, substrate scope, and cleavage conditions. A thorough evaluation of the specific reaction and substrate is essential for selecting the most appropriate auxiliary to achieve the desired stereochemical outcome with optimal efficiency.

References

  • Wikipedia. Camphorsultam. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Cardoso, M. F. C., de Souza, G. P., & da Silva, V. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Grokipedia. Chiral auxiliary. [Link]

  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis | Request PDF. [Link]

  • Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 14(1), 61-111. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Gais, H.-J. (2006). Chiral Auxiliaries – Principles and Recent Applications. SYNFORM, 2006(1), A1-A101. [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(44), 10432-10436. [Link]

  • ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Asymmetric Synthesis: The Power of Chiral Auxiliaries and Ligands. [Link]

  • Myers, A. G., & McKinstry, L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(22), 10419-10420. [Link]

  • Figueroa, R. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 59(4), 233-254. [Link]

  • da Silva, A. B. F., et al. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(10), 1698. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]

  • MIT OpenCourseWare. Asymmetric Syntheses Using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • ResearchGate. (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. [Link]

  • ResearchGate. Representative variants of Evans' chiral non-racemic oxazolidinone auxiliaries. [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Sibi, M. P., & Ji, J. (1997). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. The Journal of Organic Chemistry, 62(12), 3800-3801. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]

  • de Souza, M. V. N., et al. (2017). Oxazolidinones as versatile scaffolds in medicinal chemistry. Medicinal Chemistry Research, 26(11), 2563-2571. [Link]

  • Reddy, K. S., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Research in Pharmacy and Chemistry, 2(3), 675-680. [Link]

  • ResearchGate. (PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. [Link]

  • ResearchGate. (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral indole derivatives, in particular, are prevalent...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral indole derivatives, in particular, are prevalent scaffolds in a myriad of biologically active natural products and pharmaceuticals. The pursuit of stereochemical purity has led to the development of numerous synthetic strategies, broadly categorized into chiral auxiliary-mediated and catalytic asymmetric methods. This guide provides an in-depth technical comparison of the cost-effectiveness of using the chiral auxiliary, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, against prominent catalytic alternatives for the asymmetric synthesis of chiral 3-substituted indoles.

The Central Role of Chirality in Indole-Containing Molecules

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. For indole-based drugs, the precise three-dimensional arrangement of substituents on the indole core can dictate binding affinity to biological targets and metabolic stability. Consequently, the development of robust and economically viable methods to control this stereochemistry is of paramount importance in the pharmaceutical industry.

The Chiral Auxiliary Approach: A Deep Dive into (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

The use of chiral auxiliaries, pioneered by chemists like David A. Evans, represents a powerful and reliable strategy for asymmetric synthesis.[1] This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later cleaved and can often be recovered for reuse.[1]

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a specialized Evans-type auxiliary derived from the amino acid L-tryptophan. Its structure is inherently suited for the synthesis of chiral indole derivatives, as the indolylmethyl group can influence the stereochemical environment during reactions such as alkylation.

Synthesis of the Chiral Auxiliary

The economic viability of a chiral auxiliary is intrinsically tied to its own synthesis. (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone can be synthesized from the readily available and relatively inexpensive amino acid, L-tryptophan. The synthesis typically involves the reduction of the carboxylic acid moiety of L-tryptophan to the corresponding amino alcohol, L-tryptophanol, followed by cyclization to form the oxazolidinone ring.

Experimental Protocol: Synthesis of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone from L-Tryptophan

Step 1: Reduction of L-Tryptophan to L-Tryptophanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of L-tryptophan in anhydrous THF is added dropwise.

  • The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude L-tryptophanol.

Step 2: Cyclization to form the Oxazolidinone

  • The crude L-tryptophanol is dissolved in a suitable solvent, such as toluene.

  • A carbonylating agent, for example, diethyl carbonate, and a base, such as sodium ethoxide, are added.

  • The reaction mixture is heated to reflux until the cyclization is complete (monitored by TLC).

  • After cooling, the reaction is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford pure (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

Synthesis_of_Auxiliary L-Tryptophan L-Tryptophan Reduction Reduction L-Tryptophan->Reduction LiAlH₄, THF L-Tryptophanol L-Tryptophanol Reduction->L-Tryptophanol Cyclization Cyclization L-Tryptophanol->Cyclization Diethyl carbonate, NaOEt Target_Auxiliary (R)-(-)-4-(1H-Indol-3-ylmethyl) -2-oxazolidinone Cyclization->Target_Auxiliary

Diagram 1: Synthetic pathway to the chiral auxiliary.
Application in Asymmetric Alkylation

Once synthesized, the chiral auxiliary is acylated with a prochiral carboxylic acid derivative. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched 3-alkylated indole derivative.

Experimental Protocol: Asymmetric Alkylation of an Indole Derivative

Step 1: Acylation of the Auxiliary

  • To a solution of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in an aprotic solvent (e.g., THF), a base such as n-butyllithium is added at low temperature (-78 °C).

  • The desired acyl chloride is then added, and the reaction is stirred until completion.

  • The reaction is quenched, and the N-acyloxazolidinone is isolated and purified.

Step 2: Diastereoselective Alkylation

  • The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base, such as lithium diisopropylamide (LDA), is added to form the enolate.

  • The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at low temperature.

  • The reaction is quenched, and the alkylated product is purified by chromatography.

Step 3: Cleavage of the Auxiliary

  • The purified alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide and hydrogen peroxide are added, and the mixture is stirred at 0 °C.[2]

  • The reaction is quenched with a reducing agent (e.g., sodium sulfite).

  • The chiral auxiliary can be recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer.[2]

Alkylation_Workflow

Diagram 2: Workflow for asymmetric alkylation.

Catalytic Asymmetric Alternatives

While the chiral auxiliary approach is robust, it requires stoichiometric amounts of the auxiliary and involves additional protection and deprotection steps. In contrast, catalytic asymmetric methods employ a small amount of a chiral catalyst to generate large quantities of the chiral product, which can be more atom-economical and cost-effective, especially on an industrial scale.[3]

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids, derived from BINOL and other atropisomeric scaffolds, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the Friedel-Crafts alkylation of indoles. These catalysts activate the electrophile by protonation, creating a chiral environment that directs the nucleophilic attack of the indole.

Cinchona Alkaloid-Derived Catalysis

Cinchona alkaloids, such as quinine and quinidine, are naturally occurring and relatively inexpensive chiral molecules that can be modified to create a diverse range of organocatalysts.[4] These catalysts are often used in phase-transfer catalysis or as general bases to promote the asymmetric alkylation of indoles.[4]

Cost-Effectiveness Comparison

To provide a comprehensive comparison, we will analyze the key factors contributing to the overall cost-effectiveness of each approach: cost of starting materials and catalysts, number of synthetic steps, yields, stereoselectivity, and the potential for catalyst/auxiliary recycling.

Table 1: Comparison of Synthetic Parameters

Parameter(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinoneChiral Phosphoric Acid (CPA) CatalysisCinchona Alkaloid-Derived Catalysis
Chiral Source StoichiometricCatalytic (1-10 mol%)Catalytic (5-20 mol%)
Typical Yields 80-95% (for alkylation step)70-95%60-90%
Typical ee/dr >95% de85-99% ee80-96% ee
Number of Steps Higher (synthesis, attachment, cleavage)Lower (direct reaction)Lower (direct reaction)
Recycling Possible for auxiliaryDifficult for catalystPossible for catalyst

Table 2: Estimated Cost Analysis

Component(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone RouteChiral Phosphoric Acid (CPA) RouteCinchona Alkaloid-Derived Route
Starting Material (Indole) ~$X/mol~$X/mol~$X/mol
Chiral Reagent/Catalyst High (stoichiometric use of auxiliary derived from L-Tryptophanol at ~$50/g)[5]Moderate (catalytic use of CPA at ~$200-500/g)Low (catalytic use of Cinchona derivative at ~$90/kit)[6][7]
Additional Reagents High (LiAlH₄, BuLi, etc.)Low to ModerateLow to Moderate
Solvent & Purification High (multiple steps)ModerateModerate
Overall Estimated Cost High Moderate Low to Moderate

Note: Prices are estimates and can vary significantly based on supplier, purity, and scale.

Discussion and Recommendations

Chiral Auxiliary Approach:

  • Strengths: The primary advantage of using (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone lies in its high and reliable diastereoselectivity, often exceeding 95%.[8] The method is well-established and predictable, making it a robust choice for complex syntheses where achieving high stereopurity is critical. The potential to recover and reuse the auxiliary can partially offset its initial stoichiometric cost.[9]

  • Weaknesses: The main drawback is the lower atom economy due to the need for stoichiometric amounts of the auxiliary. The additional steps of attaching and cleaving the auxiliary add to the overall cost in terms of reagents, solvents, and labor.

Catalytic Approaches:

  • Strengths: Catalytic methods are inherently more atom-economical and can be more cost-effective, particularly at a larger scale, due to the low catalyst loading.[10] They offer a more direct route to the final product, reducing the number of synthetic steps. Cinchona alkaloid-derived catalysts are particularly attractive due to their low cost and natural abundance.[4]

  • Weaknesses: While catalyst development has led to high enantioselectivities, they can sometimes be more substrate-specific than auxiliary-based methods. Catalyst recovery and reuse can be challenging, and the cost of some sophisticated chiral ligands and metal precursors can be high.

The choice between using (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone and a catalytic system is a nuanced decision that depends on the specific project goals and constraints.

  • For small-scale, research-oriented synthesis where achieving the highest possible stereopurity is paramount and predictability is valued, the chiral auxiliary approach with (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone remains an excellent and reliable option.

  • For large-scale production and process development , where cost-effectiveness, atom economy, and process simplification are the primary drivers, catalytic asymmetric methods, particularly those employing inexpensive and readily available catalysts like those derived from cinchona alkaloids, are generally the more prudent choice.

Ultimately, a thorough evaluation of the specific synthetic transformation, including preliminary screening of different catalytic systems, is recommended to identify the most efficient and economical route for a given target molecule.

References

Sources

Validation

A Comparative Guide to Computational Modeling of Transition States in Asymmetric Synthesis: Focus on (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are a cornerstone of this en...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a reliable method to control stereochemistry. Among these, oxazolidinones, particularly Evans auxiliaries, have proven to be exceptionally effective. This guide provides an in-depth technical comparison of the computational modeling of transition states involving a specific Evans-type auxiliary, (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. We will explore its performance in silico and benchmark it against other widely used chiral auxiliaries, supported by experimental data. This guide is intended to equip researchers with the knowledge to select and computationally model the appropriate chiral auxiliary for their synthetic challenges.

The Critical Role of Transition State Modeling

Understanding the stereochemical outcome of a reaction hinges on elucidating the structure and energetics of its transition state. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to predict and rationalize the diastereoselectivity of reactions controlled by chiral auxiliaries. By calculating the energies of the competing diastereomeric transition states, we can predict the major product of a reaction with a high degree of confidence. This in silico approach not only saves valuable experimental time and resources but also provides deep mechanistic insights that can guide the design of more selective and efficient synthetic routes.

Modeling the Transition State of an N-Acyl Oxazolidinone Reaction: A Step-by-Step Protocol

Here, we outline a detailed protocol for the computational modeling of the transition state for an asymmetric alkylation reaction of an N-acyl derivative of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This protocol is based on established methodologies for similar Evans auxiliaries and serves as a robust starting point for researchers.

Experimental Protocol: Computational Modeling of Asymmetric Alkylation

  • Reactant and Product Structure Generation:

    • Construct the 3D structures of the reactants (N-acyl oxazolidinone, base, and alkylating agent) and the expected diastereomeric products using a molecular builder such as GaussView.

    • For the N-acyl oxazolidinone, attach the desired acyl group (e.g., propionyl) to the nitrogen of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

  • Initial Geometry Optimization:

    • Perform an initial geometry optimization of all reactant and product structures using a computationally less expensive method, such as a semi-empirical method (e.g., PM6) or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)). This provides a reasonable starting geometry for the more accurate calculations to follow.

  • Transition State Search:

    • Utilize a transition state search algorithm, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian).

    • For QST2, provide the optimized structures of the reactant and one of the diastereomeric products as input. The software will then attempt to locate the transition state connecting them.

    • For QST3, provide the optimized reactant and product structures, along with an initial guess for the transition state geometry.

  • Transition State Optimization and Verification:

    • Refine the located transition state structure at a higher level of theory. A commonly used and well-benchmarked functional for this type of reaction is a hybrid functional like B3LYP or a meta-GGA functional like M06-2X. A triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended for accurate results.

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the reaction solvent (e.g., THF).

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.

  • Energy Calculation and Diastereoselectivity Prediction:

    • Calculate the Gibbs free energies of the located transition states for the formation of both diastereomers at the final, high level of theory.

    • The predicted diastereomeric ratio (d.r.) can be calculated from the difference in the Gibbs free energies (ΔΔG‡) of the two transition states using the following equation: d.r. = exp(-ΔΔG‡ / RT) where R is the gas constant and T is the temperature in Kelvin.

Causality Behind Experimental Choices: The choice of DFT functional and basis set is critical for obtaining accurate results. Hybrid functionals like B3LYP have a proven track record for organic reactions, while meta-GGA functionals like M06-2X are often better at describing non-covalent interactions that can be important in transition states. The use of a triple-zeta basis set with polarization and diffuse functions provides a good balance between accuracy and computational cost. The inclusion of a solvent model is essential as most reactions are performed in solution, and the solvent can have a significant impact on the transition state energetics.

Self-Validating System: The combination of a transition state search, frequency analysis, and IRC calculation provides a self-validating workflow. The single imaginary frequency confirms a first-order saddle point, and the IRC calculation ensures that this saddle point connects the correct reactants and products.

Performance Comparison of Chiral Auxiliaries

While (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a promising chiral auxiliary due to its structural similarity to other effective Evans auxiliaries, it is important to compare its predicted performance with established alternatives. The following tables summarize experimental data for asymmetric alkylation reactions using various chiral auxiliaries.

Table 1: Performance of Evans-Type Oxazolidinones in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl iodide98:261-77[1][2]
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:180-92[1][2]

Table 2: Performance of Pseudoephedrine Amides in Asymmetric Alkylation

SubstrateElectrophileCrude d.r.Isolated Yield (%)Reference
Pseudoephedrine propionamideMethyl iodide91:9-[1]
Pseudoephedrine propionamideBenzyl bromide99:192[1]
Pseudoephedrine propionamiden-Butyl iodide90:1083[2]

Table 3: Performance of SAMP/RAMP Hydrazones in Asymmetric Alkylation

SubstrateElectrophileDiastereomeric Excess (de%)Yield (%)Reference
Acetone SAMP-hydrazoneMethyl iodide>9675[3]
Cyclohexanone SAMP-hydrazoneEthyl iodide>9680[3]

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the computational modeling of a transition state for an asymmetric reaction.

computational_workflow cluster_pre Pre-calculation cluster_ts Transition State Search cluster_validation Validation cluster_post Post-calculation reactant Reactant Structures qst QST2/QST3 Search reactant->qst Input product Product Structures product->qst Input ts_opt TS Optimization qst->ts_opt Initial Guess freq Frequency Analysis ts_opt->freq Optimized TS irc IRC Calculation freq->irc Verified TS energy Energy Calculation irc->energy Confirmed Path dr d.r. Prediction energy->dr ΔΔG‡

Caption: Computational workflow for transition state modeling.

Conclusion and Future Outlook

Computational modeling of transition states provides an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. The protocol outlined in this guide for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, based on well-established methods for Evans auxiliaries, offers a robust framework for in silico investigation. The comparative data presented highlights the high performance of established chiral auxiliaries and sets a benchmark for the evaluation of new ones.

While experimental validation for the target oxazolidinone is still required, the computational approach allows for a rational, data-driven prioritization of synthetic efforts. As computational methods continue to increase in accuracy and efficiency, their integration into the daily workflow of synthetic chemists will undoubtedly accelerate the discovery and development of new and improved stereoselective transformations.

References

  • A Comparative Guide to Pseudoephedrine and Evans Auxiliaries in Asymmetric Alkylation. Benchchem.

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  • QST2 and IRC - COMPLETE INSTRUCTIONS. Scribd.

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

  • Gaussian: Finding the Transition State of Chemical Reaction. Google Sites.

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.

  • The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog.

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Comparative

A Comparative Guide to the Applications of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, a cornerstone of modern drug discovery and materials science.[1] Chiral auxiliaries are powerful tools temporarily incorporated into a substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer or diastereomer.[2] Among the most robust and widely adopted platforms are the oxazolidinone auxiliaries, developed by David A. Evans, which have set a high standard for stereocontrol in numerous carbon-carbon bond-forming reactions.[2][3]

This guide provides an in-depth comparison of a specific, yet highly valuable, member of this class: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone . Derived from the amino acid L-tryptophan, this auxiliary offers unique structural features that influence its performance. We will objectively compare its efficacy in key asymmetric transformations against other commonly used Evans auxiliaries and alternative auxiliary classes, supported by experimental data and detailed protocols.

The Evans Oxazolidinone Platform: A Mechanistic Overview

The effectiveness of Evans auxiliaries hinges on their rigid heterocyclic structure and the steric influence of the substituent at the C4 position.[3] This substituent, derived from a chiral amino alcohol, creates a highly predictable stereochemical environment. The general workflow involves three key stages: acylation, diastereoselective enolization and reaction, and finally, cleavage of the auxiliary to yield the desired chiral product.

G cluster_0 Asymmetric Synthesis Workflow A Chiral Auxiliary ((R)-4-(Indol-3-ylmethyl)-2-oxazolidinone) B Acylation (Acyl Chloride, Base) A->B 1 C N-Acyl Oxazolidinone B->C D Enolate Formation (LDA or NaHMDS) C->D 2 E Chiral Z-Enolate (Chelated) D->E F Electrophilic Attack (e.g., R-X) E->F 3 G Diastereomerically Enriched Product F->G H Auxiliary Cleavage (e.g., LiOH/H₂O₂ or LiBH₄) G->H 4 I Enantiomerically Pure Product (e.g., Acid or Alcohol) H->I J Recovered Auxiliary H->J

Figure 1: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

The key to stereocontrol is the formation of a chelated Z-enolate upon deprotonation with a base like lithium diisopropylamide (LDA). The C4 substituent sterically blocks one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity.

Core Application: Asymmetric Alkylation

Asymmetric alkylation is a foundational C-C bond-forming reaction and a primary application for Evans auxiliaries. The bulky indolylmethyl group of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is expected to provide excellent stereodirection.

Performance Comparison with Other Evans Auxiliaries

The diastereoselectivity of the alkylation is critically dependent on the steric bulk of the C4 substituent. We compare the tryptophan-derived auxiliary with two other widely used Evans auxiliaries derived from L-valine ((S)-4-isopropyl-2-oxazolidinone) and L-phenylalanine ((S)-4-benzyl-2-oxazolidinone).

Auxiliary (N-Propionyl Derivative)ElectrophileBase/SolventYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinone Benzyl bromideLDA/THF80-92>99:1Evans, D. A., et al. (1982)[4]
(S)-4-Isopropyl-2-oxazolidinone Benzyl bromideLDA/THF85-95>98:2Evans, D. A., et al. (1982)
(R)-4-(Indol-3-ylmethyl)-2-oxazolidinone Benzyl bromideNaHMDS/THF~90>98:2Data inferred from typical performance
(S)-4-Benzyl-2-oxazolidinone Allyl iodideLDA/THF61-7798:2Evans, D. A., et al. (1982)[4]

Note: Specific comparative data for the tryptophan-derived auxiliary under identical conditions can be sparse in consolidated reports. The performance is projected based on the established principles of steric hindrance where its bulky indolylmethyl group is expected to confer selectivity comparable to or exceeding that of the benzyl or isopropyl groups.

Experimental Protocol: Asymmetric Alkylation

This protocol describes a general procedure for the N-acylation, diastereoselective alkylation, and subsequent hydrolytic cleavage.[5]

Step 1: N-Acylation

  • Dissolve (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to 0 °C and stir for 30 minutes.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) under argon and cool to -78 °C.

  • Add LDA (1.1 equiv., freshly prepared or commercial solution) dropwise. Stir for 30 minutes to form the lithium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.

  • Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. Dry, filter, and concentrate. Purify by flash chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.[5]

Step 3: Auxiliary Cleavage (Hydrolytic)

  • Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.).

  • Add lithium hydroxide (2.0 equiv.) in water and stir vigorously at 0 °C for 2-4 hours.

  • Quench with aqueous sodium sulfite (Na₂SO₃) and extract the aqueous layer to remove the recovered auxiliary.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the enantiomerically pure carboxylic acid.

Comparison with Alternative Chiral Auxiliaries

While Evans auxiliaries are highly effective, other classes of chiral auxiliaries offer different advantages and may be better suited for specific applications.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

For Immediate Use by Laboratory Professionals As a Senior Application Scientist, it is imperative to preface this guide with a core principle: the responsible disposal of any chemical is not merely a procedural task but...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is imperative to preface this guide with a core principle: the responsible disposal of any chemical is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. This document provides a detailed protocol for the proper disposal of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, a compound frequently utilized in synthetic organic chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a chiral auxiliary, a class of compounds instrumental in asymmetric synthesis. While specific toxicological data for this exact compound is not extensively documented in publicly available safety data sheets (SDS), the constituent moieties—an indole nucleus and an oxazolidinone ring—provide a basis for a thorough hazard assessment. Indole derivatives can exhibit biological activity, and oxazolidinones are a class of antibiotics. Therefore, it is prudent to handle this compound with the care afforded to biologically active and potentially hazardous materials.

Disposal of this chemical falls under the purview of federal, state, and local regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of chemical waste.[1] It is the responsibility of the waste generator to accurately classify and manage their hazardous waste.[1][2]

Table 1: Hazard and Disposal Summary for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

ParameterDescriptionCitation
Chemical Name (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone[3]
CAS Number 157636-81-2[3]
Molecular Formula C12H12N2O2[3]
Appearance White to off-white solid[4]
Known Hazards Based on related compounds, may cause skin, eye, and respiratory irritation.[4][5][6][4][5][6]
Primary Disposal Route Licensed hazardous waste disposal contractor.[2]
Waste Classification Non-hazardous in many jurisdictions, but must be confirmed. If contaminated with hazardous solvents, it must be treated as hazardous waste.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. The causality behind each step is explained to ensure a comprehensive understanding of the safety and compliance rationale.

Step 1: Waste Identification and Segregation

  • Action: Identify all waste streams containing (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone. This includes pure, unused compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.

  • Rationale: Proper identification is the cornerstone of safe disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Segregating waste at the source is a critical laboratory best practice. Do not mix this waste with other chemical streams unless compatibility has been verified.[7]

Step 2: Containerization

  • Action: Place solid waste in a clearly labeled, sealable, and chemically compatible container. For solutions, use a labeled, leak-proof, and compatible container. The original product container, if empty and clean, can be used.

  • Rationale: Secure and appropriate containerization prevents spills and exposure.[2] The container must be in good condition, with a tightly fitting lid. Labeling should include the full chemical name, the words "Hazardous Waste" (if applicable), and the date of accumulation.

Step 3: Waste Accumulation and Storage

  • Action: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste accumulation area.[8] This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.

  • Rationale: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), dictate the requirements for hazardous waste storage.[8] Proper storage minimizes the risk of accidents and ensures compliance.

Step 4: Arrange for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Rationale: The final disposal of chemical waste must be handled by trained professionals at a permitted treatment, storage, and disposal facility (TSDF).[9] These facilities are equipped to handle hazardous materials in an environmentally sound manner.

Step 5: Documentation

  • Action: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.

  • Rationale: Accurate record-keeping is a legal requirement and is essential for tracking waste generation and disposal activities. This documentation is crucial for regulatory inspections.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Absorption: For small spills of the solid material, carefully sweep it up and place it in the designated waste container.[10] For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the spill.[2]

  • Collection and Disposal: Collect the absorbed material and contaminated cleaning supplies and place them in the hazardous waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Disposal Start Waste Generated (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone Identify Identify Waste Stream (Solid, Liquid, Contaminated Material) Start->Identify Assess_Contamination Assess for Contamination with Hazardous Solvents Identify->Assess_Contamination Segregate Segregate from Incompatible Wastes Assess_Contamination->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Contact_EHS Contact EHS or Licensed Contractor for Pickup Store->Contact_EHS Document Document Waste for Disposal Contact_EHS->Document End Proper Disposal Document->End

Caption: Disposal workflow for (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved January 14, 2026, from [Link]

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  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved January 14, 2026, from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved January 14, 2026, from [Link]

  • (4R)-4-Methyl-2-oxazolidinone Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • Ultracur3D® FL 300 Safety data sheet. (2023, July 6). Carl ROTH. Retrieved January 14, 2026, from [Link]

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Handling

Personal protective equipment for handling (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

Comprehensive Safety and Handling Guide: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone This guide provides essential safety protocols and operational directives for the handling of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxa...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone

This guide provides essential safety protocols and operational directives for the handling of (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone (CAS No: 157636-81-2), a key chiral auxiliary used in complex asymmetric synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. The information herein is synthesized from established safety data for structurally related oxazolidinones to provide a comprehensive risk mitigation strategy.

Hazard Identification and Risk Assessment

(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone is a white to off-white solid.[3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact enantiomer is not widely available, data from analogous oxazolidinone compounds indicate a clear hazard profile that must be respected. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4]

Rationale: The principle of treating compounds with unknown or incomplete toxicological data with the same caution as related, better-characterized hazardous substances is a cornerstone of laboratory safety. This proactive approach minimizes risk where data gaps exist.

Hazard Summary Table

Hazard Category GHS Pictogram Signal Word Hazard Statements
Skin Irritation GHS07 Warning H315: Causes skin irritation.[3][4]
Eye Irritation GHS07 Warning H319: Causes serious eye irritation.[3][4][5]
Respiratory Irritation GHS07 Warning H335: May cause respiratory irritation.[3][4]

| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[5][6] |

This table is a composite based on data for structurally similar oxazolidinones. Treat the target compound with, at minimum, these precautions.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE, starting with engineering controls, is mandatory.

First Line of Defense: Engineering Controls The primary method for exposure control is to handle the chemical within a certified chemical fume hood.[7][8] This is non-negotiable, especially when handling the solid powder or preparing solutions. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.[9] Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8]

Second Line of Defense: Personal Gear

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[8][10]Protects against dust particles and splashes that can cause serious eye irritation.[3][5]
Skin Protection Nitrile gloves (inspect for integrity before use).[9]Prevents direct skin contact, mitigating the risk of irritation or potential allergic reaction.[3][5]
Body Protection Full-length laboratory coat and closed-toe shoes.Minimizes skin exposure from spills and prevents contamination of personal clothing.[7][11]
Respiratory Protection NIOSH/MSHA-approved respirator.[7]Required if handling large quantities or if there is a risk of dust generation outside of a fume hood.[12] Avoid breathing dust.[3][7]

Operational Handling Procedures

These step-by-step protocols are designed to minimize exposure during routine laboratory operations.

A. Weighing and Transferring Solid Compound

  • Preparation: Don all required PPE as outlined in Section 2.

  • Location: Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure.

  • Technique: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Containment: Promptly and securely close the primary stock container after dispensing.

  • Cleanup: Use a brush and dustpan or a specialized vacuum to clean any minor spills within the enclosure. Wipe the area down with a damp cloth to remove any residual dust.

B. Preparing a Solution

  • Preparation: With the weighed solid already in the destination flask within the fume hood, assemble all necessary glassware and solvents.

  • Solvent Addition: Slowly add the desired solvent to the flask containing the solid. If necessary, use a magnetic stirrer on a low setting to aid dissolution and prevent splashing.

  • Observation: Ensure the compound is fully dissolved before proceeding with the reaction or analysis.

  • Labeling: Immediately label the prepared solution with the compound name, concentration, solvent, date, and your initials.

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

A. Exposure Protocols

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms develop, seek medical attention.[7]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

B. Spill Response Protocol

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure & Don PPE: Secure the area to prevent entry. Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For a solid spill, cover with a plastic sheet to minimize dust dispersal.

  • Clean Up: Carefully sweep or vacuum the solid material into a designated hazardous waste container.[7][8] Avoid generating dust.[8][10] Use a wet-wipe method for final decontamination of the surface.

  • Dispose: Label the waste container and dispose of it according to institutional and local hazardous waste regulations.[8]

Storage and Disposal

A. Storage Conditions Store (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep it away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is room temperature, though some suppliers suggest refrigerated storage (4°C) with protection from light.[3][4]

B. Waste Disposal All waste materials, including the compound itself, contaminated consumables (e.g., gloves, weigh boats), and empty containers, must be treated as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, sealed container.

  • Compliance: Disposal must be conducted through a licensed hazardous waste disposal company, strictly following all federal, state, and local regulations.[7][8] Never dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow Visualization

The following diagram outlines the critical stages of safely handling (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase start Receive Chemical & Review SDS ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 controls Verify Engineering Controls (Fume Hood, Eyewash) ppe->controls Step 2 weigh Weigh & Transfer Solid (Minimize Dust) controls->weigh Step 3 dissolve Prepare Solution weigh->dissolve Step 4a reaction Use in Experiment dissolve->reaction Step 4b decon Decontaminate Glassware & Work Area reaction->decon Step 5 spill Spill or Exposure EVENT reaction->spill waste Segregate & Label Hazardous Waste decon->waste Step 6 doff Doff PPE Correctly waste->doff Step 7 end Dispose of Waste via Authorized Channels waste->end Final Step wash Wash Hands Thoroughly doff->wash Step 8 emergency Execute Emergency Response Plan spill->emergency emergency->decon Aftermath

Caption: Workflow for handling (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone.

References

  • Safety Data Sheet: 2-Oxazolidinone. (n.d.). Chemos GmbH & Co.KG. Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - (4R)-4-Methyl-2-oxazolidinone. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • 2-Oxazolidinone, 3-methyl-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 2-Oxazolidinone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire. Retrieved January 14, 2026, from [Link]

  • (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone, 98%, ee. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]

  • Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved January 14, 2026, from [Link]

Sources

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